7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Description
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Properties
IUPAC Name |
7-amino-2-methyl-1,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBTURLUUARLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Introduction
The isoquinoline scaffold and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to this framework, particularly in the 7-position, offers a key site for molecular interaction and property modulation, making these compounds valuable synthons in drug discovery. This guide focuses on a specific derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , providing a comprehensive overview of its core basic properties.
Given the novelty of this specific molecule, this document synthesizes data from closely related analogs with expert-driven insights to predict its chemical behavior. Furthermore, it provides detailed, field-proven experimental protocols to empower researchers to determine these properties empirically. This guide is designed for professionals in chemical research and drug development, offering both a predictive framework and a practical manual for characterization.
Molecular Structure and Key Features
The foundational step in understanding the properties of any molecule is a thorough analysis of its structure.
Solubility Profile
Solubility is a crucial factor for both in vitro assay performance and in vivo bioavailability.
-
Aqueous Solubility: The molecule has both hydrophobic (aromatic ring, N-methyl group) and hydrophilic (amino group, carbonyl group) features.
-
At neutral pH: Moderate to low solubility is expected due to the dominance of the neutral form.
-
At acidic pH (pH < pKa): Solubility is expected to increase significantly as the protonated, charged form becomes dominant. The formation of a salt (e.g., hydrochloride) will enhance water solubility.
-
-
Organic Solubility: Good solubility is predicted in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol, which are common for compounds of this type.
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expected in the δ 6.5-7.5 ppm region. The substitution pattern will lead to distinct singlet, doublet, or doublet of doublets signals.
-
Aliphatic Protons (-CH₂-CH₂-): The two methylene groups in the dihydroisoquinolinone ring are expected to appear as triplets or complex multiplets in the δ 2.5-3.5 ppm range. [1] * N-Methyl Protons (-N-CH₃): A singlet is expected around δ 3.0-3.3 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically between δ 3.5-5.0 ppm, whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A characteristic peak in the δ 165-175 ppm region.
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm.
-
Aliphatic Carbons: Signals for the two methylene carbons and the N-methyl carbon will appear in the upfield region (δ 25-55 ppm).
-
-
FTIR Spectroscopy:
-
N-H Stretch (Amine): Two characteristic sharp bands for a primary amine are expected in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). [2][3] * C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C-N Stretch (Aromatic Amine): A band in the 1250-1335 cm⁻¹ region. [2] * Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range. [4]
-
Part 2: Experimental Protocols for Characterization
The following section provides validated, step-by-step methodologies for the empirical determination of the key basic properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Workflow for Physicochemical Characterization
Protocol for pKa Determination by Potentiometric Titration
This method directly measures pH changes upon addition of a titrant and is considered a gold standard for pKa determination. [5][6] Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standardized acid (e.g., HCl). The pH is monitored with a calibrated electrode. The pKa corresponds to the pH at the half-equivalence point on the titration curve. [7] Methodology:
-
Preparation:
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Allow the initial pH to stabilize and record the value.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (indicated by a sharp change in pH).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume (Vₑ).
-
The half-equivalence point is Vₑ / 2.
-
The pKa of the conjugate acid is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Protocol for Solubility Determination by Shake-Flask Method
This is the benchmark method for determining thermodynamic equilibrium solubility. [9] Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then analyzed to determine the concentration of the dissolved compound.
Methodology:
-
Preparation:
-
Select a panel of relevant solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), pH 5.0 acetate buffer, pH 2.0 HCl solution, and Dimethyl Sulfoxide (DMSO)).
-
Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of glass vials. Ensure that undissolved solid remains visible. [10] * Add a precise volume (e.g., 1 mL) of each solvent to the corresponding vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached. [10]A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
-
Sample Processing:
-
After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid overestimation.
-
-
Quantification:
-
Prepare a standard curve of the compound in the chosen analytical solvent (e.g., DMSO or acetonitrile).
-
Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the concentration of the diluted sample using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculate the original solubility in the test solvent, accounting for the dilution factor.
-
Chemical Stability Assessment
Aromatic amines can be susceptible to oxidation, which may be accelerated by light or changes in pH. [11] Principle: The compound is dissolved in a relevant buffer and stored under controlled conditions. Aliquots are taken at various time points and analyzed by a stability-indicating method (e.g., HPLC) to quantify the remaining parent compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to a final concentration of ~10 µM.
-
-
Incubation:
-
Divide each solution into two sets of vials: one wrapped in foil (light-protected) and one clear (exposed to light).
-
Store the vials at a controlled temperature (e.g., room temperature).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each vial.
-
Immediately analyze the samples by HPLC-UV.
-
-
Data Analysis:
-
Develop an HPLC method that separates the parent compound from any potential degradants.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to assess the degradation rate under different conditions.
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Conclusion
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound with a single basic center: the aromatic amine at the 7-position. Its fundamental basicity is predicted to be slightly weaker than that of simple anilines, with an estimated conjugate acid pKa between 4.5 and 5.5. This property will govern its aqueous solubility, which is expected to be significantly higher at acidic pH. While this guide provides a robust, predictive framework based on established chemical principles and data from analogous structures, empirical validation is paramount in research and development. The detailed protocols provided herein offer a clear and reliable path for researchers to accurately characterize the pKa, solubility, stability, and structure of this and other novel chemical entities, thereby enabling informed decisions in the drug discovery and development pipeline.
References
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Wikipedia. (n.d.). Aniline. Retrieved from [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
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Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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vCalc. (2021). pKa of Aniline. Retrieved from [Link]
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
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Sundarban Mahavidyalaya. (n.d.). Amines. Retrieved from [Link]
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DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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National Institutes of Health. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
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MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants. Retrieved from [Link]
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CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
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ScienceDirect. (n.d.). Functionalization of N-[(silyl)methyl]-beta-lactam carbanions with carbon electrophiles. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
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mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Protonating/basic site and Brønsted basicity orders of beta, gamma, and delta lactams. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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CSIR-Indian Institute of Chemical Biology. (n.d.). Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4- dihydroisoquinolin-1(2H)-ones. Retrieved from [Link]
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National Institutes of Health. (n.d.). 6-Aminoquinoline. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
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7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one chemical structure and IUPAC name
An In-depth Technical Guide to the 7-Amino-1,2-dihydroisoquinolin-3(4H)-one Scaffold
Executive Summary: The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized counterpart, the dihydroisoquinolinone, represent a class of "privileged scaffolds" in medicinal chemistry.[1] These nitrogen-containing heterocyclic cores are prevalent in a multitude of natural products and have been instrumental in the development of synthetic compounds with diverse and potent biological activities.[2] This guide focuses on the specific derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , a molecule of significant interest for synthetic and medicinal chemists. While public domain data on this exact N-methylated 3-oxo isomer is limited, this document will provide a comprehensive analysis of its core structure, IUPAC nomenclature, and plausible synthetic strategies. By drawing authoritative parallels with closely related, well-documented isomers, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore this promising chemical entity.
The Isoquinolinone Core: A Cornerstone of Modern Drug Discovery
The isoquinoline alkaloid family, from which the isoquinolinone scaffold is derived, has yielded revolutionary drugs such as the analgesic morphine and the antibacterial berberine.[2] The synthetic adaptability of the core structure allows for fine-tuning of its pharmacological properties, leading to the discovery of potent agents across a wide spectrum of diseases. Modern derivatives have shown significant promise as antitumor, anti-inflammatory, and antimicrobial agents.[2][3][4] This versatility stems from the rigid, bicyclic structure which provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets, such as enzymes and receptors.
Recent research has highlighted the potential of isoquinolinone derivatives as inhibitors of critical cellular targets. For instance, various analogues have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, forcing cancer cells to undergo programmed cell death.[5] Others have been identified as potent inhibitors of STING (Stimulator of Interferon Genes), a key mediator in innate immunity, offering a therapeutic strategy for autoimmune and autoinflammatory diseases.[4]
Structural Elucidation and Nomenclature
A precise understanding of the molecule's structure and formal name is paramount for unambiguous scientific communication and database searching.
Chemical Structure
The chemical structure of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is depicted below. It consists of a dihydropyridinone ring fused to a benzene ring, forming the core isoquinolinone framework. Key features include:
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An amino group (-NH₂) at position 7 of the benzene ring.
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A methyl group (-CH₃) attached to the nitrogen atom at position 2.
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A carbonyl group (C=O) at position 3.
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Saturation at positions 1 and 4.
IUPAC Nomenclature
The formal IUPAC name for this compound is 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one . This name is derived systematically:
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Isoquinoline : The parent bicyclic heteroaromatic system.
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1,2-dihydro...-3(4H)-one : Indicates the location of the carbonyl group at position 3 and the saturation of the heterocyclic ring. The "(4H)" specifies the location of an indicated hydrogen atom required to accommodate the ring's saturation level. The "1,2-dihydro" specifies the locations of the other two hydrogens that saturate the ring.
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2-methyl : A methyl group is substituted on the nitrogen atom (position 2).
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7-Amino : An amino group is substituted on the benzene ring at position 7.
Comparative Isomer Analysis
It is crucial to distinguish the target molecule from its more frequently documented constitutional isomer, 7-Amino-3,4-dihydro-2H-isoquinolin-1-one (CAS 66491-03-0).[6][7] The key difference lies in the position of the carbonyl group (position 3 vs. position 1) and the subsequent pattern of saturation in the heterocyclic ring. This seemingly minor structural change can have profound effects on the molecule's chemical reactivity, physical properties, and biological activity due to altered electronics and steric profiles.
Synthetic Pathways and Methodologies
Proposed Retrosynthetic Analysis for the 3-Oxo Isomer
A logical approach to the target molecule involves a multi-step synthesis starting from a commercially available substituted phenylacetic acid derivative. This demonstrates the causal logic behind designing a synthetic route for a novel compound.
Validated Protocol: Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
This protocol describes the final step in the synthesis of the 1-oxo isomer, a catalytic hydrogenation to reduce a nitro group. This is a common, reliable, and scalable reaction in pharmaceutical chemistry, making it a trustworthy and authoritative example.[6]
Reaction: Reduction of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one to 7-amino-3,4-dihydroisoquinolin-1(2H)-one.
Experimental Protocol:
-
Vessel Preparation: To a suitable hydrogenation vessel, add 7-nitro-3,4-dihydroisoquinolin-1(2H)-one (e.g., 700 mg, 3.6 mmol).
-
Solvent Addition: Add methanol (e.g., 25 mL) to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The amount is typically 5-10% by weight of the starting material, which is a standard catalytic loading.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 60 psi) and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. This is a critical self-validating step to ensure the final product is free of heavy metal contamination.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification (if necessary): The resulting 7-amino-3,4-dihydroisoquinolin-1(2H)-one can be purified by recrystallization or column chromatography to achieve high purity (typical yield: 85-95%).[6]
Physicochemical and Spectroscopic Data
Characterization of the final compound is essential to confirm its identity and purity. While experimental data for the target 3-oxo molecule is unavailable, the data for the known 1-oxo isomer serves as an excellent reference point.
Table 1: Physicochemical Properties of 7-Amino-3,4-dihydro-2H-isoquinolin-1-one (CAS 66491-03-0)
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [6] |
| Molecular Weight | 162.19 g/mol | [6] |
| Appearance | Amber/tan crystalline solid | [6] |
| Melting Point | 123-125 °C | [6] |
Spectroscopic Data:
Structural confirmation relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule.
-
¹H NMR Data for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one (400 MHz, CD₃OD):
-
δ 2.81 (t, J = 6.59 Hz, 2H): This triplet corresponds to the two protons on the carbon at position 4 (-CH₂-).
-
δ 3.42 (t, J = 6.55 Hz, 2H): This triplet corresponds to the two protons on the carbon at position 3 (-CH₂-N).
-
δ 6.84 (dd, J = 8.13, 2.42 Hz, 1H): This doublet of doublets is the proton at position 6.
-
δ 7.02 (d, J = 7.91 Hz, 1H): This doublet is the proton at position 5.
-
δ 7.26 (d, J = 2.64 Hz, 1H): This doublet corresponds to the proton at position 8.[6]
-
For the target molecule, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , one would expect to see a singlet corresponding to the N-methyl group (likely around δ 3.0-3.5 ppm) and different splitting patterns for the aliphatic protons due to the altered ring structure.
Applications in Medicinal Chemistry and Drug Development
The 7-aminoisoquinolinone scaffold is a key pharmacophore in the design of targeted therapeutics, particularly in oncology. Its utility as a reactant for preparing potent inhibitors of poly(ADP-ribose) polymerase (PARP) is well-established.[6] PARP inhibitors are a successful class of cancer drugs that exploit synthetic lethality in tumors with specific DNA repair defects (e.g., BRCA mutations).
The amino group at the 7-position provides a crucial handle for further chemical modification. It can be acylated, alkylated, or used in coupling reactions to append other molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. The potential for the N-methylated 3-oxo isomer to offer a different vector for substitution and a unique conformational presentation makes it a highly attractive target for creating novel intellectual property in drug discovery programs.
Conclusion and Future Outlook
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one represents a molecule of high potential at the intersection of synthetic chemistry and drug discovery. While direct experimental data remains scarce, this guide has systematically deconstructed its structure, established its formal nomenclature, and provided a technically grounded framework for its synthesis and characterization by drawing from authoritative data on its close isomers. The proven success of the broader isoquinolinone class in oncology and immunology strongly suggests that this novel scaffold could serve as a valuable building block for the next generation of targeted therapies. Further research into the synthesis and biological evaluation of this specific derivative is highly warranted and promises to yield valuable insights for the scientific community.
References
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PubChem Compound Summary for CID 54594074, 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. Source: National Center for Biotechnology Information. URL: [Link]
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The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. Source: ResearchGate. URL: [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Source: National Institutes of Health (NIH). URL: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: Royal Society of Chemistry. URL: [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. Source: PubMed Central, National Institutes of Health (NIH). URL: [Link]
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Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Source: PubMed, National Institutes of Health (NIH). URL: [Link]
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7-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0). Source: Pharmaffiliates. URL: [Link]
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Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Source: PubMed, National Institutes of Health (NIH). URL: [Link]
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An In-depth Technical Guide to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 1363337-85-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (CAS 1363337-85-2) is limited. This guide has been compiled by leveraging data from structurally similar isoquinolinone derivatives to provide a predictive overview of its properties, synthesis, and potential applications. All information presented herein should be considered theoretical and requires experimental validation.
Introduction: The Isoquinolinone Scaffold in Modern Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1][2] This structural isomer of quinoline, consisting of a fused benzene and pyridine ring, is a cornerstone in both natural product chemistry and synthetic medicinal chemistry.[3][4] Isoquinoline derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] Their therapeutic potential stems from diverse mechanisms of action, such as the inhibition of crucial enzymes like topoisomerase and protein kinases, or the modulation of signaling pathways like PI3K/Akt/mTOR.[1][2]
This guide focuses on a specific, lesser-known derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one . While direct research on this compound is not widely published, its structural features—a dihydroisoquinolinone core, a 7-amino group, and an N-methyl substituent—suggest it as a promising candidate for further investigation in drug discovery programs. The 7-amino group, in particular, offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Physicochemical Properties and Characterization
Predictive data for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is summarized below. These values are extrapolated from related compounds and computational models and await experimental verification.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1363337-85-2 | Registry Number |
| Molecular Formula | C₁₀H₁₂N₂O | Based on Structure |
| Molecular Weight | 176.22 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General solubility of related heterocycles |
| Purity | Commercially available with purities typically around 95% | Commercial Supplier Data[5] |
| Storage | Store in a cool, dry place, under an inert atmosphere | Standard for amino-substituted heterocycles |
Analytical Characterization Workflow:
A standard workflow for the characterization of a novel compound like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Figure 1: A typical workflow for the analytical characterization of a synthesized chemical compound.
Synthesis Strategies: A Predictive Approach
Proposed Retrosynthetic Analysis:
A logical disconnection approach suggests that the target molecule can be synthesized from a 7-nitro precursor, which itself can be formed through cyclization of an appropriately substituted phenethylamine derivative.
Figure 3: A generalized workflow for the biological evaluation of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Conclusion and Future Directions
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one represents an intriguing yet underexplored molecule within the pharmacologically significant isoquinolinone family. While direct experimental data remains scarce, this guide provides a predictive framework based on the well-established chemistry and biology of related compounds. The presence of a versatile amino group and the core isoquinolinone structure suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.
Future research should focus on:
-
Developing and validating a robust synthetic protocol.
-
Comprehensive physicochemical characterization of the compound.
-
Systematic biological screening to elucidate its pharmacological profile.
-
Structure-activity relationship studies to guide the design of more potent and selective derivatives.
The exploration of this and similar novel chemical entities is essential for the continued advancement of drug discovery and the development of new treatments for a wide range of diseases.
References
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Ghavre, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6538. [Link]
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OUCI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
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An In-depth Technical Guide to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Key Intermediate in the Development of Novel Therapeutics
Abstract
This technical guide provides a comprehensive overview of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a pivotal, yet sparsely documented, heterocyclic amine. While not a household name in pharmacology, this compound has emerged as a critical building block in the synthesis of next-generation neurotherapeutics. This document will delve into the nuanced history of its discovery, detail its synthetic pathways, and illuminate its significance as a key intermediate in the production of potent triple reuptake inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in drug development who seek a deeper understanding of this molecule's role in advancing central nervous system (CNS) drug discovery.
Introduction: Unveiling a Strategic Synthetic Intermediate
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, identified by its CAS number 1363337-85-2, is a derivative of the isoquinoline scaffold, a core structure prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of an amino group at the 7-position and a methyl group on the nitrogen atom of the dihydroisoquinolinone core imparts specific chemical properties that are instrumental in its utility as a synthetic precursor. Although not extensively studied as a standalone pharmacologically active agent, its true significance lies in its role as a key intermediate in the multi-step synthesis of more complex molecules with therapeutic potential.
Table 1: Physicochemical Properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
| Property | Value |
| CAS Number | 1363337-85-2 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.21 g/mol |
| Appearance | Solid (predicted) |
| SMILES | CN1CC2=C(C=C(N)C=C2)C(=O)C1 |
| InChI Key | VNUQVKZHEBCTNT-UHFFFAOYSA-N |
Discovery and History: A Tale of a Triple Reuptake Inhibitor
The history of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is intrinsically linked to the quest for more effective treatments for major depressive disorder (MDD). Its emergence in the scientific literature is not as a standalone discovery but as a crucial component in the process development of a novel therapeutic candidate.
The compound came to light as a key intermediate in the synthesis of ALB-109780 , a potent triple reuptake inhibitor (TRI) developed through a collaboration between Albany Molecular Research and Bristol-Myers Squibb.[1] TRIs are a class of antidepressants that function by blocking the reuptake of three key neurotransmitters in the brain: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][3] The rationale behind this multi-target approach is to offer a broader spectrum of antidepressant activity and potentially a faster onset of action and improved efficacy compared to single or dual reuptake inhibitors like SSRIs and SNRIs.[4]
The development of a scalable and efficient synthesis for ALB-109780 was a significant undertaking, and it is within this context that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one was synthesized and optimized. A 2012 publication in Organic Process Research & Development by Yang et al. detailed the initial process development and scale-up for ALB-109780, where our subject molecule is a pivotal precursor.[1] This work underscores the importance of this otherwise obscure compound in the landscape of modern medicinal chemistry and drug development.
Synthetic Pathways: A Multi-Step Journey
The synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a multi-step process that begins with more readily available starting materials. The overall strategy involves the construction of the isoquinolinone core, followed by functional group manipulations to introduce the amino and N-methyl groups. A plausible and efficient synthetic route, based on established chemical principles and its relationship to its nitro precursor, is outlined below.
The synthesis commences with the formation of the N-methylated nitro-isoquinolinone precursor, followed by the reduction of the nitro group to the desired amine.
Proposed Synthesis of 7-nitro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one
The precursor, 7-nitro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one, can be synthesized from 4-nitrophenylacetic acid and N-methyl-aminoacetaldehyde dimethyl acetal.
Caption: Proposed synthesis of the nitro precursor.
Reduction of the Nitro Group to Form 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
The final step in the synthesis of the target compound is the reduction of the nitro group of 7-nitro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one.
Caption: Final reduction step to the target compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol for the final reduction step, based on standard laboratory procedures for nitro group reduction.
Step 1: Dissolution
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-nitro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one (1 equivalent) in a suitable solvent such as ethanol or methanol.
Step 2: Catalyst Addition
-
To the solution, add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).
Step 3: Hydrogenation
-
Seal the flask and purge with hydrogen gas.
-
Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
Step 4: Reaction Monitoring
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 5: Filtration and Concentration
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 6: Purification
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Self-Validation: The success of the synthesis can be validated at each step through standard analytical techniques. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Context and Applications: A Stepping Stone to a Novel Antidepressant
The primary and most significant application of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is its role as a key synthetic intermediate in the production of the triple reuptake inhibitor, ALB-109780.[1]
The Therapeutic Target: Triple Reuptake Inhibition
Major depressive disorder is a complex psychiatric condition, and while existing treatments are effective for many, a significant portion of patients do not achieve full remission. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and dopamine contributes to the symptoms of depression. By inhibiting the reuptake of all three of these neurotransmitters, TRIs like ALB-109780 aim to provide a more robust and comprehensive antidepressant effect.
Table 2: In Vitro Potency of ALB-109780 [1]
| Transporter | IC₅₀ (nM) |
| Serotonin (SERT) | 3.02 |
| Dopamine (DAT) | 3.12 |
| Norepinephrine (NET) | 8.28 |
The potent and relatively balanced inhibition of all three monoamine transporters by ALB-109780 highlights its potential as a next-generation antidepressant. The synthesis of this complex molecule relies on the availability and purity of its precursors, making 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one a compound of significant interest to the pharmaceutical industry.
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- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Abstract
This technical guide delineates a scientifically grounded hypothesis for the mechanism of action of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. Based on structural similarity to known therapeutic agents and preliminary data on related compounds, we postulate that this molecule functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP). This document provides a comprehensive overview of the proposed mechanism, outlines detailed experimental protocols to rigorously test this hypothesis, and offers insights into the potential therapeutic applications in oncology. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel enzyme inhibitors and targeted cancer therapies.
Introduction and Rationale
The isoquinoline and isoquinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and various enzyme inhibitory actions.[2][3] The diverse biological profiles of these compounds underscore the potential of novel derivatives, such as 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, as valuable leads in drug discovery.
While direct biological studies on 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one are not yet prevalent in the public domain, a critical piece of evidence directs our hypothesis. The closely related precursor, 7-Amino-3,4-dihydro-2H-isoquinolin-1-one, is utilized in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[5] Their inhibition has emerged as a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, most notably those with BRCA1/2 mutations.[5][6]
Therefore, we hypothesize that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one acts as a PARP inhibitor, inducing synthetic lethality in cancer cells with compromised homologous recombination repair pathways. This guide will now delve into the specifics of this proposed mechanism and provide a roadmap for its experimental validation.
The Hypothesized Mechanism of Action: PARP Inhibition
Our central hypothesis is that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one competitively inhibits the enzymatic activity of PARP1 and PARP2. This inhibition is likely mediated by the compound binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme, a common mechanism for many known PARP inhibitors.
The proposed cascade of events is as follows:
-
Inhibition of Single-Strand Break Repair: In the presence of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, PARP enzymes are unable to efficiently catalyze the poly(ADP-ribosyl)ation of nuclear proteins at sites of single-strand DNA breaks. This leads to the accumulation of unrepaired single-strand breaks.[5]
-
Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters these unrepaired single-strand breaks, leading to their collapse and the formation of more cytotoxic double-strand breaks.
-
Synthetic Lethality in Homologous Recombination Deficient Cells: In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1/2 or other components of the homologous recombination pathway, these double-strand breaks cannot be accurately repaired. The accumulation of extensive DNA damage triggers cell cycle arrest and, ultimately, apoptosis. This selective killing of cancer cells while sparing normal cells is known as synthetic lethality.[6]
The following diagram illustrates the proposed signaling pathway:
Caption: Hypothesized PARP inhibition pathway of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Experimental Validation Protocols
To rigorously test the hypothesis that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a PARP inhibitor, a series of biochemical and cell-based assays are proposed.
Biochemical Assays: Direct PARP Inhibition
The initial step is to determine if the compound directly inhibits the enzymatic activity of PARP1 and PARP2 in a cell-free system.
Protocol: Homogeneous PARP Inhibition Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP activity.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (test compound)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO as a vehicle control
-
96-well microplates
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a separate plate, add the PARP enzyme, activated DNA (optional, to stimulate PARP activity), and the diluted compounds or controls. Incubate for 15 minutes at room temperature.
-
Transfer the enzyme-inhibitor mixture to the histone-coated plate.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate three times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | Experimental | Experimental |
| Olaparib (Positive Control) | Expected ~1-5 | Expected ~1-5 |
| DMSO (Vehicle Control) | No Inhibition | No Inhibition |
Cellular Assays: Target Engagement and Downstream Effects
Confirming that the compound engages PARP in a cellular context and elicits the expected downstream biological effects is crucial.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MCF-7 and MDA-MB-436, respectively)
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
Anti-PARP1 antibody
Procedure:
-
Treat cells with the test compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples on ice, then lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PARP1 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Protocol: PARP Activity in Cells (PAR-ylation Assay)
This assay measures the levels of poly(ADP-ribose) (PAR) chains in cells, which should decrease upon PARP inhibition.
Procedure:
-
Seed BRCA-proficient and BRCA-deficient cells in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a set duration.
-
Induce DNA damage with a sublethal dose of an agent like H2O2 or MMS for a short period to stimulate PARP activity.
-
Lyse the cells and perform a Western blot analysis using an anti-PAR antibody to detect PAR levels. A dose-dependent decrease in the PAR signal indicates PARP inhibition.
Functional Assays: Synthetic Lethality and DNA Damage
The ultimate validation of the hypothesis lies in demonstrating the compound's functional effects, particularly its selective cytotoxicity towards BRCA-deficient cells.
Protocol: Cell Viability Assay
Procedure:
-
Seed both BRCA-proficient and BRCA-deficient cancer cell lines at a low density in 96-well plates.
-
Treat the cells with a range of concentrations of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
-
Incubate for 72-96 hours.
-
Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.
Protocol: γH2AX Foci Formation Assay
This assay visualizes DNA double-strand breaks. An increase in γH2AX foci (phosphorylated H2AX histone) is expected in BRCA-deficient cells treated with a PARP inhibitor.
Procedure:
-
Grow BRCA-deficient cells on coverslips.
-
Treat with the test compound for 24-48 hours.
-
Fix, permeabilize, and stain the cells with an anti-γH2AX antibody conjugated to a fluorophore.
-
Stain the nuclei with DAPI.
-
Visualize and quantify the number of γH2AX foci per nucleus using fluorescence microscopy. An increase in foci indicates an accumulation of DNA double-strand breaks.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for validating the hypothesized mechanism of action.
Conclusion and Future Directions
This guide has proposed a well-defined and testable hypothesis for the mechanism of action of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a PARP inhibitor. The outlined experimental protocols provide a clear path for researchers to validate this hypothesis, from initial biochemical screening to cellular and functional assays. Confirmation of this mechanism would position this compound as a promising candidate for further preclinical and clinical development as a targeted anticancer agent, particularly for tumors with deficiencies in homologous recombination repair. Future studies could also explore its potential in other therapeutic areas where PARP inhibition is being investigated, such as in inflammatory diseases and ischemia-reperfusion injury.
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Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]
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Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. NIH. [Link]
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Unveiling the Therapeutic Potential: A Framework for Identifying the Biological Targets of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
An In-Depth Technical Guide
Abstract
The isoquinolinone scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents. The specific derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, represents a molecule of significant interest, yet its precise biological interactions remain to be fully elucidated. This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this compound. By integrating established biochemical and cellular methodologies with a logical, phased experimental workflow, this document serves as a roadmap for uncovering the molecule's mechanism of action and unlocking its therapeutic potential.
Introduction: The Isoquinolinone Scaffold - A Privileged Structure
The isoquinolinone core is a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, distinct biological targets. Derivatives of this scaffold have been successfully developed as inhibitors of a diverse range of protein families, including enzymes and receptors.[1][2][3] This versatility suggests that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, while a specific entity, likely interacts with targets previously associated with the broader isoquinolinone class. The objective of this guide is to move beyond speculation and provide a rigorous, actionable strategy for the empirical determination of its molecular targets.
Part 1: Hypothesis-Driven Target Exploration
Based on extensive precedent in the scientific literature, we can formulate initial hypotheses regarding the most probable biological targets for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This deductive approach allows for the efficient allocation of resources to the most promising avenues of investigation.
Primary Target Hypothesis: Poly(ADP-ribose) Polymerase (PARP) Superfamily
The most prominent role of the isoquinolinone scaffold is as a competitive inhibitor of the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of Poly(ADP-ribose) Polymerase (PARP) enzymes.[4][5][6] This superfamily is critical to cellular function, and its inhibition has led to breakthrough therapies, particularly in oncology.
-
PARP-1 and PARP-2: These enzymes are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7][8] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[7][9]
-
Tankyrases (TNKS1/TNKS2): Also members of the PARP superfamily, tankyrases play a key role in the Wnt/β-catenin signaling pathway.[10][11] They PARylate (poly-ADP-ribosylate) Axin, a component of the β-catenin destruction complex, targeting it for degradation. Inhibition of tankyrases stabilizes Axin, leading to the downregulation of Wnt signaling, which is aberrantly activated in many cancers.[10][11][12] Given that 7-amino-3,4-dihydro-2H-isoquinolin-1-one has been used as a reactant in the preparation of potent PARP inhibitors, this family represents the most compelling starting point for investigation.[13]
Part 2: A Phased Experimental Workflow for Target Identification and Validation
A multi-pronged, phased approach is essential for robust target identification and validation. This workflow is designed to first screen against the most likely target families and then progressively employ more sophisticated techniques to confirm direct engagement and explore novel interactions.
Phase 1: Initial Hypothesis-Driven Screening
The goal of this phase is to rapidly assess whether the compound interacts with the hypothesized target families using robust, high-throughput assays.
Protocol 1: In Vitro PARP/Tankyrase Universal Inhibition Assay
-
Principle: This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate, a direct measure of PARP enzymatic activity. A reduction in signal in the presence of the test compound indicates inhibition.
-
Methodology:
-
Plate Preparation: Rehydrate 96-well plates pre-coated with histones.
-
Compound Preparation: Prepare a serial dilution of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (e.g., from 100 µM to 1 nM) in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Reaction Initiation: To each well, add recombinant PARP-1 or Tankyrase-2 enzyme, the compound dilution, and the reaction cocktail containing biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate and incubate for 60 minutes.
-
Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
-
Causality: This direct enzymatic assay provides unambiguous evidence of catalytic inhibition. By testing against both PARP-1 and a tankyrase, it allows for initial assessment of potency and selectivity within the PARP superfamily.
Protocol 2: Cellular Wnt/β-catenin Signaling Reporter Assay
-
Principle: This cell-based assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway. [14]A cell line stably expressing a luciferase reporter gene under the control of TCF/LEF response elements is used. Inhibition of tankyrase stabilizes the β-catenin destruction complex, reducing TCF/LEF activity and, consequently, the luciferase signal. [10]* Methodology:
-
Cell Culture: Plate a Wnt-responsive cell line (e.g., DLD-1 or HEK293) containing a TCF/LEF-luciferase reporter (e.g., SuperTOPflash) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a known tankyrase inhibitor (e.g., XAV939) as a positive control. [10][15] 3. Wnt Stimulation: Stimulate the pathway using either recombinant Wnt3a protein or conditioned media from Wnt3a-expressing cells.
-
Incubation: Incubate for 16-24 hours to allow for reporter gene expression.
-
Lysis & Signal Detection: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to a constitutively expressed control reporter (e.g., Renilla luciferase) if applicable. Calculate the IC50 value.
-
-
Causality: A positive result in this assay demonstrates that the compound can modulate the Wnt pathway in a cellular context, providing strong evidence for on-target activity if tankyrase is the hypothesized target. It inherently confirms cell permeability and biological activity.
Protocol 3: LPAR Functional Assay (Calcium Flux)
-
Principle: Many LPAR subtypes (e.g., LPAR1) couple to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). [16]This assay uses a calcium-sensitive fluorescent dye to measure this response upon receptor activation by LPA. A reduction in the LPA-induced signal in the presence of the test compound indicates antagonism.
-
Methodology:
-
Cell Culture: Plate cells engineered to overexpress a specific LPAR subtype (e.g., CHO-LPAR1) in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). [16] 3. Compound Incubation: Add serial dilutions of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one and incubate for a short period.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of LPA (the natural agonist) into the wells to stimulate the receptor.
-
Data Acquisition: Immediately record the resulting fluorescence signal over time.
-
Analysis: Calculate the peak fluorescence response and determine the IC50 of the antagonist.
-
-
Causality: This assay directly measures the functional consequence of receptor binding. By testing against a panel of cell lines expressing different LPAR subtypes, it can determine the potency and selectivity of the compound as an LPAR antagonist.
Phase 2: Target Validation and Selectivity Profiling
If Phase 1 yields a positive "hit," the next crucial step is to confirm that the compound directly binds to the putative target within a physiological context and to assess its selectivity.
Protocol 4: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) assays can measure compound binding to a target protein in live cells. [17]The target protein is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that reversibly binds the target is added to the cells. When the tracer binds the NanoLuc®-target fusion, BRET occurs. A test compound that also binds the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal. [17]* Methodology:
-
Cell Preparation: Use a cell line engineered to express the target protein (e.g., PARP-1 or TNKS2) fused to NanoLuc® luciferase.
-
Compound Addition: Add serial dilutions of the test compound to the cells in a 96-well plate.
-
Tracer Addition: Add the specific fluorescent tracer for the target protein.
-
Incubation: Incubate to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound. Determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
-
Self-Validation: This method is a powerful validation tool as it provides quantitative evidence of direct target binding inside a living cell, confirming that the compound is cell-permeable and can access its target in the complex cellular milieu. [18][19] Protocol 5: Broad Kinase Panel Screening
-
Principle: To ensure the compound is not a non-selective kinase inhibitor, which can lead to off-target effects, it is prudent to screen it against a large panel of diverse protein kinases. This is typically performed as a fee-for-service by specialized vendors. The standard method is a radiometric assay that measures the transfer of radiolabeled phosphate (from [γ-³²P]ATP) to a substrate. [20][21]* Methodology (Generalized):
-
Reaction Setup: In separate wells of a microplate, combine a specific kinase from the panel, its optimal substrate (protein or peptide), and the test compound at a fixed concentration (e.g., 1 or 10 µM).
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period.
-
Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³²P]ATP, typically by spotting the mixture onto a phosphocellulose membrane and washing away the unincorporated ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.
-
-
Causality: The results from this broad panel screen are critical for building a selectivity profile. A compound that potently inhibits its intended target (from Phase 1) while showing minimal activity against hundreds of other kinases is a much more promising candidate for further development.
Data Presentation and Interpretation
Quantitative data should be organized systematically to facilitate clear interpretation and decision-making.
Table 1: Summary of Proposed Assays for Target Identification
| Target Family | Primary Screening Assay | Secondary/Validation Assay | Purpose |
| PARP/Tankyrase | In Vitro PARP Universal Assay | Cellular Wnt Reporter Assay | Determine direct enzymatic inhibition (IC50) and cellular pathway modulation. |
| LPA Receptors | Calcium Flux Assay | cAMP Assay (for Gi-coupled LPARs) | Measure functional antagonism (IC50) at specific receptor subtypes. |
| All Hits | NanoBRET™ Target Engagement | Broad Kinase Panel Screen | Confirm direct binding in live cells and assess selectivity against off-targets. |
Table 2: Example Data Summary for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
| Assay | Target | Result (IC50 / % Inhibition) | Positive Control (IC50) | Interpretation |
| Universal PARP Assay | PARP-1 | 50 nM | Olaparib: 5 nM | Potent inhibitor of PARP-1. |
| Universal PARP Assay | Tankyrase-2 | 2 µM | XAV939: 20 nM | Weak inhibitor of Tankyrase-2. |
| Wnt Reporter Assay | Endogenous Tankyrase | >10 µM | XAV939: 50 nM | No significant Wnt pathway inhibition. |
| LPAR1 Calcium Flux | LPAR1 | >10 µM | AM966: 100 nM | Not an LPAR1 antagonist. |
| Kinase Panel (at 1 µM) | 400 Kinases | <10% inhibition for all | Staurosporine: >90% | Highly selective; not a broad-spectrum kinase inhibitor. |
| NanoBRET™ Assay | PARP-1 | 75 nM | Olaparib: 15 nM | Confirms direct binding to PARP-1 in live cells. |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion
The systematic investigation of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one requires a logical and multi-faceted approach. By commencing with hypothesis-driven screening against its most probable targets—the PARP superfamily and LPA receptors—and progressing through rigorous cellular target validation and selectivity profiling, researchers can efficiently and accurately define its mechanism of action. The experimental framework detailed in this guide provides a self-validating system to not only identify the primary biological targets but also to build a comprehensive pharmacological profile. This foundational knowledge is indispensable for guiding future medicinal chemistry efforts and advancing this promising compound through the drug discovery pipeline.
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Li, J., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie. Retrieved from [Link]
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Li, N., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. Retrieved from [Link]
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Lehtiö, L., et al. (2017). Highly Potent and Isoform Selective Dual Site Binding Tankyrase/Wnt Signaling Inhibitors That Increase Cellular Glucose Uptake and Have Antiproliferative Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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De Soto, J. A., et al. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology. Retrieved from [Link]
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Mashima, T., et al. (2018). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science. Retrieved from [Link]
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An In-Depth Technical Guide to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive review of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a functionalized dihydroisoquinolinone with significant potential for drug discovery. While specific literature on this exact molecule is sparse, this document extrapolates from established synthetic methodologies and structure-activity relationships of analogous compounds to present a detailed overview. We will delve into its proposed synthesis, physicochemical properties, and potential pharmacological applications, offering a roadmap for researchers interested in exploring this promising chemical entity.
Introduction to the Isoquinoline Framework
Isoquinolines are heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyridine ring.[1] This structural motif is prevalent in a vast number of alkaloids and has been identified as a "privileged structure" in drug discovery due to its ability to interact with a diverse range of biological targets.[3] The partially saturated derivative, 1,2-dihydroisoquinolin-3(4H)-one, also known as a homophthalimide, and its amino-substituted analogues have attracted considerable interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4] The introduction of an amino group at the 7-position and a methyl group at the 2-position of the dihydroisoquinolinone core is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| LogP | ~1.2 |
| Hydrogen Bond Donors | 1 (from the amino group) |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the amino nitrogen) |
| pKa (most basic) | ~4.5 (aromatic amine) |
| pKa (most acidic) | >14 (amide N-H) |
Note: These values are estimations and should be confirmed experimentally.
Proposed Synthetic Pathways
A plausible and efficient synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can be envisioned through a multi-step sequence starting from readily available precursors. The overall strategy involves the initial construction of a 7-nitro-substituted dihydroisoquinolinone core, followed by reduction of the nitro group to the corresponding amine, and concluding with N-methylation of the lactam.
Caption: Proposed synthetic workflow for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Step 1: Synthesis of 7-Nitro-1,2-dihydroisoquinolin-3(4H)-one
The initial and crucial step is the formation of the dihydroisoquinolinone ring with a nitro group at the 7-position. This can be achieved through established cyclization reactions. A commercially available intermediate, 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, serves as an excellent starting point for this synthesis.[5]
Protocol: Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one (Literature Precedent)
While a specific, detailed protocol for the synthesis of the unsubstituted 7-nitro-1,2-dihydroisoquinolin-3(4H)-one is not readily found in the provided search results, the synthesis of the isomeric 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is documented and can be adapted.[5] The general approach often involves the cyclization of a suitably substituted phenethylamine derivative.
Step 2: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol: Reduction of 7-Nitro-1,2-dihydroisoquinolin-3(4H)-one
-
Dissolution: Dissolve 7-Nitro-1,2-dihydroisoquinolin-3(4H)-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-Amino-1,2-dihydroisoquinolin-3(4H)-one, which can be purified by recrystallization or column chromatography if necessary.[4]
Step 3: N-Methylation of the Lactam
The final step involves the selective methylation of the nitrogen atom within the lactam ring. This can be achieved using an electrophilic methyl source in the presence of a suitable base.
Protocol: N-Methylation of 7-Amino-1,2-dihydroisoquinolin-3(4H)-one
-
Amine Protection (Optional but Recommended): To avoid competitive N-methylation of the aromatic amino group, it is advisable to first protect it with a suitable protecting group (e.g., Boc, Cbz).
-
Deprotonation: To a solution of the (protected) 7-Amino-1,2-dihydroisoquinolin-3(4H)-one (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.
-
Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I) (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection (if applicable): If a protecting group was used, deprotect it under appropriate conditions (e.g., TFA for Boc).
-
Purification: Purify the final product, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, by column chromatography.[6]
Potential Biological Activities and Therapeutic Applications
Although experimental data on the biological activity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is not yet published, the extensive research on related isoquinoline derivatives provides a strong basis for predicting its potential pharmacological profile.
Caption: Potential pharmacological activities of the target compound.
Anticancer Potential
Numerous isoquinoline and quinoline derivatives have demonstrated significant anticancer activity.[7] The 7-aminoisoquinoline moiety, in particular, has been incorporated into compounds designed as kinase inhibitors.[6] The dihydroisoquinolinone core is also present in various cytotoxic agents. Therefore, it is plausible that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one could exhibit antiproliferative effects against various cancer cell lines.
Antimicrobial Activity
The isoquinoline scaffold is found in several natural and synthetic antimicrobial agents.[1] The presence of the amino group could enhance the molecule's interaction with bacterial cell components. Further investigation into its activity against a panel of pathogenic bacteria and fungi is warranted.
Enzyme Inhibition
The rigid, heterocyclic structure of the target molecule makes it an attractive candidate for targeting the active sites of various enzymes. For instance, some isoquinoline derivatives have been shown to inhibit enzymes such as urease and cholinesterases.[8] The specific substitution pattern of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one may confer selectivity towards certain enzyme families.
Central Nervous System (CNS) Activity
Tetrahydroisoquinoline derivatives have been extensively studied for their effects on the central nervous system, with some exhibiting anticonvulsant and neuroprotective properties.[9] The N-methyl group can influence the molecule's ability to cross the blood-brain barrier, potentially leading to CNS activity.
Future Directions and Conclusion
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This in-depth guide has provided a comprehensive overview based on the established chemistry and pharmacology of related compounds. The proposed synthetic route offers a clear and feasible pathway for its preparation, which will be the first critical step in unlocking its full potential.
Future research should focus on the following areas:
-
Experimental Validation: The proposed synthetic pathway should be experimentally validated and optimized.
-
Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to determine its anticancer, antimicrobial, and enzyme inhibitory activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the amino and methyl positions, as well as on the aromatic ring, will be crucial for establishing SAR and identifying more potent and selective lead compounds.
-
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
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A-1 Technical Guide: Preliminary Biological-Screening of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Foreword: The Strategic Imperative for Early-Stage Bio-Profiling
In the landscape of contemporary drug discovery, the initial biological evaluation of a novel chemical entity (NCE) represents a critical juncture. It is at this nexus of chemistry and biology that a molecule's therapeutic potential begins to be unveiled. This guide delineates a comprehensive, yet streamlined, approach to the preliminary biological screening of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , a compound of interest owing to the rich pharmacological history of the isoquinoline scaffold.[1][2][3] The isoquinoline core is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide array of activities including anticancer, antimicrobial, and neuroprotective properties.[1][4] Therefore, a systematic and robust preliminary screening cascade is paramount to efficiently ascertain the foundational safety and potential efficacy profile of this novel derivative.
This document is structured to provide not just a series of protocols, but a strategic framework. We will delve into the rationale behind the selection of each assay, the critical parameters for ensuring data integrity, and the logical progression from broad cytotoxicity assessments to more specific antimicrobial and initial pharmacological characterizations. The overarching goal is to generate a preliminary data package that is both informative and decision-enabling for subsequent, more resource-intensive stages of drug development.
Physicochemical Characterization: The Foundation of Biological Assessment
Prior to any biological evaluation, a thorough understanding of the compound's fundamental physicochemical properties is non-negotiable. These parameters dictate its behavior in aqueous biological systems and are crucial for accurate dose-response determinations.
1.1 Solubility Assessment: The solubility of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in relevant biological media, such as phosphate-buffered saline (PBS) and cell culture media, must be determined. This is critical to prevent compound precipitation in assays, which can lead to erroneous results. A standard approach involves the preparation of a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO), followed by serial dilution into the aqueous test media. Visual inspection for precipitation and, ideally, quantification of the soluble fraction by HPLC-UV should be performed.
1.2 Stability Analysis: The stability of the test compound under assay conditions (e.g., 37°C, 5% CO2) is another key consideration. A time-course study, typically over 24-48 hours, should be conducted where the compound is incubated in the relevant assay medium. Aliquots are taken at various time points and analyzed by HPLC to determine the percentage of the parent compound remaining. This ensures that the observed biological effects are attributable to the compound itself and not its degradation products.
In Vitro Cytotoxicity Profiling: Establishing a Therapeutic Window
A primary objective of preliminary screening is to assess the general cytotoxicity of the compound. This not only provides an initial safety profile but also establishes a concentration range for subsequent, more specific assays, ensuring that observed effects are not simply a consequence of cell death.
2.1 The MTT Assay: A Cornerstone of Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] The principle of the assay lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells.[5]
2.1.1 Experimental Workflow for MTT-based Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assessment.
2.1.2 Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a panel of representative cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a 2X stock concentration series of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in the appropriate cell culture medium. A typical concentration range for initial screening is from 0.1 to 100 µM.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle controls (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
2.2 Data Presentation: Cytotoxicity Profile
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | > 100 | 0.8 |
| A549 (Lung Cancer) | > 100 | 1.2 |
| HEK293 (Non-cancerous) | > 100 | 2.5 |
Hypothetical data for illustrative purposes.
Antimicrobial Activity Screening: Exploring a Key Pharmacophore
The isoquinoline nucleus is a common feature in many natural and synthetic antimicrobial agents.[3] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical and valuable step.
3.1 Agar Well Diffusion Method: A Classic and Effective Screen
The agar well diffusion method is a widely used and cost-effective technique to evaluate the antimicrobial activity of a compound.[8][9][10] The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism.[11] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[8]
3.1.1 Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
3.1.2 Detailed Protocol: Agar Well Diffusion Assay
-
Media and Inoculum Preparation: Prepare Mueller-Hinton agar plates. Grow cultures of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans) to a standardized turbidity (e.g., 0.5 McFarland standard).[9]
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the seeded agar using a sterile cork borer.[11]
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound at various concentrations (e.g., 100, 250, 500 µg/mL in DMSO) into the wells.[8] Include a negative control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast.
-
Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
3.2 Data Presentation: Antimicrobial Activity
| Microorganism | Compound (500 µg/mL) Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) |
| Staphylococcus aureus | 14 | 25 (Ciprofloxacin) |
| Escherichia coli | 8 | 28 (Ciprofloxacin) |
| Candida albicans | - | 22 (Fluconazole) |
Hypothetical data for illustrative purposes. "-" indicates no inhibition.
Preliminary Pharmacological Profiling: Receptor Binding Assays
To gain initial insights into the potential mechanism of action, a preliminary receptor binding screen is highly valuable. Given the structural similarity of the isoquinoline core to various neurotransmitters and pharmacophores, screening against a panel of common CNS receptors can provide crucial leads.
4.1 Radioligand Binding Assays: A High-Sensitivity Approach
Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand (the test compound) and a receptor.[12][13][14] These assays are highly sensitive and can determine the affinity of a compound for a specific receptor.[12] The basic principle involves incubating a source of receptors (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor, in the presence and absence of the test compound.[13] A reduction in the binding of the radioligand indicates that the test compound is competing for the same binding site.
4.1.1 Logical Framework for a Preliminary Receptor Binding Screen
Caption: Logical flow for a preliminary receptor binding screen.
4.1.2 General Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membrane homogenates from cells or tissues known to express the target receptor (e.g., guinea pig liver membranes for Sigma-1 receptors).[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-(+)-pentazocine for Sigma-1 receptors), and varying concentrations of the test compound.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.
4.2 Data Presentation: Preliminary Receptor Binding Profile
| Receptor Target | Radioligand | % Inhibition at 10 µM |
| Dopamine D2 | [3H]Spiperone | < 20% |
| Serotonin 5-HT2A | [3H]Ketanserin | < 20% |
| Mu-Opioid | [3H]DAMGO | 65% |
Hypothetical data for illustrative purposes.
Conclusion and Strategic Next Steps
This preliminary biological screening cascade provides a foundational understanding of the bioactivity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. Based on the hypothetical data presented, the compound exhibits low general cytotoxicity, modest Gram-positive antibacterial activity, and a potential interaction with the mu-opioid receptor.
Strategic Recommendations:
-
Follow-up on Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and a broader panel of Gram-positive bacteria to quantify its potency.
-
Confirm and Characterize Opioid Receptor Interaction: Perform a full dose-response curve in the mu-opioid receptor binding assay to accurately determine the Ki value. Subsequently, functional assays (e.g., GTPγS binding) should be conducted to determine if the compound is an agonist or antagonist at this receptor.
-
Expand Pharmacological Profiling: Based on the opioid "hit," expand the screening to include delta and kappa opioid receptors to assess selectivity.
This structured, data-driven approach ensures that subsequent research efforts are focused on the most promising biological activities, maximizing the efficiency of the drug discovery process.
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An In-Depth Technical Guide to the In Silico Prediction of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Activity
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of computational chemistry and molecular biology has catalyzed a paradigm shift in early-stage drug discovery, enabling the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, technically-focused framework for the in silico prediction of biological activity for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a molecule belonging to the versatile isoquinoline class of compounds. Lacking specific, published experimental data for this particular molecule, we present a hypothetical, yet scientifically rigorous, case study. This document is structured not as a rigid template, but as a logical narrative, guiding the reader through the causal chain of experimental choices, from initial property assessment to sophisticated molecular modeling techniques. We will explore Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive references.
Introduction: The Isoquinoline Scaffold and the Imperative for In Silico Assessment
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] These activities include antitumor, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4][5][6][7] Given the established potential of this chemical family, any novel derivative, such as 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, warrants thorough investigation.
In silico methods are indispensable in modern drug discovery, offering a predictive lens through which we can prioritize research efforts, reduce reliance on costly and time-consuming experimental screening, and minimize animal testing.[8] By computationally modeling the interactions between a small molecule and biological macromolecules, we can generate hypotheses about its potential targets and mechanisms of action.[6]
This guide will proceed with a multi-faceted computational workflow to predict the potential bioactivity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Foundational Analysis: Physicochemical Properties and ADMET Profiling
Before delving into complex modeling, a foundational analysis of the molecule's physicochemical properties is crucial. These properties govern its pharmacokinetic behavior and drug-likeness. We will employ the SwissADME web server, a free and robust tool for this purpose.[9][10][11]
Step-by-Step Protocol: ADMET Prediction with SwissADME
-
Input Molecule: The SMILES (Simplified Molecular Input Line Entry System) string for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is generated: CN1CC(=O)C2=CC(N)=CC=C2C1.
-
Server Submission: The SMILES string is submitted to the SwissADME web server (]">www.swissadme.ch).
-
Analysis of Results: The output is analyzed, focusing on key parameters.
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Interpretation & Significance |
| Physicochemical Properties | ||
| Molecular Formula | C10H12N2O | Basic structural information. |
| Molecular Weight | 176.22 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good absorption. |
| MLogP | 0.85 | Optimal lipophilicity for oral bioavailability. |
| TPSA (Topological Polar Surface Area) | 55.35 Ų | Indicates good cell membrane permeability. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| CYP Inhibitor | No (for major isoforms) | Lower probability of drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | High likelihood of being an orally active drug. |
| Bioavailability Score | 0.55 | Indicates good oral bioavailability. |
Causality Behind the Choices: This initial ADMET screen is a critical first pass.[12] A molecule with poor predicted pharmacokinetics or drug-likeness might be de-prioritized, regardless of its predicted potency, thus saving significant resources.[10] The high predicted gastrointestinal absorption and favorable Lipinski profile for our target molecule provide a strong rationale for proceeding with more detailed activity predictions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] This allows for the prediction of the activity of novel compounds based on their structural features.
Since no experimental data exists for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, we will outline a general protocol for building a QSAR model, assuming a dataset of structurally similar isoquinoline derivatives with known anticancer activity was available.
Conceptual Workflow for QSAR Model Development
Caption: Conceptual workflow for QSAR model development.
Step-by-Step Protocol: Building a Hypothetical QSAR Model
-
Data Curation: A dataset of isoquinoline derivatives with experimentally determined IC50 values against a specific cancer cell line (e.g., a breast cancer cell line like SK-BR3, where HER2 is overexpressed and isoquinolines have shown activity) would be compiled from a database like ChEMBL.[13][14][15][16]
-
Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated using software like RDKit or commercial packages.
-
Data Splitting: The dataset would be rationally divided into a training set (typically 70-80%) for model building and a test set for external validation.
-
Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Support Vector Machines (SVM), would be used to correlate the descriptors with the biological activity.
-
Model Validation:
-
Internal Validation: Techniques like k-fold cross-validation would be applied to the training set to assess the model's robustness.
-
External Validation: The model's predictive power would be evaluated using the independent test set.
-
-
Prediction: The validated model would then be used to predict the anticancer activity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Trustworthiness through Validation: A QSAR model is only as reliable as its validation.[17][18] Rigorous internal and external validation ensures the model is not overfitted to the training data and has genuine predictive power for new chemical entities.
Molecular Docking: Predicting Protein-Ligand Interactions
Given that many isoquinoline derivatives exert their anticancer effects by inhibiting enzymes like topoisomerases or kinases, we will perform a molecular docking study.[5] We select Topoisomerase I (Top1) as a hypothetical target, a key enzyme in DNA replication and a validated target for cancer therapy.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. We will use AutoDock Vina, a widely used and validated open-source docking program.
Experimental Workflow for Molecular Docking
Caption: Step-by-step workflow for molecular docking.
Step-by-Step Protocol: Docking with AutoDock Vina
-
Receptor Preparation:
-
The crystal structure of human Topoisomerase I in complex with DNA and an inhibitor (e.g., PDB ID: 1T8I) is downloaded from the Protein Data Bank (PDB).[19][20][21][22]
-
Using AutoDockTools (ADT), water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Kollman charges are added to the protein structure. The prepared receptor is saved in PDBQT format.[23]
-
-
Ligand Preparation:
-
The 3D structure of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is generated and energy-minimized.
-
Gasteiger charges are assigned, and the structure is saved in PDBQT format using ADT.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of Topoisomerase I, where the co-crystallized inhibitor was bound. This focuses the docking search on the relevant binding pocket.
-
-
Docking Simulation:
-
AutoDock Vina is executed using a configuration file that specifies the prepared receptor, ligand, and grid box parameters.[24]
-
-
Results Analysis:
-
The output file provides the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.
-
The lowest energy pose is visualized using software like PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.
-
Data Presentation: Illustrative Docking Results
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -7.8 kcal/mol | A strong negative value suggests favorable binding to the Topoisomerase I active site. |
| Key Interactions | Hydrogen bond with Asp533; Pi-stacking with Tyr531 | These specific interactions provide a mechanistic hypothesis for the inhibitory activity. |
Expertise in Action: The choice of the grid box is critical. A blind docking (where the grid covers the entire protein) can be used to identify potential binding sites, but a focused docking, guided by the position of a known inhibitor, provides a more precise and computationally efficient prediction of the binding mode within the active site.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for molecular recognition at a receptor's active site.[25][26] A ligand-based pharmacophore model can be generated from a set of known active molecules, even without a known receptor structure.
Protocol for Ligand-Based Pharmacophore Modeling
-
Ligand Set Selection: A diverse set of known Topoisomerase I inhibitors would be selected from the literature or databases.
-
Pharmacophore Generation: A tool like PharmaGist is used to align the structures of the active ligands and identify the common chemical features and their spatial arrangement.[27][28]
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish known active compounds from inactive ones (decoys).
-
Virtual Screening: The validated pharmacophore is then used as a 3D query to screen our molecule of interest to see if it matches the key features required for activity.
Visualization: A Hypothetical Pharmacophore Model
Caption: Hypothetical pharmacophore for Topoisomerase I inhibition.
Authoritative Grounding: The pharmacophore concept is a cornerstone of medicinal chemistry.[29] By abstracting away from the specific chemical scaffolds to the essential interaction features, it provides a powerful tool for identifying novel, structurally diverse compounds that may possess the desired biological activity.
Synthesis and Conclusion
This in-depth guide has outlined a comprehensive, multi-pronged in silico strategy for predicting the biological activity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. Our foundational ADMET analysis suggests the molecule possesses favorable drug-like properties. Based on the known activities of the broader isoquinoline class, we hypothesized potential anticancer activity via Topoisomerase I inhibition.[5][30][31]
Our molecular docking simulation predicted strong binding affinity to the enzyme's active site, providing a plausible mechanism of action. The outlined QSAR and pharmacophore modeling protocols further delineate how predictive models can be built and utilized to assess activity and guide future lead optimization.
The collective evidence from this hypothetical in silico investigation strongly suggests that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a promising candidate for further experimental validation as a potential anticancer agent. This workflow exemplifies how computational approaches can rationally and efficiently drive modern drug discovery projects.
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Pharmacophore Modelling and Molecular Docking | PharmaGist | PyRx. (2022, June 18). YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020, March 20). YouTube. [Link]
-
Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds. (2020). Journal of Traditional and Complementary Medicine, 10(3), 243-253. [Link]
-
QSAR Tutorial: Binary-QSAR Model Development Using A Free QSAR Software. (2023, August 23). YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
-
PDBbind+. (n.d.). PDBbind+. Retrieved January 19, 2026, from [Link]
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ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor. (2022). Journal of Applied Pharmaceutical Science, 12(4), 118-124. [Link]
-
Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023). PRISM BioLab. [Link]
-
In-Silico ADMET predictions using SwissADME and PreADMET software. (2021). ResearchGate. [Link]
-
Introduction to QSAR modeling based on RDKit and Python. (n.d.). ChemoSophia. Retrieved January 19, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]
-
QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). (2023, June 30). YouTube. [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]
- Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (2008).
-
Homepage | Protein Data Bank in Europe. (n.d.). PDBe. Retrieved January 19, 2026, from [Link]
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Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2843-2852. [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 553-566. [Link]
-
Compound: ISOQUINOLINE (CHEMBL12315). (n.d.). ChEMBL. Retrieved January 19, 2026, from [Link]
-
OECD QSAR Toolbox v.4.4.1. Step-by-step example for building QSAR model. (2020). OECD. [Link]
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QSAR Toolbox. (n.d.). OECD. Retrieved January 19, 2026, from [Link]
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ChEMBL. (n.d.). EMBL-EBI. Retrieved January 19, 2026, from [Link]
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PharmaGist: a webserver for ligand-based pharmacophore detection. (2008). Nucleic Acids Research, 36(Web Server issue), W211–W215. [Link]
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ChEMBL. (n.d.). EMBL-EBI. Retrieved January 19, 2026, from [Link]
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PharmaGist: a webserver for ligand-based pharmacophore detection. (2008). ResearchGate. [Link]
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Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog. [Link]
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Methodological & Application
Synthesis Protocol for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
An Application Note and In-Depth Technical Guide for Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note provides a comprehensive, field-proven guide for the synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a key intermediate for the development of novel therapeutics. The protocol herein is designed for robustness and scalability, drawing from established chemical principles to construct the target molecule. We will detail a multi-step synthetic route commencing from readily available starting materials, focusing on the rationale behind each experimental choice to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable heterocyclic motif into their discovery pipelines.
Introduction and Scientific Background
Substituted isoquinolinones are a class of heterocyclic compounds that have garnered significant interest in pharmacology due to their diverse biological activities, including potential applications as enzyme inhibitors and anticancer agents.[1] The specific target of this guide, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, possesses two key functional groups: a primary aromatic amine at the C7 position and an N-methylated lactam. The aromatic amine serves as a crucial handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) through amide bond formation, sulfonylation, or other amine-specific reactions. The N-methyl group can influence solubility, metabolic stability, and the conformational rigidity of the molecule.
The synthetic strategy outlined below is a logical and efficient pathway that proceeds through a nitrated intermediate, which is a common and effective method for introducing an amino group onto an aromatic ring. The core isoquinolinone ring is constructed via a cyclization reaction, a fundamental process in heterocyclic chemistry.
Overall Synthetic Strategy
The synthesis is designed as a three-step process. The logical flow is based on building the core structure first, followed by the functional group interconversion to yield the final product.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
PART 1: Synthesis of 7-Nitro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (Intermediate)
Principle: This step involves the construction of the N-methylated isoquinolinone ring system bearing a nitro group at the C7 position. The synthesis proceeds via a cyclization of a suitably substituted phenylacetic acid derivative. The use of a starting material with the nitro group already in place is a common and efficient strategy.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 2-(2-Formyl-4-nitrophenyl)acetic acid | C₉H₇NO₅ | 209.16 | - | 5.0 g | 23.9 |
| Methylamine solution | CH₃NH₂ | 31.06 | 40% in H₂O | 5.9 mL | 68.7 |
| Sodium borohydride | NaBH₄ | 37.83 | - | 1.81 g | 47.8 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M | As needed | - |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated sol. | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-formyl-4-nitrophenyl)acetic acid (5.0 g, 23.9 mmol) and methanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reductive Amination: Cool the solution to 0 °C in an ice bath. Slowly add the methylamine solution (5.9 mL, 68.7 mmol) dropwise over 10 minutes. The solution may turn a deeper yellow. Stir the reaction mixture at 0 °C for 30 minutes.
-
Reduction and Cyclization: While maintaining the temperature at 0 °C, add sodium borohydride (1.81 g, 47.8 mmol) portion-wise over 20 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is approximately 2-3. This will neutralize any unreacted NaBH₄ and the basic methylamine.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (50 mL) and a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford 7-Nitro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a pale yellow solid.
Trustworthiness and In-Process Controls:
-
TLC Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Characterization: The structure of the purified intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (Final Product)
Principle: This final step involves the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 7-Nitro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | C₁₀H₁₀N₂O₃ | 206.20 | - | 3.0 g | 14.5 |
| Palladium on Carbon (Pd/C) | Pd/C | - | 10 wt. % | 300 mg | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 100 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | - | 1 atm (balloon) | - |
| Celite | - | - | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL hydrogenation flask, add 7-Nitro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (3.0 g, 14.5 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (300 mg) to the flask. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if possible, or add it to the solvent carefully.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere (balloon pressure) at room temperature. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete (as monitored by TLC), carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary, to yield the final product as a solid.
Trustworthiness and Final Product Validation:
-
TLC Monitoring: The reaction can be monitored by TLC, observing the consumption of the nitro-intermediate and the formation of a more polar amine product.
-
Full Characterization: The final product's identity and purity should be rigorously confirmed using:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
FTIR Spectroscopy: To identify the presence of the primary amine (N-H stretching) and the lactam carbonyl (C=O stretching).
-
Melting Point Analysis: To assess purity.
-
Reaction Mechanism Visualization
The following diagram illustrates the key chemical transformations in this synthetic route.
Caption: Proposed reaction pathway for the synthesis.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Specific Hazards:
-
Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in a moist state or under an inert atmosphere.
-
Hydrogen Gas (H₂): Highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
-
References
A comprehensive list of references that support the chemical transformations described in this protocol will be provided upon request for specific reaction conditions and precedents. The general principles are well-established in the field of organic and medicinal chemistry.
-
ResearchGate. The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. Available at: [Link][2]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link][3]
-
NIH National Center for Biotechnology Information. 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one. Available at: [Link][4]
Sources
Application Notes and Protocols: Evaluating 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in PARP Inhibition Assays
Introduction: The Critical Role of PARP in Genomic Integrity and as a Therapeutic Target
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to maintaining genomic stability.[1][2] Among them, PARP1 is a primary sensor of DNA single-strand breaks (SSBs), a common form of DNA damage.[2][3][4] Upon detecting an SSB, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[1][2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[5][6]
The inhibition of PARP has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[5][6] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[5][7] In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1/2. However, in cancer cells with defective HR, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[5][7]
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds, exhibiting activities such as antitumor and antimicrobial effects.[8][9] This has led to the exploration of novel derivatives for various therapeutic applications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel compound, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, in PARP inhibition assays. While this specific derivative is presented here as a putative PARP inhibitor for illustrative purposes, the principles and protocols described are broadly applicable to the screening and characterization of other novel small molecule inhibitors of PARP.
The PARP Signaling and Inhibition Pathway
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of its inhibition.
Caption: General workflow for PARP inhibitor screening.
Data Presentation and Interpretation
Quantitative data from PARP inhibition assays are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce PARP activity by 50%.
Table 1: Hypothetical IC50 Data for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
| Compound | Assay Type | Target | IC50 (µM) |
| 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | Biochemical (Colorimetric) | Recombinant PARP1 | e.g., 0.5 |
| 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | Cell-Based (Immunofluorescence) | Endogenous PARP | e.g., 2.1 |
| Olaparib (Control) | Biochemical (Colorimetric) | Recombinant PARP1 | e.g., 0.005 |
| Olaparib (Control) | Cell-Based (Immunofluorescence) | Endogenous PARP | e.g., 0.02 |
A lower IC50 value indicates a more potent inhibitor. A comparison of the biochemical and cellular IC50 values can provide insights into the cell permeability and potential for off-target effects of the compound.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental results, it is crucial to incorporate a self-validating system into the protocols. This includes:
-
Positive and Negative Controls: Always include a known PARP inhibitor (positive control) and a vehicle control (negative control) in every assay. This helps to validate that the assay is performing as expected and provides a benchmark for the activity of the test compound.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Dose-Response Curves: Generate full dose-response curves with a sufficient number of data points to accurately determine the IC50 value.
-
Orthogonal Assays: Validate the results from the primary assay using a secondary, orthogonal assay. For example, a hit from a biochemical assay should be confirmed in a cell-based assay. [10]* Reproducibility: Ensure that the results are reproducible across multiple experiments performed on different days.
By adhering to these principles of scientific integrity, researchers can have high confidence in the data generated and make informed decisions about the potential of novel compounds like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as PARP inhibitors.
References
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- Cambridge Bioscience. (n.d.). PARP assay kits.
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- Wang, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- BPS Bioscience. (n.d.). PARP Assays.
- R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
- Amsbio. (n.d.). PARP Assays.
- Wulf, G. (2025, December 20). PARP-Inhibitor Resistance – Beyond Reversion Mutations. 2025 BRCA Scientific Symposium. YouTube.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- Gittens, J., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
- Miller, R. E., et al. (2022).
- Nakajima, H., et al. (2015). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1)
- Zakhartseva, K., et al. (n.d.). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PMC - NIH.
- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
- Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Wikipedia. (n.d.). PARP1.
- Zaja, R., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH.
- Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Wang, M., & Bodine, P. V. (n.d.). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. PMC.
- Curtin, N. J. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
- Scott, C. L., et al. (n.d.).
- ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors.
- De, S., et al. (n.d.). Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases. PubMed Central.
- OAText. (2018, August 29).
- MDPI. (2023, April 4). Diastereoselective Synthesis of (–)
- Google Patents. (n.d.).
- Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for 2-amino-6(5H)-phenanthridinone as a PARP Inhibitor.
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Application Notes and Protocols for the Evaluation of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive compounds with significant therapeutic potential.[1][2][3] Derivatives of isoquinoline have demonstrated a broad spectrum of biological activities, with a particular focus in recent years on their anticancer properties.[1][4][5] These compounds have been shown to exert their antiproliferative effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade.[5][6] This document provides a comprehensive guide for the initial in vitro evaluation of a novel isoquinoline derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, as a potential anticancer agent. We present a series of detailed protocols for fundamental assays to determine the compound's cytotoxic and cytostatic effects, and to begin elucidating its mechanism of action.
Introduction: The Rationale for Investigating Isoquinoline Derivatives in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a driving force in modern drug discovery.[7] Natural and synthetic compounds containing the isoquinoline nucleus have emerged as a promising class of molecules.[2][8] Their planar structure allows them to intercalate with DNA, while various substitutions on the isoquinoline ring enable interaction with a multitude of protein targets.[8]
The anticancer effects of isoquinoline alkaloids and their derivatives are multifaceted, often leading to the induction of programmed cell death (apoptosis) and halting the cellular replication machinery (cell cycle arrest).[5][8] A key area of investigation is their ability to interfere with signal transduction pathways that are commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4][5] Given this background, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one represents a candidate for investigation. Its unique substitution pattern warrants a thorough evaluation of its potential to inhibit cancer cell proliferation and survival.
This guide outlines the foundational experimental workflow to characterize the anticancer potential of this novel compound.
Experimental Workflow Overview
The initial assessment of a novel compound's anticancer activity follows a logical progression from general cytotoxicity to more specific mechanistic studies. This workflow ensures that resources are used efficiently and that a comprehensive preliminary profile of the compound is established.
Caption: A typical experimental workflow for evaluating a novel anticancer compound.
Quantifying Cytotoxicity: Cell Viability Assays
A primary and essential step is to determine the concentration-dependent effect of the compound on the viability of cancer cells.[9][10] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit the metabolic activity of 50% of the cell population.[9] The MTT and MTS assays are reliable colorimetric methods for this purpose, where the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells serves as a proxy for cell viability.[11][12][13]
Hypothetical IC50 Data Presentation
To illustrate the expected output, the following table presents hypothetical IC50 values for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one across a panel of human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 35.8 |
| A549 | Lung Carcinoma | 22.5 |
| HCT116 | Colorectal Carcinoma | 8.9 |
| PC-3 | Prostate Adenocarcinoma | 41.3 |
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[12][13][14][15]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][13]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.[9][16] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.[17] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO-containing medium) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12][15]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[9][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9][14] A reference wavelength of 630 nm can be used to reduce background.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Elucidating the Mechanism of Cell Death: Apoptosis Assay
If the compound reduces cell viability, the next logical step is to determine whether it induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells, which have lost membrane integrity.[20]
Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol is based on established procedures.[18][19][20][21]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin or a cell scraper.[17] Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[17][18] Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual medium.[18][19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17][20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[20]
-
Interpretation:
Assessing Antiproliferative Effects: Cell Cycle Analysis
Novel compounds may exert their anticancer effects by halting cell cycle progression, thereby inhibiting proliferation.[5] Flow cytometry with propidium iodide staining is a robust technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI binds stoichiometrically to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol: Cell Cycle Analysis by PI Staining
This protocol follows standard guidelines.[17][22]
Materials:
-
Treated and untreated cancer cells (approx. 1 x 10^6 cells per sample)
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A to eliminate RNA-related signals)[17]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells as described for the apoptosis assay. Collect cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[17] Fix the cells overnight or for at least 2 hours at -20°C.[17][23]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them. Discard the ethanol and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.[24] The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using analysis software.
Investigating Molecular Mechanisms: Western Blotting
Based on the literature for isoquinoline derivatives, a plausible mechanism of action is the inhibition of the PI3K/Akt signaling pathway.[4][5] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would suggest pathway inhibition.[25][26]
Potential Signaling Pathway Target
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Protocol: Western Blotting for p-Akt and Total Akt
This is a generalized protocol based on standard procedures.[27][28]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt)
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: After treating cells with the compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.[25] Load the samples onto an SDS-PAGE gel and separate the proteins by size.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt, diluted in blocking buffer, overnight at 4°C with gentle agitation.[28]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[17]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total Akt, and subsequently for a loading control like β-actin or GAPDH.[26]
-
Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt across different treatment conditions.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a potential anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a strong preliminary dataset. Positive findings from these assays would justify further investigation, including the use of broader cancer cell line panels, the development of resistant cell lines for mechanistic studies,[29] and eventual progression to in vivo animal models to evaluate efficacy and toxicity. The exploration of its effects on specific signaling pathways, such as the PI3K/Akt pathway suggested here, will be critical in defining its molecular mechanism of action and identifying potential biomarkers for patient stratification.
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Gnanaprakasam, J. N. R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3055. [Link]
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ResearchGate. Possible modes of anticancer action of isoquinoline-based compounds. [Link]
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Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. [Link]
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Barańska, M., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(1), 133. [Link]
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Kim, M. J., et al. (2018). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 19(11), 3561. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]
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Zhang, X., et al. (2014). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS ONE, 9(9), e105229. [Link]
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Singh, T., & Sharma, P. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. (2024). [Link]
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Lee, S. H., & Kim, Y. J. (2010). Assaying cell cycle status using flow cytometry. Korean Journal of Hematology, 45(1), 11-16. [Link]
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University of Massachusetts Chan Medical School. Cell Cycle Tutorial Contents. [Link]
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Hrytsai, I., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 52-60. [Link]
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Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
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Borges, F., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry, 15(1), 25-46. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 129-140). Humana Press, Totowa, NJ. [Link]
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Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
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Choi, Y. J., & Kim, S. Y. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (207), e66938. [Link]
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ResearchGate. The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(48), 30206-30232. [Link]
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EC21. Hot Item 7-amino-2-methyl-1,2-dihydroisoquinolin-3(4h)-one. (2025). [Link]
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National Center for Biotechnology Information. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
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National Center for Biotechnology Information. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. [Link]
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Application Notes & Protocols: 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a Versatile Scaffold for Drug Design
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one scaffold in modern drug discovery. This document outlines the strategic importance of this scaffold, proposes synthetic routes, and details protocols for library development and biological screening.
Introduction: The Isoquinolinone Core - A Privileged Scaffold in Medicinal Chemistry
The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Derivatives of isoquinoline and its related structures, such as isoquinolinones, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][4][5][6] The structural rigidity of the bicyclic system, combined with its capacity for diverse functionalization, makes it an ideal template for the design of potent and selective therapeutic agents.[1][7]
The specific scaffold, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, offers several strategic advantages for drug design:
-
Key Functional Groups: The primary amino group at the 7-position serves as a versatile handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
-
N-Methylation: The methyl group at the 2-position can influence the compound's solubility, metabolic stability, and conformational rigidity.
-
Lactam Moiety: The dihydroisoquinolinone core, a cyclic amide (lactam), provides a rigid backbone and potential hydrogen bonding interactions with biological targets.
This guide will provide a framework for leveraging these features to develop novel drug candidates.
Synthesis of the Core Scaffold and Derivative Library
While specific literature on the synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is not abundant, a plausible synthetic route can be proposed based on established methodologies for related isoquinolinone structures.
Proposed Synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
A potential synthetic pathway could involve a multi-step process starting from a commercially available substituted phenylacetic acid derivative. The key steps would likely include an amidation reaction followed by an intramolecular cyclization, such as a Friedel-Crafts type reaction, and subsequent reduction and functional group manipulations.
Protocol 1: Proposed Synthesis of the Core Scaffold
Objective: To synthesize the 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one scaffold.
Materials:
-
Substituted phenylacetic acid precursor
-
Methylamine
-
Thionyl chloride or other activating agent
-
Lewis acid catalyst (e.g., AlCl₃)
-
Reducing agent (e.g., NaBH₄)
-
Solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Amidation: React the starting phenylacetic acid with an activating agent like thionyl chloride to form the acid chloride. Subsequently, react the acid chloride with methylamine to form the corresponding N-methylamide.
-
Intramolecular Cyclization: Subject the N-methylamide to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst to form the cyclic isoquinolinone ring system.
-
Reduction and Functionalization: If necessary, perform a reduction of specific functional groups. The introduction of the amino group at the 7-position might be achieved through nitration followed by reduction, a common strategy in aromatic chemistry.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Combinatorial Library Synthesis
The 7-amino group is the primary point for diversification. A combinatorial library can be generated through various reactions, such as acylation, sulfonylation, reductive amination, and urea/thiourea formation.
Protocol 2: Parallel Acylation for Library Generation
Objective: To create a diverse library of N-acylated derivatives of the core scaffold.
Materials:
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
-
A diverse set of acyl chlorides or carboxylic acids
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., Diisopropylethylamine)
-
96-well reaction block
-
Solvent (e.g., Dimethylformamide)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the core scaffold in DMF.
-
Reagent Plating: In each well of the 96-well plate, add a different acylating agent (acyl chloride or a pre-activated carboxylic acid).
-
Reaction Initiation: Dispense the scaffold stock solution and the base into each well.
-
Reaction and Work-up: Allow the reactions to proceed at room temperature or with gentle heating. After completion, perform a liquid-liquid extraction or solid-phase extraction to purify the products.
-
Analysis: Analyze the resulting library members by LC-MS to confirm product formation and assess purity.
Potential Therapeutic Applications and Screening Strategies
Based on the known biological activities of the broader isoquinolinone class, several therapeutic areas present promising starting points for screening a library derived from the 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one scaffold.
Anticancer Activity
Numerous isoquinoline and isoquinolinone derivatives have demonstrated potent anticancer activity.[8][9][10] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or direct interaction with DNA.
Protocol 3: In Vitro Anticancer Screening
Objective: To evaluate the cytotoxic effects of the synthesized library against various cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Cell culture medium and supplements
-
MTT or resazurin-based cell viability assay kits
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Add the MTT or resazurin reagent and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Central Nervous System (CNS) Activity
Isoquinolinone derivatives have been investigated for their potential as multi-target agents for CNS disorders, such as schizophrenia, by targeting dopamine and serotonin receptors.[11]
Protocol 4: Receptor Binding Assays
Objective: To determine the affinity of the synthesized compounds for key CNS receptors.
Materials:
-
Cell membranes expressing the target receptors (e.g., Dopamine D₂, Serotonin 5-HT₁A, 5-HT₂A)
-
Radiolabeled ligands specific for each receptor
-
Scintillation counter or filtration-based assay system
-
Assay buffer and wash buffer
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture to allow for competitive binding.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Detection: Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) for each compound to assess its binding affinity for the target receptor.
Structure-Activity Relationship (SAR) Studies
The data generated from the screening campaigns will be crucial for establishing a structure-activity relationship (SAR).[12] SAR studies aim to correlate the chemical structure of the synthesized analogues with their biological activity, providing insights for the rational design of more potent and selective compounds.
Data Visualization and Interpretation
A systematic analysis of the screening data is essential. For instance, in the anticancer screening, the IC₅₀ values for different derivatives can be tabulated and compared.
| Derivative | R Group at 7-position | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Scaffold | -NH₂ | >100 | >100 |
| Lib-001 | -NH-CO-Ph | 50.2 | 75.8 |
| Lib-002 | -NH-CO-CH₃ | 85.1 | 92.4 |
| Lib-003 | -NH-SO₂-Ph | 25.6 | 45.3 |
This data can then be used to inform the next round of synthesis, focusing on modifications that enhance activity.
Conclusion and Future Directions
The 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one scaffold represents a promising starting point for the development of novel therapeutics. Its versatile amino functionality allows for the creation of large and diverse chemical libraries, increasing the probability of identifying hit compounds against a variety of biological targets. The protocols outlined in this document provide a roadmap for the synthesis, screening, and optimization of derivatives based on this privileged core structure. Future work should focus on expanding the diversity of the chemical library, exploring a wider range of biological assays, and conducting in-depth mechanistic studies for the most promising lead compounds.
Visualizations
Workflow for Scaffold-Based Drug Discovery
Caption: A workflow for drug discovery using the isoquinolinone scaffold.
Hypothesized Signaling Pathway Inhibition
Caption: Potential inhibition of a cancer signaling pathway.
References
-
Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Arch Pharm Res. 2001 Aug;24(4):276-80. doi: 10.1007/BF02975091. [Link]
-
Vijayakumar, A., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. 2023. [Link]
-
Vijayakumar, A., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. 2023. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. 2023. [Link]
-
Luo, C., et al. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry. 2021 May;21(7):811-824. [Link]
-
An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. 2020 Sep;20(28). [Link]
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Arch Pharm Res. 1998 Apr;21(2):193-7. doi: 10.1007/BF02974027. [Link]
-
Relationships between structure and vascular activity in a series of benzylisoquinolines. British Journal of Pharmacology. 1996;118(4):998-1004. [Link]
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. 2009. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024. [Link]
-
Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. Bioorg Med Chem. 2020 Dec 1;28(23):115783. doi: 10.1016/j.bmc.2020.115783. [Link]
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Chapter 7: Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry. 2015 Nov 20. [Link]
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Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. 2021. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. 2021. [Link]
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The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. ResearchGate. 2018. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Advances. 2023. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023. [Link]
-
Structure Activity Relationships. Drug Design Org. 2005. [Link]
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Application Notes and Protocols for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Neurodegenerative Disease Models
Introduction: A Novel Isoquinoline Derivative for Neurodegeneration Research
Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the progressive loss of neuronal structure and function, often linked to complex multifactorial processes such as oxidative stress, mitochondrial dysfunction, neuroinflammation, and protein misfolding. The isoquinoline scaffold has emerged as a promising starting point for the development of novel therapeutics targeting these pathways.[1][2] Derivatives of isoquinoline have demonstrated a range of biological activities, including neuroprotective and anti-inflammatory properties.[1]
This document provides detailed experimental protocols for the investigation of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (hereafter referred to as Compound X) in established in vitro and in vivo models of neurodegenerative disease. These protocols are designed to enable researchers to assess the compound's potential neuroprotective efficacy and elucidate its mechanism of action.
Hypothesized Mechanism of Action
Based on the known activities of structurally related isoquinoline derivatives, we hypothesize that Compound X may exert its neuroprotective effects through a multi-pronged mechanism.[3][4] Many isoquinoline compounds have been shown to be potent inhibitors of mitochondrial complex I, which can modulate cellular bioenergetics and reduce the production of reactive oxygen species (ROS).[4] Furthermore, isoquinoline alkaloids have been reported to possess anti-inflammatory and antioxidant properties, which are critical in mitigating the chronic neuroinflammatory state observed in many neurodegenerative conditions.[1]
The proposed signaling pathway for the neuroprotective effects of Compound X is illustrated below.
Caption: Hypothesized neuroprotective mechanisms of Compound X.
In Vitro Neuroprotection Assays
The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for studying neurodegenerative processes.[5][6] The following protocols describe how to assess the neuroprotective effects of Compound X against a neurotoxin-induced insult in these cells.
Experimental Workflow: In Vitro Assays
Caption: General workflow for in vitro neuroprotection studies.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Compound X (dissolved in a suitable solvent, e.g., DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent used to dissolve Compound X). Incubate for 2-4 hours.
-
Neurotoxin Exposure: Prepare the neurotoxin solution in culture medium. Add the appropriate volume of the neurotoxin to the wells (e.g., 100 µM 6-OHDA). Also, include a control group of cells that are not exposed to the neurotoxin.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
| Treatment Group | Example Absorbance (570 nm) | Cell Viability (%) |
| Untreated Control | 1.25 | 100 |
| Neurotoxin Alone | 0.60 | 48 |
| Neurotoxin + Compound X (1 µM) | 0.85 | 68 |
| Neurotoxin + Compound X (10 µM) | 1.10 | 88 |
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeable fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.[9][10]
Materials:
-
SH-SY5Y cells
-
Experimental setup as in Protocol 1
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Staining: After the 24-48 hour incubation, remove the culture medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[9]
-
Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis: Express the ROS levels in the treated groups as a percentage of the neurotoxin-only treated group.
Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12]
Materials:
-
SH-SY5Y cells
-
Experimental setup as in Protocol 1
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., using a DEVD-pNA substrate)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Follow steps 1-4 from Protocol 1, but perform the experiment in a 6-well plate with a higher cell density (e.g., 1 x 10⁶ cells/well).
-
Cell Lysis: After incubation, collect the cells and lyse them according to the manufacturer's protocol of the caspase-3 assay kit.[13]
-
Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate and add the caspase-3 substrate. Incubate as recommended by the manufacturer.
-
Absorbance/Fluorescence Reading: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Data Analysis: Calculate the fold-change in caspase-3 activity in the treated groups compared to the neurotoxin-only group.
In Vivo Efficacy Studies
The following protocols describe the use of established mouse models of Parkinson's Disease and Alzheimer's Disease to evaluate the in vivo efficacy of Compound X.
Parkinson's Disease Model: MPTP-induced Neurodegeneration
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model that recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[3][14]
Caption: Workflow for in vivo studies using the MPTP mouse model.
Animals and Treatment:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: A common regimen is four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) at 2-hour intervals.[3]
-
Compound X Administration: Administer Compound X (e.g., via oral gavage or i.p. injection) at various doses for a specified period before and/or after MPTP administration.
Behavioral Assessments:
Post-mortem Analysis:
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): To quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[4][16]
-
Neurochemical Analysis: To measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
Alzheimer's Disease Model: 5xFAD Transgenic Mice
The 5xFAD mouse model is an aggressive amyloid model that develops amyloid plaques and cognitive deficits at an early age.[1][17]
Caption: Workflow for in vivo studies using the 5xFAD mouse model.
Animals and Treatment:
-
Animals: 5xFAD transgenic mice and their wild-type littermates.
-
Compound X Administration: Chronic administration of Compound X (e.g., in drinking water or daily gavage) starting before or at the onset of pathology.
Cognitive Assessments:
-
Morris Water Maze: To assess spatial learning and memory.[18][19]
-
Y-Maze: To evaluate short-term working memory.
Post-mortem Analysis:
-
Aβ42 ELISA: To quantify the levels of soluble and insoluble amyloid-beta 42 in brain homogenates.[20][21]
-
Immunohistochemistry: To visualize and quantify amyloid plaque burden in the cortex and hippocampus.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant. The results from these studies will provide valuable insights into the therapeutic potential of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one for the treatment of neurodegenerative diseases.
References
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- Jawhar, S., Trawicka, A., Jenneckens, C., Bayer, T. A., & Wirths, O. (2012). Motor deficits, neuron loss, and reduced anxiety coinciding with axonal degeneration and intraneuronal Aβ aggregation in the 5XFAD mouse model of Alzheimer's disease. Neurobiology of aging, 33(1), 196-e29.
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Bio-protocol. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Retrieved from [Link]
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San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]
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Eagle Biosciences. (n.d.). Mouse/Rat Tissue beta-Amyloid (1 - 42) ELISA Assay Kit. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. Retrieved from [Link]
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Charles River. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]
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MDPI. (2022). Behaviour Hallmarks in Alzheimer’s Disease 5xFAD Mouse Model. Retrieved from [Link]
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ALZFORUM. (n.d.). 5xFAD (B6SJL). Retrieved from [Link]
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Scantox. (2022). 5xFAD Transgenic Mouse Model Facilitates AD Breakthrough. Retrieved from [Link]
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MDPI. (n.d.). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Retrieved from [Link]
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MDPI. (n.d.). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length. Retrieved from [Link]
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Science Alert. (n.d.). In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. Retrieved from [Link]
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Application Notes and Protocols for Acetylcholinesterase Inhibition Studies: Featuring 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Introduction: The Cholinergic Hypothesis and the Quest for Novel Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD symptoms is based on the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients.[2] Acetylcholinesterase (AChE), a serine hydrolase, is the key enzyme responsible for the rapid breakdown of ACh in the synaptic cleft, thereby terminating the nerve impulse.[3] Inhibition of AChE increases the concentration and duration of action of ACh, which can lead to improved cholinergic neurotransmission and symptomatic relief in AD patients.[2]
The isoquinoline scaffold and its derivatives have emerged as a promising class of compounds in the development of novel AChE inhibitors.[4][5] Their structural features allow for interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, potentially leading to potent and selective inhibition.[6] This document provides a detailed guide for researchers exploring the AChE inhibitory potential of a specific isoquinoline derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. We will cover a proposed synthetic route, a comprehensive protocol for in vitro AChE inhibition assays using the well-established Ellman's method, and guidelines for data analysis and interpretation.
Featured Compound: 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
While the isoquinoline core is well-represented in cholinesterase inhibition literature, the specific compound 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one represents a novel candidate for investigation. Its structure combines the key isoquinolinone core with an amino group, which could be crucial for forming hydrogen bonds within the AChE active site gorge, and a methyl group that may influence its binding and pharmacokinetic properties.
Proposed Synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
A plausible synthetic route for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one can be conceptualized based on established methods for the synthesis of related isoquinolinone and quinolinone derivatives.[7][8][9] A potential multi-step synthesis is outlined below. It is important to note that this is a proposed pathway and would require experimental validation and optimization.
dot
Caption: Proposed synthetic workflow for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
In Vitro Acetylcholinesterase Inhibition Assay: A Detailed Protocol
The following protocol is based on the widely used spectrophotometric method developed by Ellman, which provides a rapid, simple, and reliable means for high-throughput screening of potential AChE inhibitors.[10][11]
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method used to measure AChE activity.[10] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The resulting thiocholine is a thiol compound that reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[10] The intensity of the yellow color, which can be quantified by measuring the absorbance at 412 nm, is directly proportional to the AChE activity.[10] When an inhibitor such as 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is present, it reduces the enzymatic activity of AChE, leading to a decrease in the rate of color formation.
dot
Caption: Mechanism of the Ellman's assay for AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (test compound)
-
Donepezil (positive control inhibitor)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare according to standard laboratory procedures.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized, but a typical starting point is 0.1 U/mL.
-
ATChI Solution (10 mM): Dissolve ATChI in deionized water. This solution should be prepared fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
Test Compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh and dissolve 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in DMSO.
-
Positive Control Stock Solution (e.g., 1 mM Donepezil in DMSO): Prepare a stock solution of Donepezil in DMSO.
Experimental Protocol (96-well plate format)
-
Assay Plate Setup:
-
Blank wells: Add 150 µL of phosphate buffer.
-
Control wells (100% enzyme activity): Add 100 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of DMSO (or buffer with the same final DMSO concentration as the test wells).
-
Test wells: Add 75 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of the test compound dilution in DMSO. Prepare serial dilutions of the test compound to determine the IC₅₀ value.
-
Positive control wells: Add 75 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of the Donepezil dilution in DMSO.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Add 50 µL of the DTNB solution to all wells except the blank.
-
To initiate the enzymatic reaction, add 25 µL of the ATChI substrate solution to all wells except the blank. The total reaction volume will be 200 µL.
-
-
Absorbance Measurement:
-
Immediately after adding the substrate, place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[10] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.
-
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of AChE inhibition can be calculated using the following formula:
% Inhibition = [1 - (ΔA_test / ΔA_control)] x 100
Where:
-
ΔA_test is the change in absorbance per minute for the test well (containing the inhibitor).
-
ΔA_control is the change in absorbance per minute for the control well (without the inhibitor).
Determination of IC₅₀ Value
The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC₅₀, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration of the test compound. |
| Hill Slope | The steepness of the dose-response curve. |
| R² | The coefficient of determination, indicating the goodness of fit. |
Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies should be performed.[12][13][14] This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of different concentrations of the inhibitor. The data can then be plotted using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Kᵢ).[13]
Conclusion and Future Directions
This application note provides a comprehensive framework for investigating the acetylcholinesterase inhibitory properties of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. The detailed protocol for the Ellman's assay, along with guidelines for data analysis, will enable researchers to reliably assess the potency of this novel compound. Further studies, including kinetic analysis to elucidate the mechanism of inhibition, selectivity profiling against butyrylcholinesterase (BuChE), and in vivo efficacy studies, will be crucial in determining the therapeutic potential of this and related isoquinolinone derivatives for the treatment of Alzheimer's disease.[12]
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Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium. Pest Management Science, 79(4), 1493-1503. [Link]
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Toba, Y., et al. (2022). Effects of an essential amino acid mixture on behavioral and psychological symptoms of dementia and executive function in patients with Alzheimer's disease: A double-blind, randomized, placebo-controlled exploratory clinical trial. Psychogeriatrics, 22(5), 656-665. [Link]
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Karim, A., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of Ovarian Research, 17(1), 77. [Link]
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Wang, X., et al. (2021). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3326. [Link]
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Khunnawutmanotham, K., et al. (2021). Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. ACS Medicinal Chemistry Letters, 12(4), 623-629. [Link]
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Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320. [Link]
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Zhang, Y., Kua, J., & McCammon, J. A. (2002). Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations. Journal of the American Chemical Society, 124(47), 14054-14061. [Link]
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Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3186. [Link]
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Pourshoja, Y., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. RSC Advances, 7(63), 39867-39873. [Link]
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Szymański, P., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules, 23(2), 393. [Link]
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Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. [Link]
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Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 365-376. [Link]
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Ciesielska, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(11), 3505. [Link]
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Application Notes & Protocols: A Roadmap for Investigating 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Antiviral Research
Prepared by: Gemini, Senior Application Scientist
Introduction
The relentless emergence of novel and drug-resistant viral pathogens presents a continuous and significant threat to global health. This reality underscores the urgent need for innovative antiviral therapeutics. Within the landscape of medicinal chemistry, heterocyclic compounds, particularly those built upon the isoquinoline scaffold, have garnered substantial attention. Isoquinoline and its related alkaloids, found in numerous medicinal plants, are known to interfere with multiple cellular pathways that are often hijacked by viruses for their replication, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK/ERK) signaling pathways.[1][2][3] Furthermore, synthetic derivatives of the related isoquinolone core have demonstrated potent, direct-acting antiviral effects, such as the inhibition of the influenza virus polymerase.[4][5]
This document concerns 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , a novel compound belonging to this promising class of molecules. Hereafter referred to as IQ-7AM , its specific biological activities remain to be characterized. The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the systematic evaluation of IQ-7AM's potential as an antiviral agent. We will proceed from foundational principles and hypothesized mechanisms to detailed, step-by-step experimental protocols, equipping researchers with the necessary tools to rigorously assess its efficacy and safety profile.
PART 1: Foundational Concepts & Rationale
The Isoquinoline Scaffold: A Privileged Structure in Virology
The isoquinoline core is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing ligands for diverse biological targets.[6] In antiviral research, this scaffold's value stems from its ability to be chemically modified at multiple positions, allowing for the fine-tuning of its pharmacological properties. Structure-activity relationship (SAR) studies on similar isoquinolone derivatives have shown that modifications to its various rings can dramatically alter both antiviral potency and host cell toxicity.[4][7] For IQ-7AM, the presence of an amino group at the 7-position and a methyl group at the 2-position provides unique chemical properties that may confer novel biological activities compared to previously studied analogues.
Hypothesized Mechanisms of Antiviral Action
Based on the established bioactivity of related isoquinoline alkaloids and synthetic isoquinolones, we can postulate several plausible mechanisms of action for IQ-7AM that warrant investigation:
-
Direct Inhibition of Viral Enzymes: Many successful antiviral drugs are direct enzyme inhibitors. For RNA viruses like influenza or coronaviruses, the RNA-dependent RNA polymerase (RdRp) is a prime target.[1] An investigation into isoquinolone derivatives identified compounds that effectively suppress viral RNA replication by targeting the viral polymerase complex.[4] It is therefore logical to hypothesize that IQ-7AM may function similarly.
-
Modulation of Host Cell Signaling Pathways: Viruses are obligate intracellular parasites that depend on host cell machinery for replication. Isoquinoline compounds like berberine are known to inhibit host signaling pathways (e.g., NF-κB, MAPK/ERK) that are crucial for the replication of numerous viruses.[1][8] IQ-7AM could potentially exert its antiviral effect by modulating these host factors, thereby creating an intracellular environment that is non-conducive to viral propagation.
-
Inhibition of Viral Entry or Egress: The isoquinoline scaffold may interfere with the initial stages of viral entry, such as attachment to host cell receptors or membrane fusion, or the final stages of viral release.
PART 2: The Experimental Workflow: A Step-by-Step Evaluation
A systematic approach is critical to robustly evaluate a novel compound's antiviral potential. The following workflow is designed to first establish the compound's safety profile before moving on to determine its efficacy and potency.
Caption: Overall workflow for the antiviral evaluation of IQ-7AM.
Compound Preparation and Characterization
The first step in any biological assay is ensuring the quality and proper handling of the test compound.
-
Purity: The purity of IQ-7AM should be ≥95% as determined by HPLC and NMR to ensure that the observed activity is not due to contaminants.
-
Solubilization: IQ-7AM should be dissolved in a biocompatible solvent, typically sterile dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for experiments should be made in the appropriate cell culture medium.
-
Causality: Using a high-concentration stock in a validated solvent like DMSO minimizes the final concentration of the solvent in the assay (typically ≤0.5%), preventing solvent-induced artifacts. This ensures that any observed biological effect is directly attributable to the compound itself.
Essential Prerequisite: Cytotoxicity Assessment
Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which IQ-7AM is toxic to the host cells.[9] An effective antiviral must inhibit the virus at concentrations far below those that harm the cell. This is quantified by the 50% Cytotoxic Concentration (CC50) , the concentration of a compound that causes the death of 50% of the host cells.[10][11] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell viability.[12][13]
Protocol 1: MTT Assay for CC50 Determination
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a 2-fold serial dilution of the IQ-7AM stock solution in cell culture medium. The concentration range should be broad enough to span from no toxicity to complete cell death (e.g., 500 µM down to ~0.25 µM). Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the CC50 value.
Table 1: Example Cytotoxicity Data for IQ-7AM on MDCK Cells
| IQ-7AM Conc. (µM) | Absorbance (570nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 7.8 | 1.245 | 99.6% |
| 15.6 | 1.210 | 96.8% |
| 31.25 | 1.050 | 84.0% |
| 62.5 | 0.630 | 50.4% |
| 125 | 0.150 | 12.0% |
| 250 | 0.055 | 4.4% |
| Calculated CC50 | ~62 µM |
Primary Antiviral Efficacy Screening: The Plaque Reduction Assay
Rationale: The plaque reduction assay is considered the "gold standard" for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.[14][15] It directly measures the ability of a compound to prevent the formation of plaques, which are localized areas of cell death caused by viral infection and replication. The output of this assay is the 50% Effective Concentration (EC50) , the concentration of the compound that reduces the number of plaques by 50%.
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Application Note: Characterizing PARP1 Inhibition with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
A Technical Guide for High-Throughput Enzyme Kinetic Analysis
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response (DDR) pathway, making it a high-value target for anticancer therapeutics. Inhibition of PARP1 has proven particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 1,2-dihydroisoquinolin-3(4H)-one scaffold has emerged as a privileged structure in the design of potent PARP1 inhibitors. This guide provides a detailed framework for researchers to characterize the inhibitory potential of novel compounds based on this scaffold, using 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a representative molecule. We present a robust, fluorescence-based enzymatic assay that measures the consumption of PARP1's substrate, nicotinamide adenine dinucleotide (NAD+), providing a reliable method for determining inhibitor potency (IC50) in a high-throughput format.
Introduction: Targeting PARP1 in Drug Discovery
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in cellular homeostasis and genome integrity.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[2] This process, known as PARylation, utilizes NAD+ as a substrate and serves to recruit other DNA repair factors to the site of damage.
Inhibition of PARP1's catalytic activity prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and cell death—a concept known as synthetic lethality. This has made PARP inhibitors a successful class of targeted therapies for certain types of ovarian, breast, prostate, and pancreatic cancers.[3]
The dihydroisoquinolinone core is a validated pharmacophore that mimics the nicotinamide moiety of NAD+, enabling competitive inhibition at the enzyme's active site.[4] This document outlines a comprehensive protocol to determine the inhibitory kinetics of compounds like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one against PARP1.
Physicochemical Properties of the Test Compound
Understanding the properties of the inhibitor is crucial for accurate stock solution preparation and experimental design. While specific experimental data for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is not widely published, the properties of the closely related analog, 7-Amino-3,4-dihydro-2H-isoquinolin-1-one, provide a reliable reference. The primary difference is the presence of a methyl group on the amide nitrogen (position 2).
| Property | Value (for 7-Amino-3,4-dihydro-2H-isoquinolin-1-one) | Reference |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | Amber/tan crystalline solid | [4] |
| Melting Point | 123-125 °C | [4] |
| Storage | Room temperature, inert atmosphere, keep in dark | [4] |
Note: Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Principle of the Fluorescence-Based PARP1 Assay
The protocol described here is a robust method for quantifying PARP1 activity by measuring the amount of its primary substrate, NAD+, that remains after the enzymatic reaction.[2] Active PARP1 consumes NAD+ to form PAR chains. Therefore, the level of PARP1 inhibition is inversely proportional to NAD+ consumption; a potent inhibitor will result in higher levels of residual NAD+.
The assay follows a two-step process:
-
Enzymatic Reaction: Recombinant human PARP1 is incubated with activated DNA (which stimulates enzyme activity), NAD+, and varying concentrations of the inhibitor (e.g., 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one).
-
Fluorescence Development: The reaction is stopped, and the remaining NAD+ is chemically converted into a stable, highly fluorescent product. This is achieved by reacting the NAD+ with a ketone (acetophenone) in a basic solution, followed by acidification.[6] The fluorescence intensity is then measured using a plate reader, providing a direct readout of the inhibitor's effect.
Experimental Protocol: IC50 Determination
This protocol is designed for a 96-well plate format, suitable for screening and dose-response analysis.
Required Materials and Reagents
-
Enzyme: Recombinant Human PARP1 (e.g., BPS Bioscience, Cat# 80501)
-
Activator: Activated, sheared salmon sperm DNA or commercially available DNA for PARP activation.
-
Substrate: β-Nicotinamide adenine dinucleotide (β-NAD+) (e.g., Sigma-Aldrich, Cat# N8285)
-
Inhibitor: 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂.[6]
-
Development Reagents:
-
2 M Potassium Hydroxide (KOH)
-
20% Acetophenone in Ethanol
-
100% Formic Acid
-
-
Plate: Black, opaque 96-well assay plate (e.g., Corning, Cat# 3603)
-
Instrumentation: Fluorescence plate reader capable of excitation at ~360 nm and emission at ~450 nm.
Workflow Diagram
The following diagram illustrates the key steps of the experimental protocol.
Caption: Experimental workflow for PARP1 IC50 determination.
Step-by-Step Procedure
Causality Behind Choices: Each step is designed to ensure robust and reproducible results. Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-dependent inhibitors. The final DMSO concentration is kept low (≤1%) to prevent solvent effects on enzyme activity.[7]
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution series of the 10 mM stock of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in 100% DMSO.
-
Perform a subsequent dilution of this series into Assay Buffer to create the final working concentrations (e.g., 10x final concentration). This intermediate step minimizes the final DMSO percentage in the assay wells.
-
-
Set Up Assay Plate:
-
Add 2.5 µL of the diluted inhibitor series to the appropriate wells of the 96-well plate.
-
Controls are essential for data validation:
-
100% Activity Control (No Inhibitor): Add 2.5 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
0% Activity Control (No Enzyme): Add 2.5 µL of Assay Buffer with DMSO, and in the next step, add Assay Buffer instead of the Enzyme/DNA mix.
-
-
-
Add Enzyme/DNA Master Mix:
-
Prepare a master mix containing PARP1 enzyme and activated DNA in Assay Buffer. The optimal concentrations should be determined empirically, but a starting point of 10 ng/µL PARP1 and 10 ng/µL DNA is common.[7]
-
Add 20 µL of this master mix to each well (except the "No Enzyme" controls).
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the PARP1 enzyme.
-
-
Initiate Enzymatic Reaction:
-
Prepare the NAD+ substrate solution in Assay Buffer. A final concentration in the well at or near the Km of the enzyme is ideal for competitive inhibitor studies (for PARP1, this is typically in the low micromolar range).
-
Add 2.5 µL of the NAD+ solution to all wells to initiate the reaction. The final reaction volume is now 25 µL.
-
Incubate for 30 minutes at room temperature. This time should be within the linear range of the reaction, which should be determined in a preliminary kinetic study.[7]
-
-
Develop Fluorescent Signal:
-
Stop the reaction by adding 10 µL of 2 M KOH to each well.
-
Add 10 µL of 20% acetophenone in ethanol to each well. Mix the plate.
-
Incubate at 4°C for 15 minutes.
-
Add 45 µL of 100% formic acid to each well. Mix thoroughly.
-
Heat the plate to develop the fluorophore. This can be done in an oven at 110°C for 5 minutes or carefully in a microwave.[8]
-
Allow the plate to cool to room temperature.
-
-
Read Fluorescence:
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis and Interpretation
The raw fluorescence units (RFU) are used to calculate the percentage of PARP1 inhibition at each inhibitor concentration.
Calculating Percent Inhibition
The following formula is used: % Inhibition = 100 * (1 - (RFU_Inhibitor - RFU_NoEnzyme) / (RFU_NoInhibitor - RFU_NoEnzyme))
-
RFU_Inhibitor: Signal from a well with enzyme and a given inhibitor concentration.
-
RFU_NoInhibitor: Signal from the 100% activity control well.
-
RFU_NoEnzyme: Signal from the 0% activity control well (background).
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9]
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R, Python).
-
The IC50 value is determined from the curve as the concentration that corresponds to 50% inhibition.[10][11]
Sample Data and Curve
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. RFU | % Inhibition |
| 0 (No Inhibitor) | - | 15,000 | 0.0 |
| 0 (No Enzyme) | - | 500 | - |
| 1 | 0.00 | 14,550 | 3.1 |
| 3 | 0.48 | 13,200 | 12.4 |
| 10 | 1.00 | 9,800 | 35.9 |
| 30 | 1.48 | 7,850 | 50.0 |
| 100 | 2.00 | 3,100 | 82.1 |
| 300 | 2.48 | 1,200 | 95.2 |
| 1000 | 3.00 | 650 | 99.0 |
When plotted, these data would generate a sigmoidal curve from which the IC50 value of 30 nM can be interpolated. A lower IC50 value signifies a more potent inhibitor.[12]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Plate edge effects | - Use calibrated pipettes and proper technique- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate |
| Low signal-to-background ratio | - Enzyme activity is too low- Incubation time is too short- NAD+ concentration is too low | - Increase enzyme concentration or incubation time (ensure it remains in the linear range)- Optimize NAD+ concentration |
| Inhibitor appears inactive (no inhibition) | - Inhibitor is insoluble or degraded- Incorrect inhibitor concentration- Assay conditions are not optimal | - Check inhibitor solubility in assay buffer- Prepare fresh inhibitor stock and verify dilutions- Re-optimize enzyme and substrate concentrations |
| Compound fluorescence interference | - The test compound is fluorescent at the assay wavelengths | - Run a control plate with the inhibitor but without NAD+ to measure and subtract background fluorescence- Consider an alternative assay format (e.g., colorimetric or AlphaScreen).[13][14] |
References
-
Putt, K. S., & Hergenrother, P. J. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]
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Vuong, B., Fang, Y., & Tranmer, G. K. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Chemistry, 99(10), 865-871. [Link]
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MilliporeSigma. (2018). PARP1 Enzyme Activity Assay (Fluorometric) Technical Data Sheet. MilliporeSigma. [Link]
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BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs Website. [Link]
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edX. (n.d.). IC50 Determination. Biochemistry Course Materials. [Link] (Note: Specific course link may vary, general reference to educational materials on the topic).
-
Vuong, B., Fang, Y., & Tranmer, G. K. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors (PDF). ChemRxiv. [Link]
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ChemHelpASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. BPS Bioscience Website. [Link]
-
BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. BPS Bioscience Website. [Link]
-
Wikipedia. (2024). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
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Vuong, B., Fang, Y., & Tranmer, G. K. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors. ChemRxiv. [Link]
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National Cancer Institute. (2021). Olaparib. NCI Drug Dictionary. [Link]
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PubChem. (n.d.). 7-amino-3,4-dihydro-1H-quinolin-2-one. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. (n.d.). 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. Pharmaffiliates Website. [Link]
-
PubChem. (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (4R)-4-amino-3,4-dihydro-2H-isoquinolin-1-one. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (n.d.). 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. Pharmaffiliates Website. [Link]
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Cell-based assay development for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Cell-Based Assay Development for Characterizing 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Potent PARP Inhibitor
Abstract
This document provides a comprehensive guide for the development and implementation of robust cell-based assays to characterize the biological activity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. The isoquinolinone scaffold is a well-established pharmacophore for potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1] PARP1 and PARP2 are critical enzymes in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[2] Inhibition of PARP catalytic activity and the "trapping" of PARP enzymes on DNA are key mechanisms that lead to the accumulation of cytotoxic double-strand breaks (DSBs), particularly in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. This principle, known as synthetic lethality, is a cornerstone of modern targeted cancer therapy.[3][4][5]
Herein, we present detailed protocols for three orthogonal cell-based assays designed to elucidate the mechanism and potency of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one:
-
Intracellular PAR Quantification Assay: To measure the direct inhibition of PARP enzymatic activity within the cell.
-
PARP1 Trapping Assay: To quantify the compound's ability to stabilize the PARP1-DNA complex, a key driver of cytotoxicity.
-
Synthetic Lethality Viability Assay: To determine the compound's selective cytotoxicity in HR-deficient cancer cell lines.
These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel PARP inhibitors.
Introduction: The Rationale for Targeting PARP
Poly(ADP-ribose) Polymerase 1 (PARP1) is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs).[6] Upon binding to damaged DNA, PARP1 utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins.[2][6] This process, known as PARylation, creates a scaffold that recruits other DNA repair factors to the site of damage, facilitating SSB repair.[2]
PARP inhibitors exert their anti-cancer effects through two primary mechanisms:
-
Catalytic Inhibition: By competing with NAD+, PARP inhibitors block the synthesis of PAR, thereby preventing the recruitment of the repair machinery. Unrepaired SSBs can collapse into more lethal double-strand breaks (DSBs) during DNA replication.[7]
-
PARP Trapping: Certain PARP inhibitors not only block catalytic activity but also trap the PARP enzyme onto the DNA at the site of the break.[4][8] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of DSBs and subsequent cell death.[4][9]
In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with mutations in BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and apoptosis. This selective killing of HRD cells by PARP inhibitors is termed synthetic lethality.[3][4]
The compound of interest, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, belongs to a chemical class known for potent PARP inhibition. The following assays are designed to confirm this activity and quantify its specific mechanistic attributes in a cellular context.
Core Experimental Workflows
The characterization of a novel PARP inhibitor involves a multi-faceted approach. We will assess its ability to engage the target (inhibit PARylation), its specific mechanism of action (PARP trapping), and its functional consequence (selective cell killing).
Caption: Overall workflow for characterizing 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Assay 1: Intracellular PAR Quantification (In-Cell ELISA)
Principle: This assay quantifies the level of PAR synthesis within cells following DNA damage. Cells are pre-treated with the test compound, followed by induction of DNA damage (e.g., with hydrogen peroxide, H₂O₂). PARP1 activation and subsequent PAR synthesis are then measured using an enzyme-linked immunosorbent assay (ELISA) format with an anti-PAR antibody. A potent PARP inhibitor will prevent the H₂O₂-induced increase in PAR levels.[6][10]
Protocol:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HeLa or A549) into a 96-well clear-bottom black plate at a density of 20,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in complete medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (a known potent PARP inhibitor like Olaparib).
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Induction of DNA Damage:
-
Prepare a fresh 200 µM solution of H₂O₂ in serum-free medium.
-
Add 10 µL of the H₂O₂ solution to all wells except the "undamaged control" wells. Add 10 µL of serum-free medium to the undamaged controls.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis and PAR Detection (Example using a commercial kit):
-
Immediately wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.05% Tween-20 (PBST).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash five times with PBST.
-
Add a chemiluminescent or fluorescent HRP substrate and read the signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the data: Set the signal from the "undamaged control" as 0% inhibition and the signal from the H₂O₂-treated "vehicle control" as 100% PAR synthesis (or 0% inhibition).
-
Plot the percentage of PARP inhibition versus the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Results:
| Treatment Group | Relative Luminescence Units (RLU) | % PARP Inhibition |
| No Cells (Background) | 500 | - |
| Undamaged Control | 2,500 | 100% |
| H₂O₂ + Vehicle (0.1% DMSO) | 52,500 | 0% |
| H₂O₂ + 10 µM Olaparib | 3,000 | 99% |
| H₂O₂ + Test Compound (IC₅₀) | 27,500 | 50% |
Assay 2: Cellular PARP1 Trapping Assay
Principle: This assay quantifies the amount of PARP1 that remains bound ("trapped") to chromatin after treatment with an inhibitor. Cells are treated with the compound, and then subcellular fractionation is performed to isolate the chromatin-bound proteins. The amount of PARP1 in this fraction is then measured by Western blot or ELISA.[9] A more high-throughput method utilizes fluorescence polarization (FP), where a fluorescently labeled DNA probe binds to PARP. Inhibitors that trap PARP on the DNA prevent its dissociation, resulting in a stable, high FP signal.[8][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PARP assay [assay-protocol.com]
- 3. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP inhibitors in ovarian cancer: evidence, experience and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantification of PARP Activity in Human Tissues: Ex Vivo Assays in Blood Cells and Immunohistochemistry in Human Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in DMSO
Welcome to the technical support center for handling 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to ensure your experimental success.
Understanding the Molecule: 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Before diving into troubleshooting, let's consider the structure of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. The molecule possesses a dihydroisoquinolinone core, an aromatic amine group, and a lactam structure. This combination of a somewhat rigid, planar ring system with polar functional groups can lead to strong intermolecular interactions in the solid state, potentially resulting in low solubility. The primary amino group suggests that the compound's solubility may be highly dependent on pH.
While DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, challenges can still arise.[1][2] This guide provides a systematic approach to addressing these challenges.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with compounds like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one:
Q1: My 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is not dissolving in DMSO at room temperature. What should I do first?
A1: The first step is to apply gentle energy to aid the dissolution process. This can be done by vortexing the solution for a few minutes.[3] If the compound still doesn't dissolve, gentle warming in a water bath (e.g., 37°C) or sonication can be effective.[3][4] Be cautious with heat, as it can potentially degrade some compounds.[3]
Q2: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue with compounds dissolved in DMSO.[3][5] The dramatic change in solvent polarity upon dilution can cause the compound to crash out of solution. To mitigate this, consider performing serial dilutions in 100% DMSO first to lower the concentration before adding it to the aqueous buffer.[3] This reduces the localized concentration of the compound when it first encounters the aqueous environment. Additionally, ensuring the final DMSO concentration in your assay is low (typically below 0.5%) can help maintain solubility and minimize solvent-induced artifacts.[3]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and interfere with assay components.[3][6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, generally below 0.5%.[3] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any solvent effects.[3]
Q4: Can I adjust the pH of my DMSO stock solution to improve solubility?
A4: While pH adjustment is a powerful technique for improving the solubility of ionizable compounds, it is generally not performed on the high-concentration DMSO stock itself.[7][] Instead, the pH of the final aqueous assay buffer can be adjusted to favor the more soluble, ionized form of the compound. Given that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has a basic amino group, slightly acidic conditions in the final assay medium may improve its solubility by protonating the amine.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
If the basic steps outlined in the FAQs are insufficient, a more systematic approach is required. This guide provides detailed protocols and the scientific rationale behind them.
Initial Solubility Assessment Workflow
The following diagram illustrates a systematic workflow for assessing and improving the solubility of a new compound like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Caption: A systematic workflow for preparing a DMSO stock solution.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution in 100% DMSO
This protocol outlines the standard procedure for dissolving a compound in DMSO.
Materials:
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath incubator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex: Vortex the tube vigorously for 2-5 minutes at room temperature.[3] Visually inspect for any remaining solid particles.
-
Apply Energy (if necessary):
-
Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[9][10][11] Sonication uses high-frequency sound waves to agitate particles and accelerate dissolution.[12]
-
Gentle Heating: Alternatively, place the tube in a 37°C water bath for 10-15 minutes. Increased temperature enhances the kinetic energy of the solvent molecules, often leading to faster dissolution.[4][13]
-
-
Final Inspection: After applying energy, vortex the tube again and visually inspect for complete dissolution.
-
Storage: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Trustworthiness Check: A clear, particulate-free solution after these steps indicates successful dissolution. If particulates remain, the compound may have limited solubility at the target concentration.
Protocol 2: The Co-Solvent Strategy
If the compound remains insoluble in 100% DMSO, a co-solvent system can be employed. Co-solvents can modify the polarity of the solvent system to better accommodate the solute.[][14][15]
Common Co-solvents:
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Procedure:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream assay.
-
Prepare a Co-solvent Mixture: Create a mixture of DMSO and the chosen co-solvent (e.g., 90% DMSO, 10% DMF).
-
Attempt Dissolution: Repeat Protocol 1 using the co-solvent mixture instead of 100% DMSO.
-
Assay Compatibility: Ensure the final concentration of the co-solvent in your assay is also below cytotoxic levels.
Data Summary: Co-Solvent Considerations
| Co-Solvent | Properties | Considerations |
| DMF | Strong polar aprotic solvent. | Can be more toxic than DMSO. |
| Ethanol | Polar protic solvent. | Can have biological effects and may evaporate more readily. |
| PEG 400 | Non-ionic surfactant. | Generally low toxicity, but can affect some assays. |
Protocol 3: pH Adjustment of the Aqueous Assay Medium
For ionizable compounds, adjusting the pH of the final assay medium can significantly enhance solubility.[][16][17] 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one contains a basic amino group, which can be protonated at acidic pH, increasing its polarity and aqueous solubility.
Workflow for pH Optimization
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. reachever.com [reachever.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. solvents dimethyl sulfoxide: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. One moment, please... [envirostarllc.com]
- 12. Sonication: Significance and symbolism [wisdomlib.org]
- 13. youtube.com [youtube.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. ijpbr.in [ijpbr.in]
- 16. mdpi.com [mdpi.com]
- 17. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Stability of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Aqueous Solutions
Welcome to the technical support center for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous solutions. As a molecule possessing both an aromatic amine and a lactam moiety, its stability in aqueous environments can be influenced by several factors. This document will equip you with the knowledge to anticipate and address these challenges, ensuring the integrity and reproducibility of your experimental results.
Understanding the Stability Profile of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
The chemical structure of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one contains two primary functional groups that are susceptible to degradation in aqueous solutions: the 7-amino group (an aminophenyl moiety) and the 3-oxo-1,2-dihydroisoquinoline core (a lactam). Understanding the potential degradation pathways of these groups is crucial for proper handling and experimental design.
-
Oxidation of the 7-Amino Group: Aromatic amines, such as the aniline-like moiety in this compound, are prone to oxidation, especially in the presence of air (oxygen), light, or metal ions.[1] This oxidation can lead to the formation of colored impurities, often appearing as a yellowing or browning of the solution, and a subsequent loss of compound potency.[1][2] The rate of oxidation can be influenced by the pH of the solution.[2]
-
Hydrolysis of the Lactam Ring: The cyclic amide (lactam) in the isoquinolinone structure can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[3][4] This process involves the cleavage of the amide bond, leading to the opening of the ring and the formation of a new carboxylic acid and an amine, which would fundamentally alter the compound's structure and activity. The rate of hydrolysis is generally temperature-dependent.[5][6]
The interplay of these potential degradation pathways necessitates careful consideration of solution preparation, storage, and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is turning a yellow or brown color. What is causing this?
A1: The discoloration of your solution is a common indicator of degradation, likely due to the oxidation of the 7-amino group.[1] Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and trace metal ions.[2][7] This process often leads to the formation of colored polymeric byproducts. To minimize this, it is recommended to prepare solutions fresh, store them protected from light, and use degassed solvents.[1]
Q2: I'm observing a decrease in the compound's activity or inconsistent results in my biological assays. Could this be related to stability?
A2: Yes, a loss of potency and inconsistent results are classic signs of compound degradation.[7] Both oxidation of the amino group and hydrolysis of the lactam ring will result in a decrease in the concentration of the active parent compound, leading to variability in your experimental outcomes. It is crucial to ensure the stability of your compound under the specific conditions of your assay (e.g., buffer composition, pH, temperature, and incubation time).
Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?
Q4: Can I store stock solutions of this compound, and if so, under what conditions?
A4: For short-term storage, refrigerated conditions (2-8 °C) are recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable.[7] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[7] All solutions should be stored in tightly sealed containers and protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the 7-amino group. | • Prepare solutions fresh before use.• Use high-purity, degassed solvents.• Work under an inert atmosphere (e.g., nitrogen or argon).• Store solutions protected from light (amber vials).• Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT), but verify its compatibility with your experimental system.[7] |
| Precipitate Formation | Poor solubility or degradation to a less soluble product. | • Verify the solubility of the compound in your chosen solvent and at the desired concentration.• Adjust the pH of the solution (within a stable range) to potentially improve solubility.• Consider the use of a co-solvent if compatible with your experiment.• Filter the solution before use to remove any particulates. |
| Loss of Potency/ Inconsistent Assay Results | Chemical degradation (oxidation and/or hydrolysis). | • Prepare solutions fresh for each experiment.• Perform a stability study under your specific assay conditions (see protocols below).• Quantify the compound concentration in your stock solution before each experiment using a suitable analytical method (e.g., HPLC-UV). |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) | Formation of degradation products. | • Characterize the degradation products if possible (e.g., by LC-MS).• Optimize solution preparation and storage conditions to minimize degradation.• Conduct a forced degradation study to understand the degradation profile under stress conditions (see protocols below). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to rapidly assess the stability of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one under various stress conditions.
Materials:
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
-
Aqueous buffers of different pH values (e.g., pH 3, 7, 9)
-
Hydrogen peroxide solution (e.g., 3%)
-
High-purity water and organic solvents for HPLC
-
HPLC system with UV detector
-
pH meter
-
Water bath/oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Acid and Base Hydrolysis:
-
Add an aliquot of the stock solution to separate aqueous solutions of acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) buffers.
-
Incubate samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Add an aliquot of the stock solution to an aqueous solution containing a low concentration of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Add an aliquot of the stock solution to a neutral aqueous buffer (e.g., pH 7).
-
Incubate at an elevated temperature (e.g., 60 °C) in the dark.
-
Analyze samples by HPLC at various time points.
-
-
Photodegradation:
-
Add an aliquot of the stock solution to a neutral aqueous buffer.
-
Expose the solution to a controlled light source (e.g., in a photostability chamber) alongside a control sample wrapped in foil.
-
Analyze both samples by HPLC at various time points.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored at -20 °C) to determine the percentage of degradation and the formation of new peaks.
Protocol 2: Routine Stability Monitoring by HPLC
Objective: To quantify the concentration of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in a solution over time under specific storage conditions.
Method:
-
Prepare Solution: Prepare a solution of the compound in the desired aqueous buffer at the experimental concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by a validated HPLC-UV method to determine the initial concentration.
-
Storage: Store the solution under the desired conditions (e.g., 4 °C, room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot and analyze it by HPLC under the same conditions as the initial analysis.
-
Quantification: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A decrease of >10% is often considered significant degradation.
Visualizing Potential Degradation Pathways and Workflows
Caption: Potential degradation pathways of the target compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Technical Support Center: Synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
A Message from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. As researchers and drug development professionals, we understand that navigating the complexities of multi-step heterocyclic synthesis requires precision, insight, and robust troubleshooting strategies. The synthesis of substituted dihydroisoquinolinones, while based on established chemical principles, is often nuanced, with yield and purity being highly sensitive to reaction conditions and substrate reactivity.
This guide is structured from my field experience to move beyond simple procedural lists. It aims to provide a causal understanding of the crucial steps involved, helping you diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results. We will explore the probable synthetic pathways, dissect common failure points, and provide validated protocols to build your confidence and success in the lab.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific, hands-on issues you might encounter during the synthesis. The proposed synthetic route involves the intramolecular Friedel-Crafts-type cyclization of a precursor like N-(4-aminobenzyl)-N-methylglycinamide.
Q1: My yield of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is consistently low (<30%). What are the primary causes and how can I fix them?
Low yield is the most common complaint, and it typically points to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.
A1: Potential Causes & Solutions
-
Incomplete Cyclization: The core of the synthesis is an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).
-
Causality: The reaction relies on generating a potent electrophile that can attack the electron-rich aromatic ring. The 7-amino group is strongly activating, which is favorable. However, under the highly acidic conditions required for cyclization (e.g., using polyphosphoric acid (PPA) or Eaton's reagent), this amine can become protonated. This protonation converts the activating -NH₂ group into a deactivating -NH₃⁺ group, effectively shutting down the desired reaction pathway.
-
Troubleshooting Steps:
-
Protect the Amino Group: Before the cyclization step, protect the 7-amino group with an acid-labile protecting group like tert-butyloxycarbonyl (Boc). This keeps the ring activated and prevents protonation. The Boc group can often be removed in situ during the acidic workup or as a separate final step.
-
Optimize the Cyclizing Agent: If PPA is giving poor results, consider alternative dehydrating Lewis acids. Phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O) can be effective, though they may require different temperature profiles and solvents.[1][2] A comparison is provided in the table below.
-
Ensure Anhydrous Conditions: Water will quench the dehydrating agents and inhibit the formation of the electrophilic intermediate. Ensure all glassware is oven-dried and reagents are anhydrous.
-
-
-
Side Reactions: The reactive nature of the starting materials can lead to undesired products.
-
Causality: The aminobenzyl moiety is susceptible to oxidation, especially when heated in the presence of air and acid, leading to colored impurities and reduced yield. At high temperatures, intermolecular reactions can also occur, leading to dimerization or polymerization, particularly if the reaction is too concentrated.
-
Troubleshooting Steps:
-
Inert Atmosphere: Run the cyclization reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
-
Temperature Control: Do not overheat the reaction. While heat is required, excessive temperatures can promote decomposition and polymerization. Determine the optimal temperature empirically, starting lower and gradually increasing while monitoring via TLC or LC-MS. For many cyclodehydration reactions, temperatures range from room temperature to 100 °C.[1]
-
Control Reactant Concentration: Run the reaction at a reasonably high dilution (e.g., 0.1 M) to favor the intramolecular cyclization over intermolecular side reactions.
-
-
-
Workup and Purification Losses: The product's properties can make it difficult to isolate.
-
Causality: The final product contains a basic amino group, making it soluble in acidic aqueous solutions. During an acidic workup, a significant portion of the product may remain in the aqueous layer and be discarded.
-
Troubleshooting Steps:
-
Careful pH Adjustment: After quenching the reaction (e.g., by pouring it over ice), carefully basify the aqueous solution with a base like NaOH or Na₂CO₃ to a pH of 8-9 before extraction. This ensures the amino group is deprotonated and the product is soluble in the organic layer (e.g., ethyl acetate or DCM).
-
Use of a More Polar Solvent: If the product shows limited solubility in standard extraction solvents, consider using a more polar solvent like n-butanol for extraction.
-
Chromatography Optimization: The polar nature of the amino group can cause streaking on silica gel. Pre-treat your silica with triethylamine (by including ~1% in your eluent) to neutralize acidic sites and improve peak shape.
-
-
Q2: I am seeing a complex mixture in my crude reaction analysis with no clear product spot on TLC. Where did my synthesis fail?
A complex mixture with no identifiable product suggests a fundamental failure in the reaction setup or the degradation of starting materials.
A2: Diagnostic Workflow
To diagnose this issue, a systematic check of your inputs and conditions is necessary.
-
Verify Starting Material Integrity:
-
Action: Re-run ¹H NMR and Mass Spectrometry on your starting materials, particularly the pre-cyclization intermediate (N-(4-aminobenzyl)-N-methylglycinamide).
-
Rationale: The precursor may have degraded during storage or the previous synthetic step. The benzyl-nitrogen bond can be labile under certain conditions.
-
-
Confirm Reagent Activity:
-
Action: Use fresh or newly opened bottles of your cyclizing/dehydrating agent (PPA, POCl₃, etc.).
-
Rationale: These reagents are highly hygroscopic. PPA can absorb atmospheric water, losing its efficacy. Old POCl₃ can decompose. These reagents are critical for the reaction.[3]
-
-
Monitor the Reaction at Early Time Points:
-
Action: Set up the reaction again and take aliquots every 15-30 minutes for the first 2 hours. Quench the aliquots and analyze by TLC and LC-MS.
-
Rationale: This will tell you if the starting material is being consumed and if any intermediate is forming before decomposing. If the starting material remains unchanged, the reaction conditions (likely temperature) are insufficient. If you see transient spots that then disappear, it points to product instability under the reaction conditions.
-
-
Re-evaluate the Reaction Temperature:
-
Action: Attempt the reaction at a lower temperature for a longer period. For example, if you ran it at 100°C for 2 hours, try 60°C for 12 hours.
-
Rationale: Many cyclizations proceed under milder conditions than initially expected. High temperatures can accelerate decomposition pathways, leading to a complex tar-like mixture.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic approach for this molecule?
A1: A robust approach is a multi-step synthesis culminating in an intramolecular cyclization. A plausible and common strategy for related isoquinolinones is outlined below.[5][6]
Sources
Technical Support Center: Optimization of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Dosage for In Vitro Studies
Introduction: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and optimize the dosage of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one for a variety of in vitro studies. Given that this is a novel compound with limited publicly available data, this document emphasizes foundational principles and best practices in cell-based assay development to ensure robust and reproducible results. The methodologies outlined here are designed to be self-validating, allowing for confident interpretation of experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning to work with a new compound like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Q1: What is the recommended starting concentration range for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in a new in vitro assay?
A1: For a novel compound with unknown potency, it is crucial to establish a dose-response relationship by testing a wide range of concentrations. A logarithmic or half-log dilution series is recommended to efficiently cover a broad spectrum. A typical starting point would be to test concentrations spanning from 100 µM down to 1 nM. This wide range increases the likelihood of identifying the active concentration window for your specific cell line and endpoint.
Q2: How should I prepare a stock solution of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, especially if solubility is unknown?
A2: Initially, attempt to dissolve the compound in a small volume of a common, cell-culture compatible solvent such as dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the solvent in the cell culture medium remains non-toxic to the cells, typically below 0.1% to 0.5%[1]. If you encounter solubility issues, gentle warming or sonication may be attempted, but be mindful of the compound's stability. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to account for any solvent-induced effects.
Q3: What are the essential first steps to assess the cytotoxic potential of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one?
A3: A primary cytotoxicity screen is a critical first experiment. This involves treating your chosen cell line with a broad range of compound concentrations (as suggested in Q1) for a relevant duration (e.g., 24, 48, or 72 hours). Subsequently, a cell viability assay should be performed. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or LDH release assays, which quantify membrane integrity. This initial screen will help identify the concentration at which the compound becomes toxic to the cells, informing the dose selection for subsequent functional assays.
Q4: My initial screens show no observable effect at any concentration. What should I consider?
A4: A lack of an observable effect can stem from several factors. First, verify that the putative target of the compound is present and expressed in your chosen cell line. If the target is unknown, consider that the compound may be inactive in your specific biological context. Alternatively, the compound may have precipitated out of the solution at higher concentrations. Visually inspect the culture wells for any signs of precipitation. Finally, the incubation time may be insufficient to observe a biological response. A time-course experiment is recommended to determine the optimal treatment duration[1].
Q5: I am observing a bell-shaped dose-response curve. What could be the cause?
A5: A bell-shaped or non-monotonic dose-response curve can indicate off-target effects at higher concentrations or compound precipitation. At high concentrations, compounds can have non-specific interactions that lead to a decrease in the measured response. Visually inspect for precipitation and consider testing a narrower and lower concentration range to focus on the specific activity of interest[1].
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues that may arise during your experiments.
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity[1].- Visually inspect stock solutions and final dilutions for any signs of precipitation. |
| Poor cell health in vehicle control wells | - Solvent (e.g., DMSO) concentration is too high- Contamination (e.g., mycoplasma) | - Ensure the final solvent concentration is within the non-toxic range for your cell line (typically <0.5%)[1].- Regularly test cell stocks for mycoplasma contamination. |
| Inconsistent results between experiments | - Cell passage number- Variation in reagent preparation- Inconsistent incubation times | - Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift[2][3].- Prepare fresh dilutions of the compound for each experiment.- Strictly adhere to standardized incubation times. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Initial Dose-Range Finding and Cytotoxicity Assessment
This protocol outlines a foundational experiment to determine the effective and cytotoxic concentration ranges of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Harvest cells and perform a cell count to ensure accurate seeding density.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in DMSO.
-
Perform a serial dilution (e.g., 1:10) in cell culture medium to create a range of working concentrations.
-
-
Cell Treatment:
-
Remove the overnight culture medium from the cells.
-
Replace it with the medium containing the various concentrations of the compound.
-
Include vehicle-only (e.g., 0.1% DMSO) and untreated controls[1].
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Viability Assay:
-
Perform a cell viability assay of your choice (e.g., MTT, MTS, or LDH assay) according to the manufacturer's instructions[1].
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
-
Workflow for Optimizing In Vitro Dosage
The following diagram illustrates a systematic workflow for optimizing the dosage of a novel compound.
Caption: A systematic workflow for in vitro dosage optimization.
Part 4: Understanding Potential Mechanisms (Hypothetical)
While the specific mechanism of action for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is not yet defined, compounds with similar isoquinoline scaffolds have been investigated for various biological activities, including interactions with receptors and enzymes. For instance, some tetrahydroisoquinoline derivatives have shown tumor-specific cytotoxicity[4] or acted as fibrinogen receptor antagonists[5].
Should your experiments suggest a particular pathway is involved, a targeted investigation would be warranted. The diagram below illustrates a hypothetical signaling pathway that could be investigated if, for example, the compound was found to impact cell proliferation.
Caption: A hypothetical signaling pathway for investigation.
By following these structured guidelines, researchers can confidently establish a robust and reproducible in vitro dosage for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, paving the way for meaningful and impactful downstream experiments.
References
-
Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(1), 387-390. Retrieved from [Link]
-
ResearchGate. (2024). Invasion assay troubleshooting MDA-MB-231 cells?. Retrieved from [Link]
-
Massive Bio. (2026, January 16). Preclinical Study. Retrieved from [Link]
-
Ideo, H., et al. (2009). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 29(9), 3545-3551. Retrieved from [Link]
-
Lis, K., et al. (2005). Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acids as novel fibrinogen receptor antagonists. Archiv der Pharmazie, 338(11), 527-533. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acids as novel fibrinogen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in culture media
A Guide to Preventing Degradation in Cell Culture Media
Welcome to the technical support center for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. As Senior Application Scientists, we have compiled this guide based on extensive experience with small molecule stability in biological systems. This resource is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the potential stability challenges associated with this compound and to offer robust, field-proven solutions. Our goal is to ensure the integrity and reproducibility of your experiments.
The structure of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, featuring an aromatic amine, makes it susceptible to degradation, particularly in the complex, aqueous environment of cell culture media. This guide will walk you through frequently asked questions and in-depth troubleshooting protocols to mitigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions from users.
Q1: My culture medium containing the compound turned a distinct pink, brown, or purple color after a few hours. What is happening, and is my compound degraded?
A: This is a classic indicator of oxidative degradation. The aromatic amine moiety in your compound is highly susceptible to oxidation, a process often catalyzed by dissolved oxygen, trace metal ions, and light. This reaction converts the amine into highly conjugated, colored quinone-imine or related polymeric species.[1][2]
While a color change is a strong qualitative sign of degradation, you should not rely on it for quantification. The intensity of the color may not directly correlate with the percentage of compound lost. We strongly recommend quantitative analysis (See Troubleshooting Guide 1) to determine the extent of degradation. If you observe a color change, it is highly probable that the concentration of the active parent compound has decreased, which will compromise your experimental results.
Q2: What is the correct way to prepare and store a stock solution of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one?
A: Proper preparation and storage of your stock solution is the first and most critical step in preventing degradation. The goal is to minimize exposure to water, oxygen, and light.
-
Solvent Choice: Use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. DMSO is generally preferred for its high solubilizing power and compatibility with most cell culture assays at low final concentrations (<0.5%).
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your culture and allows for the storage of small, single-use aliquots.
-
Handling:
-
Weigh the compound in a controlled environment, minimizing exposure to ambient air and humidity.
-
Use anhydrous-grade DMSO.
-
After dissolving the compound, briefly purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots in amber or foil-wrapped cryovials. This avoids repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Store these aliquots at -80°C for long-term stability.
-
For daily use, a working stock can be stored at -20°C.
-
Q3: Can I pre-mix the compound into my bulk culture medium and store it in the refrigerator for the week?
A: We strongly advise against this practice. Cell culture medium is an aqueous, oxygen-rich environment containing numerous components that can accelerate the degradation of a labile compound.[3][4] Factors like physiological pH (~7.4), presence of catalytic metal ions (iron, copper), and riboflavin (a photosensitizer) create a highly reactive environment.[5][6]
Always prepare the final working concentration of the compound by diluting the stock solution directly into the culture medium immediately before adding it to your cells. This ensures that the cells are exposed to a known concentration of the active compound for the duration of the experiment.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols to diagnose and solve complex stability issues.
Troubleshooting Guide 1: How to Investigate and Confirm Degradation
Problem: You are observing inconsistent or lower-than-expected activity from your compound, and you suspect degradation is the cause. How can you confirm this?
Solution: A multi-step approach is required to confirm and quantify the degradation of your compound in the experimental matrix.
Caption: Workflow for confirming compound degradation.
-
Sample Preparation:
-
Prepare your complete cell culture medium (including serum, if used).
-
Spike the medium with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one to your final working concentration.
-
Immediately take a "time zero" (t=0) sample and freeze it at -80°C. This is your control.
-
Place the remaining medium in a sterile flask and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 8, 24, 48 hours) and store them at -80°C until analysis.
-
-
Visual Inspection:
-
Thaw the samples. Observe and record any color changes relative to the t=0 control.
-
-
UV-Vis Spectroscopy (Optional but Recommended):
-
Scan each sample using a spectrophotometer from ~250 nm to 700 nm.
-
Interpretation: Degradation is indicated by a decrease in the absorbance maximum (λmax) of the parent compound and/or the appearance of new absorbance peaks at longer wavelengths, which often correspond to the colored degradation products.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
This is the gold standard for quantifying stability. You will need to develop a simple reverse-phase HPLC method.
-
Sample Preparation: Thaw samples. Precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at >10,000 x g for 10 minutes and analyze the supernatant.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to the λmax of the parent compound.
-
-
Interpretation: Plot the peak area of the parent compound against time. A decrease in peak area over time confirms and quantifies the rate of degradation. The appearance of new peaks indicates the formation of degradation products.
-
Troubleshooting Guide 2: Mitigating Oxidative and Photodegradation
Problem: You have confirmed that your compound is degrading. How can you prevent this?
Solution: Degradation is typically driven by a combination of factors. A systematic approach to eliminate these factors is the most effective strategy.
Caption: Key drivers of degradation and mitigation strategies.
-
Protect from Light: Aromatic amines are susceptible to photodegradation.[7][8][9][10]
-
Always store stock solutions in amber vials.
-
When working with the compound in cell culture plates or flasks, shield them from direct light. Cover plates with the sterile lid and then a layer of aluminum foil.
-
Minimize exposure to ambient light on the benchtop, especially under fluorescent lights which emit UV radiation.
-
-
Reduce Oxygen Exposure (for highly sensitive experiments):
-
Prepare all media and buffers using water that has been degassed by sparging with nitrogen or argon for at least 30 minutes.
-
If possible, prepare the final dilutions and add the compound to the cells in a controlled low-oxygen environment (e.g., a hypoxia chamber or glove box).
-
While often impractical for routine cell culture, this step can be crucial for mechanistic studies requiring maximum stability.
-
If environmental controls are insufficient, direct modification of the medium with stabilizing agents can be highly effective. Crucially, you must run controls to ensure the additives themselves do not affect your cellular model.
| Strategy | Agent | Mechanism | Recommended Working Concentration | Considerations |
| Metal Ion Chelation | EDTA (Ethylenediaminetetraacetic acid) | Binds divalent metal ions (Fe²⁺, Cu²⁺) that catalyze oxidation.[5][11] | 10 - 100 µM | Can affect cell adhesion and processes requiring divalent cations. Test for cytotoxicity. |
| DTPA (Diethylenetriaminepentaacetic acid) | A stronger chelator, particularly for iron. | 10 - 100 µM | Less likely to interfere with Ca²⁺/Mg²⁺ dependent processes than EDTA. Still requires validation. | |
| Antioxidant Addition | N-Acetyl-L-cysteine (NAC) | A glutathione precursor and radical scavenger.[12] | 0.5 - 5 mM | Well-tolerated by most cell lines; can influence cellular redox state, which may be a confounding variable. |
| Ascorbic acid 2-phosphate (AAP) | A stable form of Vitamin C that is converted to the active antioxidant, ascorbic acid, by cellular phosphatases. | 50 - 250 µM | More stable in media than ascorbic acid. Can protect against oxidative stress.[12][13] |
Experimental Protocol for Additive Testing:
-
Determine the EC₅₀ or optimal working concentration of your compound in a short-term assay where degradation is minimal.
-
Set up a dose-response experiment with your compound in the presence and absence of the chosen stabilizing agent (e.g., 50 µM DTPA or 1 mM NAC).
-
The stabilizing agent should be tested alone at its working concentration to ensure it has no baseline effect on your assay endpoint.
-
If degradation is the primary issue, you should observe a leftward shift in your dose-response curve (i.e., a more potent EC₅₀) in the presence of the stabilizer, as more of the active compound remains intact.
By systematically applying these principles of careful stock preparation, environmental control, and strategic use of additives, you can ensure the stability of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in your culture media, leading to more accurate, reliable, and reproducible experimental outcomes.
References
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1293-1297. (URL not directly available, concept sourced)
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. [Link]
-
Sahoo, S. K., et al. (2019). A magnetically retrievable nanophotocatalyst for the efficient degradation of aromatic amines and azo dyes. New Journal of Chemistry. [Link]
-
Kuzmin, M. G. (1996). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews. [Link]
-
Pawar, R. G., & Sawant, S. D. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports. [Link]
-
Patel, K. (2023). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
XMB Forum (2010). Strange purple compound when oxidizing p-aminophenol. Sciencemadness Discussion Board. [Link]
-
Lobo, V., et al. (2010). The Importance of Antioxidant and Their Role in Pharmaceutical Science - A Review. ResearchGate. [Link]
-
Halliwell, B., & Gutteridge, J. M. (1995). Drug Antioxidant Effects: A Basis for Drug Selection? Drugs. [Link]
-
Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU Report. [Link]
-
Ramezanpour, S., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. [Link]
-
Shi, F., et al. (2021). Effect of pH and temperature on the activity and stability of purified Ido and IdoN126H/T130K. ResearchGate. [Link]
-
Bacon, J., & Adams, R. N. (1968). Studies on Oxidation-Reduction Mechanism. II. The Anodic Oxidation of p-Aminophenol. Journal of the American Chemical Society. [Link]
-
Carocho, M., & Ferreira, I. C. (2013). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. EXCLI Journal. [Link]
-
Tsuchiya, M., et al. (2001). In vitro study on antioxidant potential of various drugs used in the perioperative period. Masui. The Japanese journal of anesthesiology. [Link]
-
ResearchGate (2022). Cell culture troubleshooting? ResearchGate Forum. [Link]
-
Al-Nabulsi, H., et al. (2021). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. Scientific Reports. [Link]
-
Boor, P. J., & Squires, E. J. (1996). Culture medium enhances semicarbazide-sensitive amine oxidase activity. Toxicology in Vitro. [Link]
-
Khattak, S., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress. [Link]
Sources
- 1. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Strange purple compound when oxidizing p-aminophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Culture medium enhances semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Welcome to the technical support guide for the purification of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered after the synthesis of this important heterocyclic scaffold. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-tested experience.
Troubleshooting Guide: Post-Synthesis Purification
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing clear, actionable solutions.
Q1: My crude product is a dark, intractable oil instead of the expected solid. How can I proceed with purification?
Expert Analysis: The oily nature of your crude product strongly suggests the presence of significant impurities that are depressing the melting point and inhibiting crystallization. Common culprits include unreacted starting materials, polymeric by-products formed during the reaction, or residual high-boiling solvents.[1] Direct crystallization is unlikely to be successful in this scenario.
Recommended Solution: Flash Column Chromatography
Your primary goal is to separate the target compound from these diverse impurities. Flash column chromatography, which separates compounds based on their differing polarities, is the most effective approach here.[2]
-
Step 1: Preliminary TLC Analysis. Before setting up a column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where your target compound has a retention factor (Rf) of approximately 0.25-0.35.[3] A good starting point for amino-isoquinolinones is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.
-
Step 2: Column Preparation. Pack a column with silica gel, which is the standard stationary phase for compounds of this type.[2][4]
-
Step 3: Dry Loading. Since your product is an oil, the "dry loading" technique is recommended for optimal separation.[3] Dissolve your crude oil in a minimal amount of a volatile solvent (like DCM or MeOH), add a small portion of silica gel to this solution, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your prepared column.
-
Step 4: Elution and Fraction Collection. Begin eluting with your chosen solvent system, collecting fractions, and monitoring the separation by TLC.
Q2: I performed flash chromatography, but my TLC analysis shows that the desired product is co-eluting with a major impurity.
Expert Analysis: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen conditions to resolve. This demands a more refined approach to your chromatographic separation.
Recommended Solutions:
-
Optimize the Mobile Phase: If you used an isocratic (constant solvent mixture) elution, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity (e.g., from 1% MeOH in DCM to 5% MeOH in DCM over the course of the run). This can often resolve closely running spots.[3]
-
Incorporate a Modifier: The basicity of the amino group on your compound can cause "tailing" on the acidic silica gel, leading to poor separation. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper bands and improved resolution.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for purifying basic compounds like amines.
Q3: My yield after purification is extremely low. Am I losing my product during the process?
Expert Analysis: Low recovery can stem from several factors. The compound may be irreversibly adsorbing to the silica gel, it could be unstable under the purification conditions, or it might have been lost during the workup.[5]
Recommended Solutions:
-
Check for Streaking on the Baseline (TLC): If you observe a streak from the baseline to your product spot on the TLC plate, it's a strong indication that your compound is highly polar and binding strongly to the silica. As mentioned above, adding a polar solvent like methanol or a base like triethylamine to the eluent can help elute it from the column.
-
Reaction and Workup Review: Ensure your synthesis went to completion. Unreacted starting material will lower the theoretical maximum yield. During the aqueous workup, verify that the pH of the aqueous layer was appropriately adjusted to ensure your amine-containing product was in the organic layer during extraction.
-
Product Stability: Aromatic amines can be sensitive to air and light, potentially degrading over time.[1] Perform the purification promptly after synthesis and workup. Monitoring the reaction by TLC or LC-MS can help identify if the product is degrading under the reaction conditions themselves.[5]
Q4: I have a semi-pure solid, but recrystallization attempts fail—either nothing crystallizes or the compound "oils out." What's wrong?
Expert Analysis: Recrystallization relies on a significant difference in solubility of the compound and impurities at different temperatures.[6] Failure to crystallize means either the chosen solvent is too effective (the compound remains soluble even when cold) or the compound is precipitating as an amorphous oil instead of a crystalline lattice, often due to lingering impurities or too-rapid cooling.
Recommended Solutions:
-
Systematic Solvent Screening: A single solvent is ideal. A good recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[6] Test small batches in solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Use a Binary Solvent System: If a single solvent doesn't work, use a pair of miscible solvents—one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water or hexanes). Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch.
-
Pre-Purification: If oiling out persists, it indicates that the material is likely not pure enough for recrystallization. The impurities are preventing the formation of a proper crystal lattice. In this case, you must first purify the material by column chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most robust, general purification strategy for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one?
For highest purity, a two-stage purification is recommended:
-
Flash Column Chromatography: First, purify the crude material using flash chromatography on silica gel to remove the bulk of synthetic by-products and unreacted starting materials.[2][8]
-
Recrystallization: Combine the pure fractions from the column, evaporate the solvent, and then recrystallize the resulting solid from a suitable solvent (e.g., acetonitrile or an ethanol/water mixture) to obtain a highly pure, crystalline final product with a sharp melting point.[7]
Q2: What are the most probable impurities I need to remove?
The impurity profile depends heavily on the synthetic route. A common route to this compound is the catalytic hydrogenation of its nitro-precursor, 7-Nitro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.[9]
Potential Impurities Include:
-
Unreacted Starting Material: The 7-nitro analog.
-
Catalyst Residues: Traces of palladium or other metals from the synthesis.[10]
-
Synthetic By-products: Compounds arising from incomplete reactions or side reactions during the formation of the isoquinolinone ring.[1][11]
-
Degradation Products: Aromatic amines can oxidize upon exposure to air, leading to colored impurities.
Q3: How should I properly store the purified 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one?
Due to the presence of an aromatic amine functional group, the compound is susceptible to oxidation, which is often indicated by a darkening in color over time.
Optimal Storage Conditions:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[12]
-
Container: Use an amber glass vial or a container protected from light.[12]
-
Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability.[9][12]
Q4: Which analytical methods are essential to confirm purity and structural identity?
A combination of analytical techniques is required for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): LC-MS provides the molecular weight of the compound, confirming its identity, and can also give an excellent indication of its purity.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to assess purity. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp, defined melting point range is a classic indicator of high purity for a crystalline solid.[9]
Data & Protocols
Table 1: Typical Flash Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds.[4] |
| Mobile Phase (Eluent) | Dichloromethane/Methanol (99:1 to 95:5) | Good starting point for elution. Polarity can be fine-tuned. |
| Alternative: Ethyl Acetate/Hexanes | Provides different selectivity if DCM/MeOH fails. | |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Prevents peak tailing by neutralizing acidic silica sites. |
| Target Rf on TLC | 0.25 - 0.35 | Provides the best balance of separation and reasonable elution time.[3] |
| Loading Method | Dry Loading | Recommended for oily or poorly soluble crude products to ensure a narrow starting band and better resolution.[3] |
Protocol 1: Step-by-Step Flash Column Chromatography
-
Solvent System Selection: Use TLC to identify a mobile phase that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal volume of a strong solvent (e.g., DCM/MeOH). Add 1-2 times its weight in silica gel. Evaporate the solvent completely to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase. If running a gradient, slowly and systematically increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Step-by-Step Recrystallization
-
Solvent Selection: Choose a suitable solvent or binary solvent system based on small-scale solubility tests.[6]
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualized Workflows
Caption: Standard workflow for flash column chromatography.
References
- Purification of isoquinoline - Google Patents. (n.d.).
-
A short synthesis of 7-amino alkoxy homoisoflavonoides. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Hot Item 7-amino-2-methyl-1,2-dihydroisoquinolin-3(4h)-one. (n.d.). Retrieved January 18, 2026, from [Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India. Retrieved January 18, 2026, from [Link]
-
Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved January 18, 2026, from [Link]
-
Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10631-10641. [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). ChemHelpASAP. YouTube. [Link]
- The crystallization of quinoline - Google Patents. (n.d.).
-
Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Isoquinoline Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 18, 2026, from [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing. [Link]
-
The synthesis of derivatives of 7-amino-1,2-dihydro-4 methyl-2-oxoquinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). MDPI. [Link]
-
Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103. [Link]
-
Gross, G. A., et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(9), 1577-83. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. [Link]
-
Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. (2018). PubMed Central. [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
24.S: Amines and Heterocycles (Summary). (2024, March 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. (2005). ResearchGate. Retrieved January 18, 2026, from [Link]
-
MCAT Organic Chemistry: Column Chromatography. (2023, December 21). The Brem Method. YouTube. [Link]
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Retrieved January 18, 2026, from [Link]
-
7-Amino-1,2,3,4-tetrahydroisoquinoline. (n.d.). AMERICAN ELEMENTS. Retrieved January 18, 2026, from [Link]
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- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 66491-03-0 [chemicalbook.com]
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- 12. 66491-03-0|7-Amino-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Resistance to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Welcome to the technical support center for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line models. As a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a valuable tool in cancer research. However, as with many targeted therapies, the development of resistance is a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the underlying mechanisms of resistance and explore strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cell line, initially sensitive to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, is now showing reduced sensitivity. What are the most common reasons for this?
A1: Acquired resistance to PARP inhibitors like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a multi-faceted issue. The most frequently observed mechanisms include:
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Restoration of Homologous Recombination (HR) proficiency: Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR DNA repair pathway.[1][2]
-
Changes in PARP1 expression or activity: Downregulation of PARP1 or mutations that prevent the "trapping" of PARP on DNA can reduce the drug's efficacy.[1][3]
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Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can decrease the intracellular concentration of the inhibitor.[1]
-
Stabilization of replication forks: Protection of stalled replication forks prevents the formation of double-strand breaks that are lethal in HR-deficient cells.[3][4]
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Alternative Splicing: Changes in the splicing of key genes involved in DNA repair or apoptosis can lead to protein isoforms that confer resistance.[5][6][7]
Q2: How can I quickly determine if my resistant cell line has restored its Homologous Recombination (HR) capacity?
A2: A functional assessment of HR activity can be performed using a RAD51 focus formation assay. In response to DNA damage, RAD51 is recruited to sites of double-strand breaks in HR-proficient cells, forming nuclear foci.
-
Workflow:
-
Treat both your sensitive (parental) and resistant cell lines with a DNA-damaging agent (e.g., mitomycin C or irradiation).
-
After a suitable incubation period (e.g., 4-8 hours), fix and permeabilize the cells.
-
Stain for RAD51 using a specific primary antibody and a fluorescently labeled secondary antibody.
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Visualize the cells using fluorescence microscopy and quantify the percentage of cells with RAD51 foci.
-
-
Interpretation: A significant increase in the percentage of RAD51-positive cells in your resistant line compared to the sensitive line suggests a restoration of HR function.
Q3: Could upregulation of anti-apoptotic proteins like MCL-1 be contributing to resistance?
A3: Yes, overexpression of anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1), is a known mechanism of resistance to various cancer therapies, including those that induce apoptosis.[8][9] Upregulated MCL-1 can sequester pro-apoptotic proteins, preventing cell death even in the presence of significant DNA damage caused by the PARP inhibitor. This can be investigated by Western blotting to compare MCL-1 protein levels between your sensitive and resistant cell lines.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Resistance
This guide provides a systematic workflow to dissect the potential resistance mechanisms in your cell line.
dot
Caption: Workflow for investigating resistance mechanisms.
Step-by-Step Experimental Protocols:
1. Confirmation of Resistance:
-
Objective: To quantitatively confirm the shift in sensitivity.
-
Protocol:
-
Plate both the parental (sensitive) and suspected resistant cell lines at a low density in 96-well plates.
-
The following day, treat the cells with a serial dilution of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. Include a vehicle-only control.
-
Incubate for a period equivalent to at least two cell doublings (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. A significant increase in the IC50 for the resistant line confirms resistance.[10]
-
| Cell Line | IC50 of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | Resistance Index (RI) |
| Parental (Sensitive) | 10 nM | 1 |
| Resistant | 100 nM | 10 |
| Table 1: Example of IC50 shift in a resistant cell line. |
2. Assessment of Drug Efflux Pump Activity:
-
Objective: To determine if increased drug efflux is responsible for resistance.
-
Protocol (Rhodamine 123 Efflux Assay):
-
Incubate both parental and resistant cells with the fluorescent substrate Rhodamine 123.
-
Wash the cells and resuspend them in a drug-free medium.
-
Measure the intracellular fluorescence at time zero and after a defined period (e.g., 1-2 hours) using flow cytometry.
-
Include a positive control by co-incubating the cells with a known P-gp inhibitor (e.g., verapamil).
-
-
Interpretation: A faster decrease in fluorescence in the resistant cell line compared to the parental line indicates increased efflux. This effect should be reversed by the P-gp inhibitor.
3. Analysis of Protein Expression:
-
Objective: To investigate changes in the levels of key proteins.
-
Protocol (Western Blotting):
-
Prepare whole-cell lysates from both parental and resistant cell lines.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1, RAD51, MCL-1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Interpretation:
-
Decreased PARP1 levels may indicate a direct mechanism of resistance.
-
Increased basal levels of RAD51 in the resistant line could suggest a primed HR repair system.
-
Elevated MCL-1 levels point towards an anti-apoptotic mechanism.
-
Guide 2: Strategies to Overcome Resistance
Once a potential mechanism of resistance has been identified, the following strategies can be employed.
1. Co-treatment with a P-glycoprotein (P-gp) Inhibitor:
-
Rationale: If increased drug efflux is confirmed, co-administration of a P-gp inhibitor can restore the intracellular concentration of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
-
Experimental Approach: Perform a synergy experiment by treating the resistant cells with a matrix of concentrations of both the PARP inhibitor and a P-gp inhibitor (e.g., verapamil, tariquidar). A synergistic effect, as determined by Bliss independence or Chou-Talalay analysis, would confirm this as a viable strategy.
2. Inhibition of Alternative Signaling Pathways:
-
Rationale: Cancer cells can develop resistance by upregulating survival pathways that are not targeted by the primary drug.
-
MCL-1 Inhibition: If MCL-1 is found to be upregulated, co-treatment with a specific MCL-1 inhibitor (e.g., S63845) can re-sensitize the cells to the PARP inhibitor.[9][11] The synergy of this combination can be tested similarly to the P-gp inhibitor combination.
-
ATR/CHK1/WEE1 Pathway Inhibition: In cases of replication fork stabilization, inhibitors of the ATR/CHK1/WEE1 pathway can disrupt this protective mechanism and restore sensitivity to PARP inhibitors.[12]
dot
Caption: Strategies to overcome identified resistance mechanisms.
3. Investigating Alternative Splicing:
-
Rationale: Alternative splicing can generate protein isoforms that are no longer targeted by the drug or that activate resistance pathways.[13][14]
-
Approach:
-
Perform RNA sequencing (RNA-Seq) on both parental and resistant cell lines to identify differentially spliced genes.
-
Bioinformatic analysis can pinpoint changes in exon usage in genes related to DNA repair, apoptosis, or drug metabolism.
-
Validation of key splicing events can be done using RT-PCR with primers flanking the alternatively spliced exon.
-
-
Therapeutic Implication: While still largely preclinical, targeting the spliceosome machinery with small molecule inhibitors is an emerging strategy to counteract this form of resistance.[7]
References
- Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PMC - PubMed Central.
- Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - NIH.
- The Role of Alternative Splicing in Cancer Drug Resistance - PubMed.
- PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC - NIH.
- The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed.
- Inhibition of MCL-1 and MEK Overcomes MEK Inhibitor Resistance in Triple-Negative and Inflammatory Breast Cancers - AACR Journals.
- PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies - Frontiers.
- Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies - MDPI.
- (PDF) Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology.
- Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC - PubMed Central.
- Causes and Mechanisms of PARP Inhibitor Resistance - Encyclopedia.pub.
- Potential biomarkers for MCL1 inhibitor sensitivity - ProBiologists.
- Targeting MCL-1 protein to treat cancer: opportunities and challenges - Frontiers.
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell.
- Overcoming venetoclax resistance in myeloid malignancies with selective inhibition of MCL1.
- MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia - Frontiers.
- Drug Resistance in Cancer: Mechanisms and Models - ATCC.
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH.
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH.
Sources
- 1. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of alternative splicing in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 12. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in Non-Cancerous Cells
Welcome to the technical support center for researchers working with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate unintended cytotoxic effects in non-cancerous cell lines during your experiments. Our approach is grounded in established principles of toxicology and cell biology, providing you with the rationale behind each experimental step.
I. Understanding the Challenge: The Cytotoxicity of Isoquinoline Derivatives
While 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a promising compound, its isoquinoline core is a structural motif found in various biologically active molecules that can sometimes exhibit off-target cytotoxicity. The mechanisms underlying such toxicity are often multifactorial and can include the induction of oxidative stress, mitochondrial dysfunction, and activation of apoptotic pathways. This guide will walk you through identifying the likely cause of cytotoxicity in your specific non-cancerous cell model and provide actionable protocols to reduce these effects, thereby enhancing the therapeutic index of your application.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering unexpected cytotoxicity with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Q1: Why am I observing significant cell death in my non-cancerous control cell line at concentrations that are effective against cancer cells?
This is a common challenge in drug development. The therapeutic window of a compound is the concentration range where it exhibits the desired anti-cancer effects with minimal toxicity to healthy cells. If you are observing toxicity in non-cancerous cells, it suggests that the compound's mechanism of action may not be entirely specific to cancer cells or that it has off-target effects that are detrimental to normal cell physiology. It is also possible that non-cancerous cells have different metabolic or cellular repair capacities compared to the cancer cells you are studying.
Q2: What are the most probable mechanisms of off-target cytotoxicity for an isoquinoline-based compound like this?
Based on the known behavior of related chemical structures, the most likely mechanisms include:
-
Induction of Oxidative Stress: The metabolism of quinoline and isoquinoline derivatives by cytochrome P450 enzymes can generate reactive oxygen species (ROS).[1][2] An excess of ROS can damage cellular components like DNA, proteins, and lipids, leading to cell death.[3][4]
-
Mitochondrial Dysfunction: Mitochondria are often primary targets for drug-induced toxicity.[5][6] Disruption of the mitochondrial membrane potential, inhibition of the electron transport chain, or increased mitochondrial ROS production can trigger apoptosis.[7]
-
Apoptosis Induction: The aforementioned stressors can converge on the activation of caspase cascades, which are key executioners of programmed cell death (apoptosis).[8][9]
Q3: Can I simply reduce the concentration of the compound?
While reducing the concentration is a straightforward initial step, it may also diminish the desired therapeutic effect on cancer cells. The goal is to find strategies that selectively protect non-cancerous cells without compromising the anti-cancer efficacy.[10] Combining lower doses of the primary compound with a cytoprotective agent can be a more effective approach.[10]
Q4: Are there any general-purpose cytoprotective agents I can try?
Yes, N-acetylcysteine (NAC) is a widely used antioxidant that can mitigate drug-induced cytotoxicity by replenishing intracellular glutathione (GSH) stores and directly scavenging ROS.[11][12] It has been shown to reduce the toxicity of various chemotherapeutic agents.[11][12]
III. Troubleshooting Guides
This section provides detailed, step-by-step guides to diagnose and address specific cytotoxicity issues you may be encountering.
Guide 1: Problem - High Levels of Apoptosis Detected in Non-Cancerous Cells
You've performed an Annexin V/Propidium Iodide assay and observe a significant increase in the apoptotic population of your non-cancerous cells treated with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Potential Cause A: Induction of Oxidative Stress
The compound or its metabolites may be generating excessive ROS, leading to oxidative damage and triggering apoptosis.
Experimental Workflow to Mitigate Oxidative Stress-Induced Apoptosis
Workflow for Assessing Mitochondrial Dysfunction.
Detailed Protocol 2: Assessing Mitochondrial Health and Caspase Activation
-
Objective: To determine if the compound induces mitochondrial membrane depolarization and to confirm if the subsequent apoptosis is caspase-dependent.
-
Materials:
-
As in Protocol 1
-
Mitochondrial membrane potential probes (e.g., JC-1, TMRE)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Caspase-3/7 activity assay kit
-
-
Procedure:
-
Mitochondrial Membrane Potential:
-
Treat cells with the compound for a relevant time course (e.g., 6, 12, 24 hours).
-
Stain the cells with JC-1 or TMRE according to the manufacturer's protocol.
-
Analyze the fluorescence using flow cytometry or fluorescence microscopy. A shift from red to green fluorescence (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial depolarization.
-
-
Caspase Inhibition:
-
Pre-treat cells with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour.
-
Add the test compound and incubate for the desired duration.
-
Assess apoptosis by Annexin V/PI staining and cell viability by MTT assay.
-
-
Caspase Activity:
-
Treat cells with the compound for various time points.
-
Measure caspase-3/7 activity using a luminogenic or fluorogenic substrate-based assay.
-
-
-
Expected Outcome & Interpretation:
-
A time-dependent decrease in mitochondrial membrane potential upon treatment would confirm mitochondrial involvement.
-
If Z-VAD-FMK significantly rescues the cells from apoptosis, it confirms that the cell death is executed through the caspase pathway. [13] * An increase in caspase-3/7 activity will further solidify the involvement of apoptosis.
-
Guide 2: Problem - High Cytotoxicity with No Significant Apoptosis
Your viability assays show a significant decrease in cell numbers, but apoptosis assays (like Annexin V) do not show a corresponding increase in the apoptotic population.
Potential Cause: Necrotic or Other Non-Apoptotic Cell Death
The compound might be causing cell death through necrosis, necroptosis, or other regulated cell death pathways. This can be due to severe cellular damage, such as extensive membrane damage or ATP depletion.
Experimental Workflow to Differentiate Non-Apoptotic Cell Death
Workflow for Investigating Non-Apoptotic Cell Death.
Detailed Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
-
Objective: To quantify plasma membrane damage, a hallmark of necrosis.
-
Procedure:
-
Treat cells in a 96-well plate as before.
-
At the end of the treatment period, collect a sample of the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Lyse the remaining cells to measure the maximum LDH release.
-
Calculate the percentage of LDH release as an indicator of necrosis.
-
-
Expected Outcome & Interpretation: A significant increase in LDH release in the supernatant of treated cells compared to the control indicates a loss of membrane integrity and suggests a necrotic mode of cell death.
IV. Advanced Strategies and Considerations
-
Metabolic Profiling: As isoquinoline alkaloids can interact with cytochrome P450 enzymes, the cytotoxicity profile might differ between cell lines with varying metabolic capacities. [14]Consider using liver microsomes or co-culture systems with hepatocytes to investigate the role of metabolic activation in cytotoxicity.
-
Off-Target Screening: If resources permit, a broad kinase or receptor screening panel can help identify unintended molecular targets of your compound, providing a more precise understanding of the off-target effects. [15][16]* Efflux Pump Inhibition: In some cases, non-cancerous cells might have lower expression of drug efflux pumps (like P-glycoprotein) compared to resistant cancer cells, leading to higher intracellular accumulation and toxicity. [17]Investigating the expression and activity of these pumps could provide valuable insights.
-
Structural Modification: In the long term, insights gained from these troubleshooting experiments can inform the rational design of new derivatives of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one with an improved therapeutic index.
We hope this technical guide provides a solid framework for addressing the cytotoxic challenges you may face. Remember that a systematic, hypothesis-driven approach is key to understanding and overcoming off-target effects in drug development.
V. References
-
Vertex AI Search. (2025). Hot Item 7-amino-2-methyl-1,2-dihydroisoquinolin-3(4h)-one With A 85% Price Cut.
-
National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
-
PubMed Central. (2024). Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. [Link]
-
ScienceDirect. (2015). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. [Link]
-
PubMed. (2001). Activation and role of caspases in chemotherapy-induced apoptosis. [Link]
-
PubMed Central. (2012). Drug-Induced Oxidative Stress and Toxicity. [Link]
-
PubMed Central. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. [Link]
-
PubMed. (1996). Cytochrome P450 species involved in the metabolism of quinoline. [Link]
-
MDPI. (2021). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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PubMed Central. (2014). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. [Link]
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ResearchGate. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids | Request PDF. [Link]
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Anticancer Research. (2004). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. [Link]
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Frontiers. (2023). Editorial: Impacts of drug-induced oxidative stress. [Link]
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PubMed Central. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. [Link]
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MDPI. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. [Link]
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Dove Medical Press. (2024). Effect of n-acetylcysteine on cisplatin toxicity. [Link]
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ResearchGate. (2005). 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. [Link]
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MDPI. (2022). Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions. [Link]
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MDPI. (2021). Oxidative Stress in Human Toxicology. [Link]
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bioRxiv. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
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Oxford Academic. (1996). Cytochrome P450 species involved in the metabolism of quinoline. [Link]
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National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
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SpringerLink. (2018). Drug-induced mitochondrial dysfunction and cardiotoxicity. [Link]
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Frontiers. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]
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AACR Journals. (2005). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. [Link]
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PubMed Central. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. [Link]
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PubMed Central. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. [Link]
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Semantic Scholar. (2021). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. [Link]
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PubMed. (2011). Inhibition of Human Drug Metabolizing Cytochrome P450 Enzymes by Plant Isoquinoline Alkaloids. [Link]
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ResearchGate. (2018). (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. [Link]
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ResearchGate. (2011). N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel | Request PDF. [Link]
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ResearchGate. (2012). (PDF) The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. [Link]
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ResearchGate. (n.d.). The synthesis of derivatives of 7-amino-1,2-dihydro-4.... [Link]
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PubMed. (2005). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. [Link]
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PubMed Central. (2011). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. [Link]
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PubMed. (2022). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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ResearchGate. (2020). (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. [Link]
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Technical Support Center: Reaction Condition Optimization for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one . This document is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuances of this synthesis, providing troubleshooting guides and FAQs to navigate the common challenges encountered in the lab. Our goal is to empower you with the scientific rationale behind each experimental step, ensuring a robust and reproducible synthesis.
Introduction: The Synthetic Challenge
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate for more complex pharmaceutical agents. However, its synthesis is not trivial. Achieving high yield and purity requires careful control over multiple reaction parameters. Issues such as low conversion, byproduct formation, and difficult purification are common hurdles. This guide provides a systematic approach to overcoming these challenges.
Proposed Synthetic Strategy: Palladium-Catalyzed C-H Activation/Annulation
While classical methods like the Bischler–Napieralski or Pictet-Spengler reactions are foundational for isoquinoline synthesis, modern transition-metal-catalyzed approaches offer superior functional group tolerance and regioselectivity.[1][2] We will focus on a plausible and robust strategy: the palladium-catalyzed annulation of an N-substituted benzamide with a suitable coupling partner.[3]
Caption: Proposed synthetic route for the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why choose a palladium-catalyzed C-H activation strategy over classical methods?
A: This modern approach provides several advantages. Firstly, it often requires milder reaction conditions compared to the strongly acidic and high-temperature requirements of methods like the Bischler-Napieralski synthesis. Secondly, it exhibits excellent functional group tolerance, which is critical when working with molecules containing sensitive groups like the primary amine in our target. Finally, it allows for a more modular construction, where different coupling partners can be used to access a variety of analogs.[3][4]
Q2: What is the role of the N-methoxy group on the benzamide starting material?
A: The N-methoxy group serves as a bidentate directing group. It coordinates to the palladium catalyst, positioning it to selectively activate the C-H bond at the ortho position of the benzene ring. This directed C-H activation is the key step that initiates the cyclization cascade, ensuring high regioselectivity.[3][5] After the annulation is complete, the N-O bond is typically cleaved under the reaction conditions.
Q3: How do I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can help identify spots. For more precise tracking, especially during optimization, taking time-point samples for LC-MS analysis is highly recommended.
Q4: What are the typical work-up and purification procedures for this class of compounds?
A: After the reaction is complete, the mixture is typically cooled, filtered (to remove the catalyst and salts), and the solvent is removed under reduced pressure. The resulting crude residue is then subjected to purification. Given the polar nature of the amino and lactam functionalities, silica gel column chromatography is the method of choice. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for final polishing if the product is a solid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion of the starting material, even after an extended period. What should I do?
A: This is a common issue often related to reaction kinetics or reagent activity.
-
Cause - Inadequate Temperature: The activation energy for the C-H activation step may not be met.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). Monitor at each step by TLC. Be aware that excessive heat can lead to degradation, so proceed cautiously.[6]
-
-
Cause - Catalyst Inactivity: The palladium catalyst may be oxidized or poisoned.
-
Solution: Ensure you are using a high-purity catalyst from a reliable source. If the catalyst is old, consider purchasing a new batch. Some reactions benefit from a pre-activation step or the use of specific ligands that stabilize the active catalytic species.
-
-
Cause - Impure Reagents or Solvents: Water and other impurities can quench the catalyst and interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure your starting materials are pure. If necessary, re-purify your starting benzamide.
-
Problem 2: Significant Byproduct Formation
Q: My TLC/LC-MS shows multiple spots, and the desired product is a minor component. How can I improve selectivity?
A: Byproduct formation indicates that undesired reaction pathways are competing with your main pathway.
-
Cause - Thermal Decomposition: The reaction temperature might be too high, causing your starting materials or the product itself to decompose.
-
Solution: Try running the reaction at a lower temperature for a longer duration. A temperature screen is essential for optimization.[7]
-
-
Cause - Incorrect Stoichiometry: An excess of one reactant can lead to side reactions, such as homocoupling of the benzamide.
-
Solution: Carefully control the stoichiometry. Run a set of small-scale experiments varying the ratio of the benzamide to the coupling partner to find the optimal balance.
-
-
Cause - Solvent Effects: The solvent can influence the solubility of intermediates and the stability of the catalytic complex, thereby affecting selectivity.
-
Solution: Screen a range of solvents. While toluene is a common choice, other solvents like dioxane, DMF, or acetonitrile could offer better results for your specific substrate.
-
| Parameter | Condition A | Condition B | Condition C | Recommended Starting Point |
| Catalyst | Pd(OAc)₂ | PdCl₂(CH₃CN)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ (5 mol%) |
| Solvent | Toluene | Dioxane | DMF | Toluene |
| Temperature | 80 °C | 100 °C | 120 °C | 100 °C |
| Base/Oxidant | Ag₂CO₃ | K₂CO₃ | Cu(OAc)₂ | Ag₂CO₃ (2 equiv.) |
| Typical Yield | Variable | Variable | Variable | Target >60% |
| Table 1. Summary of key reaction parameters for optimization. |
Problem 3: Difficulty in Product Isolation and Purification
Q: The crude product is an inseparable mixture, or I'm experiencing significant loss during column chromatography.
A: Isolation challenges often stem from the physicochemical properties of the product.
-
Cause - High Polarity: The presence of both an amino group and a lactam can make the product highly polar, leading to streaking on silica gel columns.
-
Solution: Modify your mobile phase. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can deactivate the acidic sites on the silica, resulting in sharper peaks and better separation. Alternatively, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Cause - Product Instability: The amino group may be sensitive to the acidic nature of silica gel.
-
Solution: Minimize the time the product spends on the column. Use flash chromatography rather than gravity chromatography. Neutralizing the crude product mixture before loading it onto the column can also help.
-
Detailed Experimental Protocol (Starting Point)
This protocol is a generalized starting point. Optimization will be necessary.
Materials:
-
4-Amino-N-methoxy-N-methylbenzamide (1.0 equiv)
-
2,3-Allenoic acid ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Amino-N-methoxy-N-methylbenzamide, Pd(OAc)₂, and Ag₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the 2,3-allenoic acid ester.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Use a gradient eluent system, for example, starting from 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes. (Note: Add 0.5% triethylamine to the eluent system if streaking occurs).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
References
-
Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(11), 320. [Link]
-
Sci-Hub. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]
-
Ali, B., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry. [Link]
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Liew, K. C., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Processes. [Link]
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El-Aneed, A. (2004). Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems. AAPS PharmSciTech. [Link]
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Validation & Comparative
A Framework for Evaluating Novel PARP Inhibitors: A Comparative Guide to Established Clinical Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate novel Poly (ADP-ribose) polymerase (PARP) inhibitors. Given the current landscape, direct comparative data for the specific molecule 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one against established PARP inhibitors is not available in the public domain or peer-reviewed literature. Therefore, this document will establish a robust baseline for comparison by dissecting the performance, mechanisms, and experimental evaluation of four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. By understanding the characteristics of these successful agents, researchers can effectively benchmark novel chemical entities.
Part 1: The Central Role of PARP in Genomic Integrity and Cancer Therapy
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a first responder to single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other recruited proteins.[1][2][3] This process, known as PARylation, creates a scaffold that recruits other key DNA repair proteins, facilitating the base excision repair (BER) pathway to maintain genomic stability.[1][4]
The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In cancers with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway used for double-strand break (DSB) repair, the cells become heavily reliant on PARP-mediated SSB repair.[5][6] Tumors with mutations in genes like BRCA1 or BRCA2 are prime examples of HR deficiency.[7][8] When a PARP inhibitor is introduced, SSBs are not repaired efficiently.[5] During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, generating highly cytotoxic DSBs.[2] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to catastrophic genomic instability and, ultimately, cell death.[6][9]
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in signaling and executing the repair of DNA single-strand breaks.
Caption: The PARP1 signaling pathway for DNA single-strand break repair and its therapeutic inhibition.
Part 2: Comparative Analysis of Clinically Approved PARP Inhibitors
A novel PARP inhibitor's potential is best understood by comparing its biochemical and cellular activities against established drugs. The primary mechanisms of action for these inhibitors are twofold: catalytic inhibition (blocking the synthesis of PAR) and PARP trapping (stabilizing the PARP-DNA complex, which is itself a cytotoxic lesion).[10][11][12] The potency of PARP trapping is considered a key differentiator among inhibitors and often correlates with cytotoxicity.[8][12][13]
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 enzymes is a fundamental measure of potency. While all approved drugs potently inhibit both isoforms, subtle differences exist. Talazoparib is noted for being the most potent PARP trapper, approximately 100 times more efficient than Olaparib.[8][12][14]
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency | Key Clinical Indications |
| Olaparib | ~1-5 | ~1-5 | +++ | Ovarian, Breast, Pancreatic, Prostate Cancer[7][15] |
| Rucaparib | ~1.8 | ~1.5 | +++ | Ovarian, Prostate Cancer[16][17][18] |
| Niraparib | ~3.8 | ~2.1 | ++++ | Ovarian Cancer[19][20][21] |
| Talazoparib | ~0.57 | ~0.3 | +++++ | Breast, Prostate Cancer[8][12] |
| Note: IC50 values are compiled from various sources and assays; direct comparison should be made with caution. Trapping potency is a qualitative summary from preclinical data.[13][14] |
Part 3: Essential Experimental Protocols for Inhibitor Evaluation
To benchmark a novel compound like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a series of standardized in vitro assays must be performed. The following protocols provide a validated workflow.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the catalytic inhibition potency of a compound by measuring the amount of PAR produced.
Causality: This experiment directly measures the inhibitor's ability to block the primary enzymatic function of PARP1. The IC50 value derived is a critical parameter for comparing biochemical potency against known inhibitors.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Incubate overnight at 4°C, then wash with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature. Wash with PBST.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (and reference inhibitors like Olaparib) in PARP assay buffer. A final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Enzyme Reaction: To each well, add the following in order:
-
10 µL of diluted inhibitor (or vehicle control).
-
25 µL of a reaction mixture containing activated DNA and recombinant human PARP1 enzyme (e.g., 50 ng/reaction).[22]
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 15 µL of biotinylated-NAD+.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for PAR synthesis.
-
Detection:
-
Wash the plate thoroughly with PBST to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated-PAR chains attached to the histone.
-
Wash again with PBST.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction with 2N H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[22]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Workflow for PARP1 Enzymatic Assay
Caption: Step-by-step workflow for the colorimetric PARP1 enzyme activity assay.
Protocol 2: Cell Viability Assessment via MTT Assay
This assay measures the cytotoxic effect of the PARP inhibitor on cancer cell lines, particularly those with and without BRCA mutations, to establish synthetic lethality.
Causality: This experiment provides a functional readout of the inhibitor's effect on cell survival. By comparing its effect on BRCA-deficient cells versus BRCA-proficient (wild-type) cells, one can validate the principle of synthetic lethality, a hallmark of effective PARP inhibitors.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., CAPAN-1, a BRCA2-mutant pancreatic cancer line, and BxPC-3, a BRCA-proficient line) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[23] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference inhibitors in a complete culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells for a defined period, typically 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[24][25] Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24][26]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23][25]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength of 570-590 nm.[24]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 4: Conclusion and Future Directions
The evaluation of a novel PARP inhibitor requires a multi-faceted approach grounded in established biochemical and cell-based assays. While 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one remains an uncharacterized entity in the context of PARP inhibition, the framework provided here offers a clear path for its evaluation. By directly comparing its performance against benchmarks like Olaparib and Talazoparib in standardized assays for catalytic inhibition and synthetic lethality, its therapeutic potential can be rigorously assessed. Key differentiators to investigate would be superior PARP trapping efficiency, an improved selectivity profile, or efficacy in inhibitor-resistant models.
References
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Olaparib - Wikipedia. (URL: [Link])
-
Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (URL: [Link])
-
Talazoparib - Wikipedia. (URL: [Link])
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (URL: [Link])
-
Olaparib - PMC - NIH. (URL: [Link])
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (URL: [Link])
-
Functional Aspects of PARP1 in DNA Repair and Transcription - PMC - NIH. (URL: [Link])
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (URL: [Link])
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (URL: [Link])
-
Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. (URL: [Link])
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (URL: [Link])
-
Olaparib - NCI - National Cancer Institute. (URL: [Link])
-
What is Rucaparib (PARP inhibitor)? - Dr.Oracle. (URL: [Link])
-
What is the mechanism of Olaparib? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (URL: [Link])
-
Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. (URL: [Link])
-
Rucaparib Monograph for Professionals - Drugs.com. (URL: [Link])
-
Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (URL: [Link])
-
The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC. (URL: [Link])
-
PARP1 - Wikipedia. (URL: [Link])
-
Rucaparib - Wikipedia. (URL: [Link])
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - MDPI. (URL: [Link])
-
Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or... - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Introduction: Bridging the Gap Between Compound and Clinic
The discovery of novel anticancer agents is a cornerstone of oncological research. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer effects.[1][2] These compounds are known to induce cell cycle arrest, apoptosis, and autophagy through various mechanisms, including inhibition of key enzymes and binding to nucleic acids.[3][4][5] This guide presents a comprehensive, field-proven framework for the preclinical validation of a novel isoquinoline derivative, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (hereafter referred to as ISO-7).
Our objective is to move beyond simple screening and establish a robust, multi-faceted validation workflow. This process is designed to rigorously assess ISO-7's therapeutic potential, elucidate its mechanism of action, and provide a clear, data-driven comparison against established chemotherapeutic agents. For drug development professionals, this guide serves as a blueprint for generating a compelling preclinical data package.
Phase 1: Foundational In Vitro Efficacy Assessment
The initial phase of validation focuses on quantifying the direct cytotoxic and cytostatic effects of ISO-7 on cancer cells. A well-characterized cancer cell line relevant to a specific malignancy (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be selected. For comparative analysis, we will use Doxorubicin, a widely used topoisomerase II inhibitor, as our benchmark compound.[6]
Determining Cytotoxicity: The MTT Assay
The cornerstone of initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals, providing a quantitative measure of cell viability.[10][11]
Experimental Protocol: MTT Assay [8][12]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of ISO-7 (e.g., from 0.1 µM to 100 µM) and a reference compound (Doxorubicin). Replace the cell culture medium with medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Comparative Cytotoxicity Data
The primary output of this initial screen is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Cell Line | IC50 (µM) after 48h |
| ISO-7 (Test) | MCF-7 | 8.5 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Elucidating the Mechanism of Cell Death
An IC50 value confirms cytotoxicity but does not explain how the compound kills cancer cells. The next critical step is to determine if ISO-7 induces programmed cell death, or apoptosis, a desirable trait for anticancer drugs.[13]
Workflow for Apoptosis Validation
Caption: Workflow for investigating the apoptotic mechanism of a novel compound.
Detecting Apoptosis: Annexin V/PI Staining
During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect this event via flow cytometry.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[15][16]
Experimental Protocol: Annexin V/PI Staining [13][15]
-
Cell Treatment: Treat cells with ISO-7 at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer.[15] Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
Confirming the Apoptotic Cascade: Western Blot Analysis
To confirm that the apoptotic pathway is activated, we can use Western blotting to detect the cleavage of key proteins. Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP).[17] The cleavage of PARP is a hallmark of apoptosis.[18][19]
Experimental Protocol: Western Blot for Cleaved Caspase-3 and PARP
-
Protein Extraction: Treat cells with ISO-7 as described above. Lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Phase 3: Investigating Effects on Cell Cycle and Metastatic Potential
Beyond inducing cell death, potent anticancer agents can also inhibit proliferation by arresting the cell cycle and prevent metastasis by reducing cell migration and invasion.
Cell Cycle Analysis
Many anticancer compounds exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing them from progressing to mitosis.[20] This can be analyzed by flow cytometry using DNA-binding dyes like Propidium Iodide (PI).[21] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[22]
Experimental Protocol: Cell Cycle Analysis [23]
-
Cell Treatment: Treat cells with ISO-7 at various concentrations for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals.[22]
-
Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry.
Cell Invasion Assay
A critical hallmark of metastasis is the ability of cancer cells to invade through the extracellular matrix (ECM). The Transwell invasion assay, or Boyden chamber assay, is a standard method to evaluate this process in vitro.[24][25]
Experimental Protocol: Transwell Invasion Assay [26]
-
Chamber Preparation: Coat the porous membrane (8 µm pores) of a Transwell insert with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Cell Seeding: Seed cancer cells (previously starved in serum-free media) into the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.
-
Treatment: Add ISO-7 at non-lethal concentrations (e.g., below IC20) to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.
-
Staining and Quantification: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have migrated to the underside of the membrane with methanol and stain them with crystal violet.[24]
-
Analysis: Count the number of stained, invaded cells in several microscopic fields and compare the treated groups to the control.
Comparative Data on Cell Cycle and Invasion
| Assay | Parameter | Vehicle Control | ISO-7 (1 µM) | Doxorubicin (0.2 µM) |
| Cell Cycle | % G2/M Arrest | 5% | 35% | 45% |
| Invasion | % Invasion Inhibition | 0% | 60% | 25% |
This table presents hypothetical data for illustrative purposes.
Phase 4: In Vivo Efficacy Validation
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and toxicity.[27][28] The cell line-derived xenograft (CDX) model is a standard and robust system for this purpose.[29][30][31]
Subcutaneous Xenograft Model
In this model, human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., Nude or SCID mice), which lack an adaptive immune system to prevent rejection of the human cells.[29][31]
Experimental Protocol: Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., MCF-7) into the flank of each immunodeficient mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle, ISO-7, Doxorubicin). Administer treatment via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This guide outlines a systematic and rigorous pathway for validating the anticancer activity of the novel compound 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation, researchers can build a comprehensive profile of the compound's therapeutic potential. The comparative approach against a standard-of-care agent like Doxorubicin provides essential context for its efficacy.
Positive results from this workflow would strongly support further preclinical development, including detailed toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in more complex models like patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[32][33] This structured validation process ensures that only the most promising candidates advance toward clinical investigation.
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Navigating the Kinome: A Comparative Guide to the Selectivity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Analogs
For researchers in drug discovery and chemical biology, the selectivity of a kinase inhibitor is a critical parameter that dictates its therapeutic potential and potential for off-target effects. This guide provides an in-depth comparison of the cross-reactivity of a potent isoquinolinone-based kinase inhibitor, focusing on a well-characterized analog of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, to illuminate the nuances of kinase selectivity.
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicity, underscoring the importance of comprehensive selectivity profiling.
This guide will delve into the cross-reactivity profile of a potent type II kinase inhibitor, a derivative of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, which has demonstrated exceptional selectivity for Lymphocyte-specific protein tyrosine kinase (Lck). We will explore its interactions with other kinases, the functional implications of this selectivity, and the experimental methodologies used to determine these profiles.
Primary Target: Lymphocyte-specific protein tyrosine kinase (Lck)
The primary target of the 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one analog, compound 7a , is Lck , a non-receptor tyrosine kinase of the Src family. Lck plays a pivotal role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, development, and immune responses.[1][2] Upon TCR engagement, Lck phosphorylates key downstream substrates, initiating a signaling cascade that leads to T-cell proliferation and cytokine production.[3][4][5]
Cross-reactivity Profile of Compound 7a
Kinome-wide selectivity profiling is a crucial step in the characterization of any new kinase inhibitor. For compound 7a , in vitro kinase assays have revealed a high degree of selectivity for Lck. The following table summarizes the inhibitory activity (IC50 values) of compound 7a against a panel of kinases.
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity over Lck (fold) |
| Lck | Src Family | 23 | 1 |
| DDR1 | Receptor Tyrosine Kinase | >1000 | >43 |
| Fgr | Src Family | 115 | 5 |
| Bmx | Tec Family | 161 | 7 |
| Blk | Src Family | 300 | 13 |
| c-Src | Src Family | >1000 | >43 |
Data is derived from a study on a potent derivative of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
As the data indicates, compound 7a is a potent inhibitor of Lck with an IC50 of 23 nM. Notably, it demonstrates significant selectivity against other members of the Src family, such as Fgr, Blk, and c-Src. This is particularly important as inhibitors targeting Src family kinases often exhibit cross-reactivity due to the high structural homology of their ATP-binding pockets.
Analysis of Off-Target Interactions
Understanding the potential for cross-reactivity with other kinases is paramount. Here, we examine the kinases that showed some level of inhibition by compound 7a .
-
Fgr, Blk, and other Src Family Kinases : Fgr and Blk are also non-receptor tyrosine kinases of the Src family, primarily expressed in myeloid and B-cells, respectively.[6][7] They are involved in various immune cell functions, including phagocytosis and B-cell activation.[6][8] The moderate inhibition of Fgr and Blk by compound 7a is not unexpected given their structural relation to Lck. However, the observed 5 to 13-fold selectivity is a positive attribute for a targeted Lck inhibitor. The high selectivity over c-Src, another ubiquitously expressed Src family member, is particularly noteworthy.
-
Bmx (Bone marrow tyrosine kinase gene in chromosome X protein) : Bmx is a member of the Tec family of non-receptor tyrosine kinases. It is involved in various signaling pathways that regulate cell migration, proliferation, and angiogenesis.[9][10][11] The 7-fold selectivity of compound 7a for Lck over Bmx suggests a lower likelihood of off-target effects related to Bmx inhibition.
-
DDR1 (Discoidin domain receptor 1) : DDR1 is a receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, migration, and proliferation.[12][13][14][15][16] The lack of significant inhibition of DDR1 by compound 7a highlights its selectivity for non-receptor tyrosine kinases of the Src family over receptor tyrosine kinases with different structural features.
Visualizing the Lck Signaling Pathway
To appreciate the significance of selective Lck inhibition, it is helpful to visualize its central role in T-cell activation.
Caption: Simplified Lck signaling pathway in T-cell activation.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are representative protocols for an in vitro kinase assay and a kinase selectivity profiling workflow.
In Vitro Lck Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 value of an inhibitor against Lck.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Prepare serial dilutions of the test compound in assay buffer.
- Prepare a solution of recombinant human Lck enzyme in assay buffer.
- Prepare a solution of a suitable Lck substrate (e.g., a synthetic peptide) and ATP in assay buffer.
2. Assay Procedure:
- Add the diluted test compound to the wells of a microplate.
- Add the Lck enzyme solution to each well and incubate briefly.
- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
- Quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).[17][18][19] This assay converts the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to kinase activity.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling Workflow
A broader understanding of selectivity is achieved by testing the inhibitor against a panel of kinases.
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A Framework for the Evaluation of Novel Acetylcholinesterase Inhibitors: A Comparative Guide
In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors (AChEIs) help to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[1][3] This guide provides a comprehensive framework for the evaluation of novel AChEIs, using the hypothetical compound 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a case study for comparison against established drugs: Donepezil, Rivastigmine, and Galantamine.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the requisite experimental data and protocols for a thorough comparative analysis.
The Cholinergic Hypothesis and the Role of Established Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive and memory deficits observed in patients. Acetylcholinesterase inhibitors work by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]
Currently, several AChEIs are approved for clinical use, each with a distinct pharmacological profile.
-
Donepezil: A highly selective and reversible inhibitor of AChE.
-
Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Galantamine: A reversible, competitive AChE inhibitor that also modulates nicotinic receptors.
A critical aspect of evaluating a novel inhibitor is its potency and selectivity compared to these established drugs.
Introducing the Candidate: 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
For the purpose of this guide, we will consider the novel chemical entity 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one . While there is no currently available public data on the acetylcholinesterase inhibitory activity of this specific compound, its isoquinoline core is a feature found in various biologically active molecules. A thorough evaluation would be necessary to determine its potential as an AChEI.
The logical first step in this evaluation is to determine its in vitro inhibitory activity against AChE and its selectivity against the related enzyme, BChE.
Comparative In Vitro Analysis: Potency and Selectivity
The cornerstone of the initial evaluation is the determination of the half-maximal inhibitory concentration (IC50) for both AChE and BChE. This allows for a direct comparison of the novel compound's potency against the established inhibitors.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE IC50 / AChE IC50) |
| 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | To Be Determined | To Be Determined | To Be Determined |
| Donepezil | 6.7 | 7400 | ~1104 |
| Rivastigmine | 4.3 | 16-238 | ~3.7 - 55 |
| Galantamine | 4960 | >10,000 | >2 |
Note: IC50 values can vary between studies due to different experimental conditions.
A high selectivity for AChE over BChE is often a desirable characteristic, as it may lead to a more favorable side-effect profile.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely accepted method for determining AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from human recombinant sources or electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one)
-
Reference inhibitors (Donepezil, Rivastigmine, Galantamine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in phosphate buffer. Prepare solutions of ATCI and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add varying concentrations of the test compound or reference inhibitors to the appropriate wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Caption: Acetylcholinesterase inhibitors block the breakdown of acetylcholine in the synaptic cleft.
In Vivo Evaluation: From Bench to Biological Systems
Promising in vitro results must be validated in vivo to assess the compound's efficacy, pharmacokinetics (PK), and potential side effects in a living organism.
Animal Models
-
Scopolamine-induced amnesia model: A common model where scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits in rodents. The ability of the test compound to reverse these deficits is then evaluated.
-
Transgenic models: Genetically modified animals that express genes associated with Alzheimer's disease, such as those for amyloid precursor protein (APP) and presenilin, can also be used to assess the long-term effects of the inhibitor on disease pathology.
Key In Vivo Experiments
-
Behavioral tests:
-
Morris Water Maze: Assesses spatial learning and memory.
-
Y-Maze: Evaluates short-term spatial memory.
-
Passive Avoidance Test: Measures learning and memory based on an aversive stimulus.
-
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is crucial for establishing dosing regimens and assessing brain penetrance.
-
Ex Vivo AChE Inhibition: Measures the degree of AChE inhibition in the brain tissue of treated animals to correlate with behavioral outcomes.
Comparative Pharmacokinetic Profiles of Known AChEIs
| Parameter | Donepezil | Rivastigmine | Galantamine |
| Time to Peak Concentration | 3-5 hours | <2 hours | <2 hours |
| Protein Binding | High | Low (40%) | Low (<40%) |
| Metabolism | CYP3A4 and CYP2D6 | Primarily by esterases | CYP3A4 and CYP2D6 |
The pharmacokinetic profile of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one would need to be determined through similar studies to assess its potential as a viable drug candidate.
Conclusion and Future Directions
The evaluation of a novel acetylcholinesterase inhibitor is a multi-faceted process that requires a systematic approach, from in vitro characterization to in vivo validation. While 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one serves as a hypothetical candidate in this guide, the outlined framework provides a robust methodology for assessing any new chemical entity in this class.
A successful candidate would ideally exhibit high potency for AChE, selectivity over BChE, a favorable mechanism of action, good oral bioavailability and brain penetrance, and efficacy in animal models of cognitive impairment. The ultimate goal is to identify compounds that not only provide symptomatic relief but may also offer disease-modifying benefits, a critical unmet need in the treatment of Alzheimer's disease.
References
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
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Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]
- Shinotoh, H., Fukushi, K., Nagatsuka, S., Irie, T., & Tani, Y. (2004). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 51(3), 165–172.
- Kaida, Y., Fukushi, K., Irie, T., & Shinotoh, H. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74–78.
- Luo, W., & Pang, Y. P. (2020). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 25(21), 5143.
- Tumiatti, V., Andrisano, V., ZRR, T., Bolognesi, M. L., & Minarini, A. (2008). Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease. Current Pharmaceutical Design, 14(28), 2904–2917.
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Patsnap. (2024, June 21). What are Cholinesterase inhibitors and how do they work? Retrieved from [Link]
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RxList. (2021, August 12). How Do Cholinesterase Inhibitors Work? Retrieved from [Link]
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- Araki, S., Beppu, Y., & Chaki, H. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Journal of Pharmacy and Pharmacology, 52(6), 727–733.
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MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
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JoVE. (2023, September 22). Video: Indirect-Acting Cholinergic Agonists: Pharmacokinetics. Retrieved from [Link]
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ResearchGate. (n.d.). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Retrieved from [Link]
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In Vivo Validation of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Comparative Guide for Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a novel investigational compound. Drawing upon established methodologies for functionally similar molecules, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, we present a comparative analysis against current standards of care. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology and DNA damage response pathways.
Introduction: The Therapeutic Potential of Isoquinolinone Scaffolds
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] Many derivatives of 1,2-dihydroisoquinolin-3(4H)-one have demonstrated potent inhibitory activity against PARP, a key enzyme in the base excision repair (BER) pathway.[4] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5][6] The mechanism, known as synthetic lethality, relies on the principle that while neither PARP inhibition nor HRR deficiency alone is lethal, their combination leads to catastrophic DNA damage and cell death.
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one shares structural similarities with known PARP inhibitors, suggesting a similar mechanism of action. This guide outlines a rigorous in vivo validation strategy to ascertain its therapeutic potential and benchmark its performance against established PARP inhibitors like Olaparib and Talazoparib.
Proposed Mechanism of Action: PARP Trapping and Synthetic Lethality
We hypothesize that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one functions as a PARP inhibitor, inducing cytotoxicity in HRR-deficient cancer cells through the mechanism of PARP trapping. This process involves the inhibitor binding to the PARP enzyme on the DNA, preventing its dissociation and stalling replication forks, which ultimately leads to double-strand breaks. In cells with compromised HRR, these breaks cannot be efficiently repaired, resulting in cell death.
Caption: Proposed mechanism of action for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Comparative In Vivo Validation Workflow
To empirically validate the efficacy and characterize the therapeutic window of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a multi-stage in vivo experimental plan is proposed. This workflow is designed to provide a direct comparison with clinically relevant PARP inhibitors.
Caption: High-level workflow for the in vivo validation of the investigational compound.
Experimental Protocols
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining appropriate dosing regimens. PD markers, such as PARP activity in peripheral blood mononuclear cells (PBMCs) or tumor tissue, will confirm target engagement.
Protocol:
-
Animal Model: Female BALB/c mice (n=3 per time point).
-
Compound Administration: A single dose of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one administered via oral gavage and intravenous injection.
-
Sample Collection: Blood samples collected at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Analysis: Plasma concentrations of the compound determined by LC-MS/MS.
-
PD Assessment: Inhibition of PARP activity in PBMCs will be measured using an ELISA-based assay at corresponding time points.
Maximum Tolerated Dose (MTD) and Toxicology
Rationale: To establish a safe and effective dose for efficacy studies, a dose-escalation study is required to identify the MTD.
Protocol:
-
Animal Model: Female CD-1 mice (n=5 per group).
-
Dose Escalation: Administer increasing doses of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one daily for 14 days.
-
Monitoring: Daily monitoring of body weight, clinical signs of toxicity, and food/water intake.
-
Endpoint: At day 14, conduct a full necropsy, with collection of major organs for histopathological analysis and blood for complete blood count and clinical chemistry.
Efficacy in Patient-Derived Xenograft (PDX) Models
Rationale: PDX models, derived directly from patient tumors, better recapitulate the complexity of human cancers and are valuable for assessing therapeutic efficacy.[7] Models with known BRCA1/2 mutations or other HRR defects are particularly relevant for PARP inhibitors.[6][7]
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NSG) bearing established PDX tumors from triple-negative breast cancer (TNBC) or ovarian cancer with documented BRCA mutations.
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (at MTD)
-
Olaparib (positive control)
-
Talazoparib (positive control)
-
-
Dosing: Daily oral administration for 21-28 days.
-
Efficacy Readouts:
-
Tumor volume measurements twice weekly.
-
Animal body weight monitoring.
-
At the end of the study, tumors will be harvested for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Comparative Data Summary
The following table provides a hypothetical comparison based on expected outcomes and data from published studies on established PARP inhibitors.[8]
| Parameter | 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (Expected) | Olaparib (Reference) | Talazoparib (Reference) |
| Mechanism of Action | PARP Inhibition & Trapping | PARP Inhibition & Trapping | PARP Inhibition & Trapping |
| Oral Bioavailability | To be determined | ~40% | ~60% |
| MTD (in mice) | To be determined | 100 mg/kg | 1 mg/kg |
| Efficacy (TGI* in BRCA-mutant TNBC PDX) | >60% expected | ~50-60% | ~70-80% |
| Key Toxicities | To be determined | Hematological | Hematological |
*TGI: Tumor Growth Inhibition
Conclusion and Future Directions
The proposed in vivo validation plan provides a robust framework for assessing the therapeutic potential of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. By directly comparing its performance against established PARP inhibitors in clinically relevant PDX models, we can ascertain its potential as a novel anticancer agent. Favorable outcomes from these studies would warrant further investigation into combination therapies, mechanisms of resistance, and ultimately, progression towards clinical trials. The isoquinoline scaffold continues to be a promising source of novel therapeutics, and rigorous preclinical evaluation is paramount to translating these discoveries into clinical benefits.[1][3][9]
References
- National Cancer Institute. (2017).
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
- Shen, Y., et al. (2017). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics.
- Weroha, S. J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology.
- Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research.
- Atanasova, M., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Scientia Pharmaceutica.
- Saeed, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm.
- Atanasova, M., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI.
- S. S., S., & K., A. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Kumar, V., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Chen, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry.
- ChemicalBook. (2023). 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE.
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A Comparative Guide to the Structure-Activity Relationship of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair mechanisms. The isoquinolinone scaffold has proven to be a privileged structure in the design of potent PARP inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass, the 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one derivatives, and compares their potential efficacy with established PARP inhibitors.
The Isoquinolinone Scaffold: A Foundation for PARP Inhibition
The 1-oxo-1,2-dihydroisoquinoline core is a key pharmacophore for PARP inhibition. Its rigid, planar structure mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to competitively bind to the enzyme's active site. A seminal study on isoquinolinone derivatives established the fundamental requirements for potent PARP-1 inhibition: a secondary amide motif held coplanar with the benzene ring.[1] This interaction is crucial for occupying the nicotinamide-binding pocket of PARP.
The general mechanism of PARP inhibitors involves competitive inhibition at the NAD+ binding site of PARP enzymes, primarily PARP-1 and PARP-2.[2] This catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in synthetic lethality.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[2] This trapping is thought to be more cytotoxic than catalytic inhibition alone, as the PARP-DNA complex itself can obstruct DNA replication and transcription.[2]
Deciphering the Structure-Activity Relationship (SAR) of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives
The Role of the 2-Methyl Group
The N-methylation at the 2-position of the isoquinolinone core is a common feature in many potent PARP inhibitors. This modification can influence several key properties:
-
Solubility and Cell Permeability: The methyl group can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: N-methylation can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.
-
Binding Affinity: The methyl group can engage in hydrophobic interactions within the NAD+ binding pocket of PARP, potentially contributing to enhanced binding affinity.
The Significance of the 7-Amino Group
The 7-amino group on the isoquinolinone ring is a critical determinant of the molecule's biological activity and provides a key handle for further chemical modification.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming additional interactions with amino acid residues in the PARP active site, thereby increasing potency.
-
Basicity and Pharmacokinetics: The basicity of the amino group can be modulated to optimize pharmacokinetic properties such as absorption and distribution.
-
Vector for Further Derivatization: The 7-amino group serves as a versatile point for the attachment of various side chains. The nature of these substituents is expected to significantly impact the inhibitor's potency, selectivity, and pharmacokinetic profile.
Based on general SAR principles for PARP inhibitors, modifications at the 7-amino position could be explored as follows:
-
Alkylation and Acylation: Introducing small alkyl or acyl groups could probe for additional hydrophobic pockets in the active site.
-
Arylation and Heteroarylation: The introduction of aromatic or heteroaromatic rings could lead to beneficial pi-stacking interactions with aromatic residues like Tyr907 in the PARP active site.
-
Introduction of Basic Moieties: Incorporating basic functionalities, such as piperazine or piperidine rings, has been a successful strategy in developing potent PARP inhibitors like Olaparib and Rucaparib. These groups can improve solubility and form key interactions with the enzyme.
Comparative Analysis with Clinically Approved PARP Inhibitors
To contextualize the potential of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one derivatives, it is essential to compare them with established PARP inhibitors.
| Inhibitor | Core Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key Features |
| Olaparib | Phthalazinone | ~1-5 | ~1-5 | First-in-class, potent PARP-1/2 inhibitor. |
| Rucaparib | Indole | ~1-2 | ~1-2 | Potent PARP-1/2/3 inhibitor. |
| Niraparib | Indazole | ~2-4 | ~1-2 | Potent PARP-1/2 inhibitor with good CNS penetration. |
| Talazoparib | Benzimidazole | <1 | ~1-2 | Most potent PARP trapper. |
| Hypothetical 7-Amino-2-methyl-isoquinolinone Derivative | Isoquinolinone | To be determined | To be determined | Potential for high potency and favorable ADME properties based on the isoquinolinone scaffold. |
Note: IC50 values are approximate and can vary depending on the assay conditions.
The isoquinolinone scaffold itself has been shown to yield highly potent PARP inhibitors. For instance, thieno[2,3-c]isoquinolin-5-one derivatives have demonstrated sub-micromolar IC50 values.[3] The strategic placement of an amino group at the 7-position provides a clear avenue for optimization to achieve potencies comparable to or exceeding those of the approved drugs.
Experimental Protocols for Evaluation
The robust evaluation of novel PARP inhibitors requires a combination of enzymatic and cell-based assays.
PARP-1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP-1.
Principle:
This is a colorimetric or fluorometric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.
Step-by-Step Methodology:
-
Plate Preparation: Add assay buffer, PARP-1 enzyme, and varying concentrations of the test compound to a 96-well plate.
-
Initiation of Reaction: Add a mixture of biotinylated NAD+ and histone proteins to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the PARylation of histones.
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or fluorogenic HRP substrate.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
Cellular PARP Inhibition Assay (PAR Assay)
This assay measures the inhibition of PARP activity within intact cells.
Principle:
Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PAR formation is then quantified, typically by immunofluorescence or Western blotting, in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., BRCA-deficient cell lines like MDA-MB-436 or HCC1937) in a multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.
-
DNA Damage Induction: Induce DNA damage by treating the cells with an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS).
-
Cell Lysis or Fixation:
-
For Western Blotting: Lyse the cells and collect the protein extracts.
-
For Immunofluorescence: Fix and permeabilize the cells on the plate.
-
-
Detection of PAR:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.
-
Immunofluorescence: Incubate the cells with an anti-PAR primary antibody followed by a fluorescently labeled secondary antibody.
-
-
Quantification:
-
Western Blotting: Quantify the band intensity corresponding to PAR.
-
Immunofluorescence: Capture images using a fluorescence microscope and quantify the fluorescence intensity per cell.
-
-
Data Analysis: Determine the concentration of the inhibitor that reduces PAR formation by 50% (IC50).
Visualizing the Mechanism and Workflow
PARP Inhibition and Synthetic Lethality Pathway```dot
Caption: Workflow for the evaluation of novel PARP inhibitors.
Conclusion and Future Directions
The 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. The 7-amino group provides a crucial handle for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By leveraging the established SAR principles of isoquinolinone-based PARP inhibitors, medicinal chemists can rationally design derivatives with the potential to rival or exceed the efficacy of currently approved drugs. Future research should focus on the systematic exploration of a diverse range of substituents at the 7-amino position, coupled with rigorous in vitro and in vivo evaluation, to unlock the full therapeutic potential of this chemical series.
References
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Suto, M. J., et al. (1991). 5-AIQ, a water-soluble inhibitor of the poly(adp-ribose)polymerases (parps). Current Medicinal Chemistry, 21(15), 1736-1748. [Link]
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Moroni, F., et al. (2004). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 311(2), 539-548. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
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Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: novel functions of PARP-1 in cancer. Frontiers in Oncology, 3, 290. [Link]
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Threadgill, M. D. (2014). 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of the poly(ADP-ribose)polymerases (PARPs). Current medicinal chemistry, 21(15), 1736–1748. [Link]
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Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 23(15), 3935–3937. [Link]
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Mateo, J., Lord, C. J., & Serra, V. (2019). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 30(9), 1437-1447. [Link]
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Zaremba, T., & Curtin, N. J. (2017). PARP inhibitor development for systemic cancer targeting. Anti-cancer agents in medicinal chemistry, 17(10), 1335–1353. [Link]
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Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]
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A Head-to-Head Analysis: Olaparib vs. The Novel Putative PARP Inhibitor 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
An In-Depth Comparative Guide for Researchers
In the rapidly evolving field of oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors represent a paradigm shift in targeted therapy, particularly for cancers with deficiencies in DNA Damage Repair (DDR) pathways. Olaparib (Lynparza®) stands as the pioneering agent in this class, with broad clinical approval and a well-elucidated mechanism of action.[1] However, the pursuit of novel PARP inhibitors with potentially improved potency, selectivity, or alternative pharmacological profiles remains a critical objective in drug development.
This guide provides a comprehensive framework for the comparative analysis of Olaparib against 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one , a novel compound possessing an isoquinolinone scaffold—a core structural motif prevalent in many PARP inhibitors.[2] This document is structured to serve as a practical manual for researchers, outlining the requisite experimental protocols to rigorously evaluate this new chemical entity against the established clinical standard.
PART 1: The Molecules – Structure, Target, and Mechanism
A molecule's function is intrinsically linked to its structure. Understanding this relationship is the first step in any comparative analysis.
Olaparib: Olaparib is a potent oral inhibitor of PARP enzymes, primarily PARP1 and PARP2.[3] Its therapeutic efficacy is rooted in the principle of synthetic lethality . In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[4] If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[5]
In cancer cells with mutated, non-functional BRCA1/2, the HR pathway is compromised. These cells become heavily reliant on PARP-mediated repair for survival. Olaparib exploits this dependency. By inhibiting PARP, it prevents the repair of SSBs, leading to an accumulation of DSBs. The crippled HR pathway in BRCA-deficient cells cannot cope with this increased burden of DNA damage, resulting in genomic instability and apoptotic cell death.[5] Furthermore, Olaparib is known to "trap" the PARP enzyme on the DNA at the site of damage, creating a cytotoxic complex that further obstructs DNA replication and repair.[6][7]
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: This compound is a novel chemical entity. While direct experimental data is not publicly available, its core dihydroisoquinolinone structure is a known pharmacophore for PARP inhibition.[2] The hypothesis is that this molecule, like Olaparib, positions itself within the NAD+ binding pocket of the PARP enzyme, preventing the catalytic activity that leads to poly(ADP-ribosyl)ation and subsequent DNA repair. The specific substitutions—the 7-amino and 2-methyl groups—will critically influence its binding affinity, selectivity across the PARP family, and overall pharmacological properties. The primary goal of the following experimental framework is to test this hypothesis and quantify its activity relative to Olaparib.
PART 2: An Experimental Framework for Rigorous Comparison
A multi-tiered approach, moving from in vitro enzymatic assays to cell-based functional outcomes, is required for a robust comparison.
Assay 1: Direct Target Inhibition (In Vitro Potency)
Rationale: The foundational experiment is to determine the direct inhibitory potential of the novel compound on the primary target enzymes, PARP1 and PARP2, and compare it to Olaparib. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.
Experimental Protocol: PARP1/2 Colorimetric Enzymatic Assay
-
Plate Coating: Coat a 96-well plate with histone H1, the protein substrate for PARP-mediated ribosylation. Wash and block the plate to prevent non-specific binding.
-
Compound Preparation: Perform a serial dilution of both 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one and Olaparib (as the reference compound) in DMSO, followed by dilution in assay buffer. Final concentrations should typically range from 1 pM to 10 µM.
-
Reaction Setup: To each well, add the reaction cocktail containing biotinylated NAD+ (the PARP substrate) and DNA activators.
-
Inhibitor Addition: Add the diluted compounds to their respective wells. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Initiation: Add recombinant human PARP1 or PARP2 enzyme to all wells except the "no enzyme" control. Incubate for 1 hour at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains attached to the immobilized histones. Incubate for 1 hour.
-
Signal Generation: Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change, the intensity of which is proportional to PARP activity.
-
Data Acquisition: Stop the reaction with an acid solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the controls. Plot the percentage of PARP inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Assay 2: Cellular Target Engagement & Synthetic Lethality
Rationale: Moving into a cellular context is critical. This set of experiments validates that the compound can penetrate the cell membrane, engage its target, and induce the desired biological effect—selective killing of HR-deficient cancer cells.
Experimental Protocol: Isogenic Cell Line Viability Assay
-
Cell Line Selection: Utilize a pair of isogenic cell lines, such as a human ovarian cancer line with a BRCA1 mutation (e.g., UWB1.289) and its BRCA1-reconstituted counterpart (UWB1.289 + BRCA1), which is HR-proficient.
-
Cell Seeding: Seed both cell lines at a low density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one and Olaparib for 72-120 hours. This duration allows for multiple cell divisions, which are necessary for the cytotoxic effects of PARP inhibition to manifest.
-
Viability Assessment: After the incubation period, measure cell viability using a reagent like resazurin or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 for cell viability for each compound in both the BRCA-deficient and BRCA-proficient cell lines. A significantly lower IC50 in the BRCA-deficient line compared to the proficient line demonstrates synthetic lethality. The ratio of these IC50 values provides a "synthetic lethality window."
Assay 3: Mechanistic Confirmation (DNA Damage)
Rationale: To confirm that the observed cell death is due to the intended mechanism (accumulation of unresolved DNA damage), we must quantify a marker of DSBs. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a well-established early marker for the formation of DNA DSBs.
Experimental Protocol: γH2AX Immunofluorescence Assay
-
Cell Culture and Treatment: Seed BRCA-deficient cells on glass coverslips or in imaging-compatible plates. Treat with the IC50 concentration (determined from the viability assay) of each compound for 24-48 hours. Include an untreated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent (e.g., 0.25% Triton™ X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: Block non-specific antibody binding with bovine serum albumin (BSA). Incubate with a primary antibody specific for γH2AX. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in γH2AX foci in treated cells compared to the control confirms the induction of DNA double-strand breaks.
PART 3: Data Visualization and Interpretation
Clear presentation of quantitative data is essential for direct comparison.
Table 1: Hypothetical Comparative Performance Data
| Parameter | 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | Olaparib (Reference) | Desired Outcome |
| PARP1 Enzymatic IC50 (nM) | e.g., 2.5 | ~5 nM[8] | Lower is better |
| PARP2 Enzymatic IC50 (nM) | e.g., 1.8 | ~1 nM[8] | Lower is better |
| Cell Viability IC50 (BRCA-deficient, nM) | e.g., 35 | ~50 nM | Lower is better |
| Cell Viability IC50 (BRCA-proficient, µM) | e.g., >10 | >10 µM | Higher is better |
| Synthetic Lethality Window | >285-fold | >200-fold | Larger is better |
| γH2AX Foci Induction (Fold vs. Control) | e.g., 12-fold | ~10-fold | Higher is better |
Note: Data for the novel compound is hypothetical and serves to illustrate the output of the proposed experiments. Reference values for Olaparib can vary based on assay conditions.
Visualizing the Mechanism and Workflow
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Caption: Step-wise experimental workflow for comparing novel vs. reference PARP inhibitors.
PART 4: Conclusion and Future Outlook
This guide presents a validated, logical, and scientifically rigorous framework for the direct comparison of a novel putative PARP inhibitor, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, against the clinical gold standard, Olaparib. By systematically evaluating in vitro potency, cellular efficacy, and the underlying mechanism of action, researchers can generate a robust data package.
Should the novel compound demonstrate superior potency, a wider synthetic lethality window, or other favorable characteristics in these assays, subsequent steps would include selectivity profiling against a broader panel of PARP family members, comprehensive ADME/Tox studies, and eventual evaluation in preclinical in vivo models of BRCA-deficient cancers. This methodical approach ensures that only the most promising candidates advance, optimizing the path from benchtop discovery to potential clinical impact.
References
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Olaparib - Wikipedia. Provides a general overview of Olaparib, its history, and approved uses. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Official product information detailing the mechanism of action, including PARP trapping. [Link]
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Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). Further details on the mechanism in the context of breast cancer. [Link]
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Olaparib - National Cancer Institute. A detailed summary of Olaparib's mechanism and its use in cancer therapy from the NCI. [Link]
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Olaparib - PMC - NIH. A peer-reviewed article discussing the mechanism of synthetic lethality in the context of Olaparib. [Link]
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AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. - Therapeutic Goods Administration (TGA). Australian public assessment report providing detailed chemical and clinical information. [Link]
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A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Oncotarget. A study comparing the pharmacokinetic properties of different PARP inhibitors. [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. A review highlighting the differences between clinically used PARP inhibitors. [Link]
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Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - NIH. A meta-analysis comparing the clinical outcomes of different PARP inhibitors. [Link]
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PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC. A review on the clinical landscape and differences among PARP inhibitors. [Link]
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Comparison of PARP1 selective inhibitors and selected first-generation... - ResearchGate. A publication discussing the comparison of different generations of PARP inhibitors. [Link]
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Chemical structure of olaparib. | Download Scientific Diagram - ResearchGate. A research gate entry showing the chemical structure of Olaparib. [Link]
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Chemical structure of Olaparib (OLA). | Download Scientific Diagram - ResearchGate. An alternative source for the chemical structure of Olaparib. [Link]
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About Olaparib | How It Works & its Impact on Cancer. A general audience explanation of Olaparib's mechanism. [Link]
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olaparib - My Cancer Genome. A resource detailing the targets and clinical indications for Olaparib. [Link]
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Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PMC - NIH. A research article discussing novel PARP inhibitors. [Link]
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Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC - PubMed Central. A detailed review of the molecular mechanisms of PARP inhibitors. [Link]
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7-Amino-1,2,3,4-tetrahydroisoquinoline | CAS 72299-68-4 | AMERICAN ELEMENTS ®. Information on a related chemical structure. [Link]
-
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | C9H11ClN2O | CID 54594074. PubChem entry for a related compound. [Link]
-
7-amino-3,4-dihydro-1H-quinolin-2-one | C9H10N2O - PubChem. PubChem entry for a related quinolinone structure. [Link]
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Olaparib - NCI - Division of Cancer Treatment and Diagnosis. DCTD information page on Olaparib. [Link]
-
Using PARP Inhibitors in the Treatment of Patients with Ovarian Cancer - PMC - NIH. A review of the clinical use of PARP inhibitors. [Link]
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6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one - PubChem. PubChem entry for a related isoquinolinone structure. [Link]
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PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - NIH. A review of clinical trials and future directions for PARP inhibitors. [Link]
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A Comprehensive Guide to Confirming Target Engagement of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Phenotypic Discovery Case Study
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for identifying the molecular target of a novel bioactive compound, exemplified by 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, and subsequently confirming its engagement in a cellular context. As is common in phenotypic drug discovery, the starting point is a compound with a desirable biological effect, but an unknown mechanism of action. This guide will navigate the user through the process of target deconvolution and validation, comparing various experimental strategies and providing detailed protocols.
The Challenge of Phenotypic Drug Discovery: From Bioactive Hit to Validated Target
Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target.[1] This contrasts with target-based screening, which assays compounds against a known protein.[2] While phenotypic screening has yielded a disproportionate number of first-in-class drugs with novel mechanisms of action, a significant challenge lies in the subsequent identification of the molecular target(s) responsible for the observed phenotype.[1] This process, known as target deconvolution, is crucial for understanding the compound's mechanism of action, optimizing its potency and selectivity, and predicting potential off-target effects.[3]
This guide will use the hypothetical scenario where 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has been identified as a hit in a phenotypic screen, for instance, by inhibiting the proliferation of a specific cancer cell line. Our objective is to elucidate its molecular target and confirm direct engagement within the cell.
Part 1: The Target Deconvolution Roadmap - Choosing Your Strategy
The initial step in target deconvolution is to select an appropriate strategy. The choice of method depends on several factors, including the chemical properties of the compound, the nature of the observed phenotype, and the available resources. The main strategies can be broadly categorized into affinity-based proteomics, expression profiling, and genetic approaches.
Caption: Figure 1. Decision-making workflow for target deconvolution.
Table 1: Comparison of Major Target Deconvolution Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Affinity-Based Proteomics | Uses a modified version of the compound to "pull down" its binding partners from a cell lysate. | Directly identifies binding partners. Can determine relative binding affinities. | Requires chemical modification of the compound, which may alter its binding properties. Can be prone to non-specific binding.[4] |
| Expression Profiling | Measures changes in protein or mRNA levels in response to compound treatment. | Does not require compound modification. Provides a global view of cellular response. | Identifies indirect targets and downstream effects, not necessarily the primary binding partner. |
| Genetic Approaches (e.g., CRISPR) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.[2][5] | Unbiased, genome-wide approach. Does not require compound modification. Can identify targets and resistance mechanisms.[1][6] | Typically requires a robust cell viability or proliferation phenotype. Can be technically complex and time-consuming. |
For our case study with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, the presence of a primary amine provides a convenient chemical handle for modification, making affinity-based proteomics an attractive initial strategy.
Part 2: Affinity-Based Proteomics - Fishing for the Target
The core principle of affinity-based proteomics is to use the small molecule as "bait" to capture its interacting proteins. This requires immobilizing the compound on a solid support, such as agarose or magnetic beads.
Protocol 1: Synthesis of a Biotinylated Affinity Probe from 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
The primary amine on the isoquinoline ring can be readily coupled to a biotin moiety containing an N-hydroxysuccinimide (NHS) ester. The biotin tag allows for high-affinity capture of the probe-protein complex using streptavidin-coated beads.[7][8]
Materials:
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
-
NHS-Biotin (or a longer chain version like NHS-PEGn-Biotin to reduce steric hindrance)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve NHS-Biotin (1.1 equivalents) in anhydrous DMF.
-
Add the NHS-Biotin solution dropwise to the solution of the compound while stirring at room temperature.
-
Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the biotinylated product by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Caption: Figure 2. Synthesis of a biotinylated affinity probe.
Protocol 2: General Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Identification
This protocol describes the use of the synthesized biotinylated probe to capture its binding partners from a cell lysate for identification by mass spectrometry.[9][10]
Materials:
-
Biotinylated affinity probe
-
Streptavidin-coated agarose or magnetic beads
-
Cell line of interest (e.g., the cancer cell line from the phenotypic screen)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt, low pH, or biotin-containing buffer)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Culture and harvest cells. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with streptavidin beads to remove non-specific binders.
-
Incubate the pre-cleared lysate with the biotinylated affinity probe for 1-2 hours at 4°C.
-
As a negative control, incubate a separate aliquot of the lysate with an excess of the free, unmodified 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one before adding the biotinylated probe (competition experiment).
-
Add streptavidin beads to the lysates and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution trypsin digestion).
-
Analyze the resulting peptides by LC-MS/MS and identify the proteins using a protein database search algorithm.
Data Analysis: The primary candidates for the target protein are those that are significantly enriched in the affinity probe pulldown compared to the negative control and the competition experiment.
A Specialized Approach: Kinobeads Profiling for Kinase Targets
Given that a large proportion of anti-cancer drugs target protein kinases, it is plausible that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a kinase inhibitor. In this case, a more specialized and powerful affinity-based method called kinobeads profiling can be employed. Kinobeads are a mixture of non-selective kinase inhibitors immobilized on beads, which can be used to capture a large portion of the cellular kinome.
Protocol 3: Competitive Kinobeads Pulldown Assay
This assay identifies the kinase targets of a compound by its ability to compete with the kinobeads for binding to those kinases.
Materials:
-
Kinobeads (commercially available or prepared in-house)
-
Cell lysate
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
-
Wash buffer
-
Mass spectrometer
Procedure:
-
Prepare cell lysate as described in Protocol 2.
-
Aliquot the lysate and incubate with increasing concentrations of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one (and a vehicle control) for 1 hour at 4°C.
-
Add kinobeads to each sample and incubate for 1 hour at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the bound kinases and analyze by LC-MS/MS.
Data Analysis: Quantify the abundance of each identified kinase in the different treatment conditions. The kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of the compound are its putative targets.
Part 3: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Physiological Context
Once a putative target has been identified, it is crucial to confirm that the compound engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[11]
Caption: Figure 3. Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4: Western Blot-based CETSA for Target Validation
This protocol is used to generate a "melting curve" for the putative target protein in the presence and absence of the compound.
Materials:
-
Cell line expressing the target protein
-
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
-
Vehicle control (e.g., DMSO)
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with the compound or vehicle for a defined period.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble and aggregated proteins by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Protocol 5: Isothermal Dose-Response (ITDR) CETSA for Potency Determination
This protocol determines the potency of the compound in stabilizing the target protein at a fixed temperature.
Procedure:
-
Treat cells with a range of concentrations of the compound.
-
Heat all samples to a single temperature that causes partial denaturation of the target protein (determined from the melting curve in Protocol 4).
-
Lyse the cells and quantify the amount of soluble target protein as described above.
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. The resulting dose-response curve can be used to determine the EC50 for target engagement.
Part 4: Comparative Analysis - Selecting the Optimal Approach
Both affinity-based proteomics and CETSA are powerful techniques, but they have different strengths and weaknesses.
Table 2: Comparison of Affinity-Based Proteomics and CETSA for Target Engagement
| Feature | Affinity-Based Proteomics | Cellular Thermal Shift Assay (CETSA) |
| Principle | Physical pulldown of binding partners | Ligand-induced thermal stabilization |
| Compound Modification | Required (can alter binding)[4] | Not required (label-free)[11] |
| Context | In vitro (cell lysate) | In situ (intact cells) or in vitro |
| Primary Use | Target discovery | Target validation and potency determination |
| Throughput | Can be high with MS | High-throughput versions are available[12] |
| Main Advantage | Directly identifies binding partners | Physiologically relevant context |
| Main Disadvantage | Potential for non-specific binding and artifacts from compound modification | Not all binding events lead to a thermal shift; requires a specific antibody for Western blot-based detection |
Orthogonal validation using multiple methods is key to building a strong case for target engagement. For example, a target identified by kinobeads profiling can be validated using CETSA.
Part 5: The Importance of Controls - A Case for a Negative Control
A crucial aspect of any target engagement study is the use of appropriate controls. A structurally similar but biologically inactive analog of the compound of interest is an invaluable tool. For our case study, a plausible negative control would be 2-methyl-1,2-dihydroisoquinolin-3(4H)-one , which lacks the 7-amino group that is likely important for its biological activity. This is based on the common observation in isoquinoline alkaloids where substitutions on the aromatic ring are critical for bioactivity.[12][13]
This inactive analog should be used in all assays to ensure that the observed effects are specific to the bioactive compound and not due to non-specific interactions of the isoquinoline scaffold.
Conclusion: Building a Confident Target Engagement Profile
Confirming the target engagement of a novel bioactive compound discovered through phenotypic screening is a multi-step process that requires a carefully designed experimental cascade. By starting with a broad target deconvolution strategy such as affinity-based proteomics, and then validating the identified hits in a physiological context using methods like CETSA, researchers can build a robust and compelling case for the compound's mechanism of action. The use of appropriate controls, including a structurally related inactive analog, is essential for ensuring the specificity of the observed interactions. This systematic approach will ultimately accelerate the translation of promising phenotypic hits into well-characterized drug candidates.
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A Preclinical Benchmark Analysis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: An Investigative Anticonvulsant Profiled Against Established Therapeutics
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive preclinical benchmarking of a promising investigational compound, 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, against three cornerstone anticonvulsants: Carbamazepine, Valproic Acid, and Phenytoin. This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth comparison of anticonvulsant efficacy and neurotoxicity, supported by detailed experimental protocols and plausible, illustrative data. Our objective is to furnish a robust framework for evaluating the therapeutic potential of this novel isoquinolinone derivative.
Introduction: The Rationale for a New Anticonvulsant Candidate
Despite the availability of numerous AEDs, a significant portion of individuals with epilepsy remain refractory to current treatments, and many experience dose-limiting side effects. This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and tolerability. The isoquinoline and dihydroisoquinolinone cores have garnered attention in medicinal chemistry due to their presence in various biologically active compounds. Preliminary investigations into derivatives of these scaffolds have suggested potential anticonvulsant properties, possibly through modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one has been synthesized as a novel entity within this chemical class. This guide outlines a rigorous preclinical evaluation to ascertain its potential as a viable anticonvulsant agent. By benchmarking its performance against well-characterized drugs like Carbamazepine, Valproic Acid, and Phenytoin, we can contextualize its efficacy and safety profile, thereby informing its future development trajectory.
Mechanisms of Action of Established Anticonvulsants
A thorough understanding of the mechanisms of established AEDs is crucial for comparative analysis.
-
Carbamazepine: Primarily functions by blocking voltage-gated sodium channels.[1][2] It preferentially binds to the inactivated state of these channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[2][3] This action stabilizes hyperexcited neuronal membranes and prevents the propagation of seizure activity.[2]
-
Valproic Acid: Exhibits a broad spectrum of anticonvulsant activity through multiple mechanisms. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and potentially increasing its synthesis.[4][5][6][7] Additionally, it exerts effects on voltage-gated sodium and calcium channels.[4][6]
-
Phenytoin: Similar to Carbamazepine, Phenytoin's primary mechanism involves the blockade of voltage-gated sodium channels.[8][9] It slows the rate of recovery of these channels from the inactivated state, a use-dependent action that selectively dampens the high-frequency neuronal discharges observed during seizures with minimal impact on normal neuronal activity.[8][10][11]
Experimental Protocols for Preclinical Evaluation
To objectively assess the anticonvulsant potential and neurotoxicity of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a battery of well-validated preclinical models is employed. The causality behind the selection of these specific models lies in their predictive validity for different seizure types and potential side effects in humans.[12][13]
In Vivo Efficacy: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models
The MES and PTZ tests are the cornerstone of initial anticonvulsant screening, representing models for generalized tonic-clonic and myoclonic/absence seizures, respectively.[13][14]
Protocol 1: Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[15]
Materials:
-
Electroconvulsive device
-
Corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Male adult mice (e.g., CD-1 strain, 20-25g)
-
Test compound, vehicle control, and reference drugs
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Fast animals overnight prior to the experiment with free access to water.
-
Drug Administration: Administer the test compound, vehicle, or reference drug via the intended route (e.g., intraperitoneal, oral). Dosing is performed at various concentrations to determine the median effective dose (ED50).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the drug, determined from preliminary pharmacokinetic studies.
-
Seizure Induction: Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice).[15]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Objective: To assess a compound's ability to elevate the seizure threshold, modeling myoclonic and absence seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)
-
Male adult mice
-
Test compound, vehicle control, and reference drugs
Procedure:
-
Animal Preparation and Drug Administration: Follow the same initial steps as in the MES protocol.
-
PTZ Injection: At the time of peak drug effect, administer a convulsive dose of PTZ subcutaneously in the midline of the neck.
-
Observation: Place the animal in an observation chamber and monitor for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures within the 30-minute observation period is defined as protection.
-
Data Analysis: Determine the ED50 as described for the MES test.
Neurotoxicity Assessment: Rotarod Test
The rotarod test is a standard method for evaluating motor coordination and neurological deficit, which are common side effects of centrally acting drugs.
Protocol 3: Rotarod Test
Objective: To assess the potential for a compound to induce motor impairment.
Materials:
-
Rotarod apparatus
-
Male adult mice
-
Test compound, vehicle control, and reference drugs
Procedure:
-
Training: Acclimatize mice to the rotarod by placing them on the rotating rod (e.g., at a low, constant speed) for several sessions prior to the test day.
-
Drug Administration: Administer the test compound, vehicle, or reference drug at various doses.
-
Testing: At the time of peak drug effect, place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Endpoint: Record the latency to fall from the rod. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.
-
Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, using probit analysis.
Comparative Data Analysis: Efficacy and Safety Profile
To provide a clear comparison, the following tables present hypothetical, yet scientifically plausible, data for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one against the established anticonvulsants.
Table 1: Anticonvulsant Efficacy in MES and scPTZ Seizure Models
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) |
| 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | 25.5 | 45.2 |
| Carbamazepine | 8.8 | > 100 |
| Valproic Acid | 273 | 149 |
| Phenytoin | 9.5 | Inactive |
Table 2: Neurotoxicity and Protective Index
| Compound | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/MES ED50) |
| 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one | 158.1 | 6.2 |
| Carbamazepine | 70.4 | 8.0 |
| Valproic Acid | 402 | 1.5 |
| Phenytoin | 65.8 | 6.9 |
The Protective Index (PI) is a critical measure of a drug's safety margin, representing the ratio of the dose causing neurotoxicity to the dose providing anticonvulsant protection. A higher PI is indicative of a more favorable safety profile.
Visualizing Workflows and Proposed Mechanisms
Diagrams are essential for clarifying complex experimental processes and hypothetical molecular interactions.
Caption: Proposed mechanism of action for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Interpretation and Future Directions
The hypothetical data suggests that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one possesses a broad-spectrum anticonvulsant profile, with activity in both the MES and scPTZ models. This dual efficacy is a desirable characteristic, akin to that of Valproic Acid, but distinct from the more targeted profiles of Carbamazepine and Phenytoin.
Encouragingly, the calculated Protective Index of 6.2 is comparable to that of Phenytoin and approaches that of Carbamazepine, suggesting a favorable therapeutic window. A PI value significantly greater than 1, and ideally above 2-5, is often considered a positive indicator in early-stage anticonvulsant drug discovery.
The proposed mechanism involving GABAA receptor modulation provides a testable hypothesis for subsequent in vitro studies, such as electrophysiological patch-clamp recordings on neuronal cultures or binding assays. Further structure-activity relationship (SAR) studies on the isoquinolinone scaffold could also be undertaken to optimize potency and reduce potential off-target effects.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
The core principle of this guide is risk mitigation. The structural alerts within 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one—namely the isoquinoline core and the amino group—suggest that it should be handled as a hazardous substance. Similar compounds are known to be harmful if swallowed, toxic in contact with skin, and capable of causing skin and eye irritation.[1][2] Furthermore, isoquinoline itself is recognized as being harmful to aquatic life with long-lasting effects.[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
I. Hazard Assessment and Classification
Before outlining the disposal protocol, it is essential to understand the probable hazards associated with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one. Based on data from analogous compounds, we can anticipate the following hazard classifications:
| Hazard Class | Description | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS classification for similar amino-dihydroisoquinolinones (e.g., H302).[2][4] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin. | Isoquinoline is classified as toxic in contact with skin (H311).[3] |
| Skin Corrosion/Irritation | May cause skin irritation. | Common classification for related compounds (e.g., H315).[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Common classification for related compounds (e.g., H319).[2] |
| Respiratory Irritation | May cause respiratory irritation. | A potential hazard for powdered solid organic compounds (e.g., H335).[2][5] |
| Hazardous to the Aquatic Environment | Potentially harmful to aquatic life. | Isoquinoline is classified as harmful to aquatic life with long-lasting effects (H412). |
This assessment underscores the necessity of treating 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as hazardous waste and preventing its release into the environment.[3]
II. Personal Protective Equipment (PPE) and Handling
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for ensuring personal safety.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile rubber), is mandatory to prevent skin exposure.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[1]
-
Emergency Preparedness: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of waste generated from the use of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a safe and compliant waste management program. Immediately segregate all waste materials contaminated with 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
-
Solid Waste: This includes any residual solid compound, contaminated weighing paper, spatulas, and disposable PPE (gloves, etc.). Collect this waste in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: This includes any solutions containing the compound, as well as solvent rinses of glassware. This waste should be collected in a designated organic solvent waste carboy.[6]
-
Sharps Waste: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Rinse empty containers of the compound three times with a suitable solvent (e.g., methanol or acetone). Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of in the regular glassware or plastic waste stream.[7]
Step 2: Waste Container Selection and Labeling
The integrity and proper identification of waste containers are crucial for safe handling and transport.
-
Container Compatibility: Use containers made of materials compatible with the chemical waste. For organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one" and any other chemical constituents.
-
The approximate concentration and volume.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 3: On-site Storage
Temporary storage of hazardous waste within the laboratory must be done in a safe and compliant manner.
-
Secure Storage: Store waste containers in a designated, secondary containment area that is well-ventilated and away from general laboratory traffic.
-
Segregation: Do not mix incompatible waste streams. Keep containers of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one waste segregated from strong acids, bases, and oxidizing agents.
-
Closed Containers: Keep waste containers securely sealed at all times, except when adding waste.
Step 4: Final Disposal
The ultimate disposal of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one must be conducted through a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted professional waste management service.[8]
-
Regulatory Compliance: Ensure that all disposal activities adhere to local, regional, and national environmental regulations. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [3]
IV. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS office.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., Chemizorb®).
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.
-
Cleanup and Disposal: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a risk assessment must be conducted by considering the hazards associated with structurally similar compounds. Isoquinoline derivatives, as a class, are prevalent in medicinal chemistry and are known for their broad spectrum of bioactivities.[2][3] For instance, related compounds such as 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one are reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] It is prudent to assume that 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one may exhibit similar hazardous properties.
Assumed Potential Hazards:
-
Acute toxicity (oral)
-
Skin corrosion/irritation
-
Serious eye damage/irritation
-
Respiratory tract irritation
A thorough risk assessment should be performed before any handling of the compound, considering the quantity, concentration, and the nature of the experimental procedure.
Personal Protective Equipment (PPE) Protocol: A Multi-layered Defense
A tiered approach to PPE is recommended, with the level of protection escalating based on the assessed risk of the procedure. The following table outlines the minimum recommended PPE for various laboratory operations.
| Operational Scenario | Required PPE Level | Specific Components |
| Weighing and preparing solutions in a ventilated enclosure | Level D (Modified) | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes |
| Conducting reactions at ambient temperature | Level C (Modified) | Chemical splash goggles, nitrile gloves (consider double gloving), chemically resistant lab coat, closed-toe shoes |
| Handling of the compound outside of a ventilated enclosure or with potential for aerosolization | Level C | Full-face respirator with appropriate cartridges, chemical-resistant gloves, chemically resistant suit or coveralls, boots |
| Spill cleanup | Level B or A (depending on spill size and location) | Self-contained breathing apparatus (SCBA), fully encapsulating chemical protective suit, inner and outer chemical-resistant gloves, chemical-resistant boots |
Skin and Body Protection
Lab Coats: A standard cotton lab coat may not offer sufficient protection against chemical splashes. It is recommended to use a lab coat made of a chemically resistant material, such as polyester or a poly-cotton blend. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Gloves: The choice of gloves is critical. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For procedures involving large quantities of the compound or a significant risk of spills, chemically resistant shoe covers or boots are recommended.
Eye and Face Protection
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards must be worn for all laboratory work.
Chemical Splash Goggles: When there is a potential for splashes or sprays, chemical splash goggles that provide a complete seal around the eyes are required.
Face Shields: For operations with a significant risk of splashes of corrosive or highly irritating materials, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[5]
Respiratory Protection
All handling of 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one as a solid or in a volatile solvent should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work outside of a fume hood is unavoidable and there is a risk of aerosol or dust generation, respiratory protection is mandatory.
Respirators: The selection of a respirator depends on the potential concentration of airborne contaminants. For low-level exposures, a half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters may be sufficient.[6] In situations with a high potential for exposure or in oxygen-deficient atmospheres, a supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[6][7] A formal respiratory protection program, including fit testing and training, is essential when respirators are used.
Workflow for PPE Selection and Use
The following diagram illustrates a logical workflow for selecting and using appropriate PPE when handling 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Caption: PPE Selection and Use Workflow for Handling 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.
Spill and Disposal Management
In the event of a spill, evacuate the area and alert laboratory personnel. Only trained individuals with the appropriate PPE should attempt to clean up a spill. For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container. All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[8]
Conclusion: A Culture of Safety
Handling novel chemical entities like 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one demands a proactive and informed approach to safety. The guidelines presented here are based on the best available information for analogous compounds and established laboratory safety principles. It is the responsibility of every researcher to conduct a thorough risk assessment and to use the appropriate PPE to ensure their safety and the safety of their colleagues.
References
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U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
- Material Safety Data Sheet. (2021).
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
- LGC Standards. (2021). Safety Data Sheet.
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
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International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
- Carl ROTH. (2024). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- BenchChem. (2025). Application Notes and Protocols for Greener Synthetic Routes to Isoquinoline Derivatives. Retrieved from a source providing synthetic protocols.
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
- Chemical vendor website. (n.d.). 7-amino-2-methyl-1, 4-dihydroisoquinolin-3-one, min 97%, 100 mg.
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PubChem. (n.d.). 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
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PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
- Pharmaffiliates. (n.d.). 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
